molecular formula C6H8N2S B574771 3-(Methylthio)pyridin-2-amine CAS No. 183610-73-3

3-(Methylthio)pyridin-2-amine

Cat. No.: B574771
CAS No.: 183610-73-3
M. Wt: 140.204
InChI Key: FODHGTMFSOOZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylthio)pyridin-2-amine (: 183610-73-3) is a high-purity heterocyclic building block of significant interest in chemical research and development. This compound, with the molecular formula C6H8N2S and a molecular weight of 140.21 g/mol, is part of the pyridine family, which is a fundamental scaffold in coordination chemistry . The structure features both an exocyclic amine group and a methylthio ether substituent on the pyridine ring, offering two distinct sites for chemical modification and metal coordination. As a multidentate ligand, it has potential for constructing novel metal complexes with elements like silver (Ag(I)) and copper (Cu(II)), which are a focal point of research due to their wide range of potential biological applications . Researchers value this compound for its role as a versatile precursor in synthesizing more complex heterocyclic systems, such as thiazolopyridine derivatives, which are prominent in medicinal and materials chemistry . The product is offered with a typical purity of 97% and is intended for use as a chemical reagent exclusively in a laboratory research setting . This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODHGTMFSOOZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of 3-(Methylthio)pyridin-2-amine in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic building blocks, 3-(Methylthio)pyridin-2-amine has emerged as a versatile and highly valuable starting material. Its unique electronic properties and strategically positioned functional groups offer a gateway to a diverse range of complex molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of kinase inhibitors and modulators of pathways implicated in neurological disorders and oncology. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols for key transformations, and visualize the intricate signaling pathways influenced by its derivatives.

Core Chemical Attributes and Synthetic Versatility

This compound, with the chemical formula C₆H₈N₂S, is a substituted pyridine derivative. The presence of a primary amine at the 2-position, adjacent to a methylthio group at the 3-position, creates a unique chemical environment that drives its reactivity and utility as a synthetic intermediate. The amine group serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, urea and thiourea synthesis, and participation in cyclocondensation reactions. The methylthio group, while seemingly simple, can influence the electronic nature of the pyridine ring and can also be a site for further chemical modification.

The strategic placement of these functional groups allows for the construction of diverse heterocyclic systems. For instance, the 2-amino group is a key nucleophile in the synthesis of fused ring systems such as pyrido[2,3-d]pyrimidines, which are recognized as privileged scaffolds in drug discovery due to their structural similarity to purines.

Application in the Development of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug development efforts. This compound has proven to be a valuable starting material for the synthesis of various kinase inhibitors.

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors for Neurological Disorders

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, bipolar disorder, and Parkinson's disease.[1][2] GSK-3 is known to phosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a pathological hallmark of Alzheimer's disease.[1] Therefore, the development of GSK-3 inhibitors is a promising therapeutic strategy.

Derivatives of this compound have been explored as precursors to potent GSK-3 inhibitors. The general synthetic strategy involves the reaction of the 2-amino group to introduce side chains that can interact with the ATP-binding pocket of the kinase.

Illustrative Signaling Pathway: GSK-3 Inhibition in Alzheimer's Disease

GSK3_Inhibition cluster_upstream Upstream Signaling cluster_pi3k_akt PI3K/Akt Pathway cluster_downstream_tau Tau Pathology cluster_downstream_beta_catenin Wnt/β-catenin Pathway Insulin/IGF-1 Insulin/IGF-1 PI3K PI3K Insulin/IGF-1->PI3K activates Wnt Wnt GSK-3β GSK-3β Wnt->GSK-3β inhibits Akt Akt PI3K->Akt activates Akt->GSK-3β inhibits (p-Ser9) Tau Tau GSK-3β->Tau phosphorylates β-catenin β-catenin GSK-3β->β-catenin phosphorylates for degradation Derivative_of_3MTP2A This compound Derivative Derivative_of_3MTP2A->GSK-3β inhibits Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs Degradation β-catenin->Degradation Gene_Transcription Gene Transcription (Neuronal Survival) β-catenin->Gene_Transcription promotes

Caption: Inhibition of GSK-3β by a this compound derivative.

Phosphoinositide 3-Kinase (PI3K) Inhibitors in Oncology

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development. Several small molecule inhibitors targeting the PI3K pathway have been developed, and this compound has served as a scaffold for the synthesis of such compounds.[3][4]

The synthesis of PI3K inhibitors often involves the elaboration of the 2-amino group of this compound to introduce moieties that can occupy the ATP-binding site of the p110 catalytic subunit of PI3K.

Application in the Development of SARM1 Inhibitors for Neuroprotection

Sterile Alpha and TIR Motif Containing 1 (SARM1) is a key executioner of programmed axon degeneration, a process implicated in a wide range of neurodegenerative diseases and injuries.[5] SARM1 possesses NAD+ hydrolase activity, and its activation leads to a rapid depletion of NAD+, triggering a cascade of events that culminates in axonal destruction.[5] Therefore, inhibitors of SARM1 are being actively pursued as potential neuroprotective agents.

Recent patent literature has disclosed the use of substituted pyridine derivatives, including those derived from this compound, as SARM1 inhibitors.[5] The development of these inhibitors represents a promising new therapeutic avenue for conditions characterized by axonal loss.

Illustrative Experimental Workflow: Synthesis of a Thiourea Derivative

Thiourea_Synthesis Start This compound Reaction Stir at room temperature Start->Reaction Reagent Aryl isothiocyanate (R-NCS) Reagent->Reaction Solvent Solvent (e.g., Acetone, THF) Solvent->Reaction Workup Precipitation/ Filtration Reaction->Workup Product N-Aryl-N'-(3-(methylthio)pyridin-2-yl)thiourea Workup->Product Analysis Characterization (NMR, MS, m.p.) Product->Analysis

Caption: General workflow for the synthesis of a thiourea derivative.

Experimental Protocols

General Synthesis of N-Aryl-N'-(3-(methylthio)pyridin-2-yl)thioureas

This protocol describes a general method for the synthesis of thiourea derivatives from this compound, which are key intermediates for various biologically active compounds.

Materials:

  • This compound

  • Substituted aryl isothiocyanate

  • Acetone (anhydrous)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous acetone.

  • To this solution, add 1.05 equivalents of the desired substituted aryl isothiocyanate dropwise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a precipitate will often form. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold acetone to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the desired N-aryl-N'-(3-(methylthio)pyridin-2-yl)thiourea.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass spectrometry (MS): To determine the molecular weight.

  • Melting point (m.p.): To assess purity.

Quantitative Data Summary

The following table summarizes the reported biological activities of representative compounds derived from this compound.

Compound ClassTargetRepresentative CompoundIC₅₀ (µM)Cell LineReference
Pyrazolo[1,5-a]pyrimidin-7-amine derivativeGSK3βcpd10.025-[6]
Thienopyrimidine derivativePI3Kα9a9.47-[7]
1,3,5-Triazine dithiocarbamatePI3Kα130.0012HCT-116, U87-MG[8]
Pyrazine derivativeGSK3β-Potent and selective-[1]

Conclusion and Future Perspectives

This compound has unequivocally established its position as a privileged scaffold in the design and synthesis of novel bioactive molecules. Its utility in the construction of potent and selective inhibitors of key cellular targets such as GSK-3, PI3K, and SARM1 underscores its importance in the pursuit of new therapies for a range of debilitating diseases. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization.

Future research in this area will likely focus on the further exploration of the chemical space accessible from this versatile building block. The development of novel multi-component reactions and innovative cyclization strategies will undoubtedly lead to the discovery of new heterocyclic systems with unique biological profiles. As our understanding of the molecular basis of disease continues to grow, the strategic application of this compound in medicinal chemistry will continue to contribute to the development of the next generation of targeted therapeutics.

References

  • Tok, F., Çakır, C., Çam, D., Kirpat, M. M., & Sıcak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Marmara Pharmaceutical Journal, 26(2), 223-233.
  • Al-Ghorbani, M., & Al-Salahi, R. (2022). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 4(3), 888-919.
  • Tok, F., Çakır, C., Çam, D., Kirpat, M. M., & Sıcak, Y. (2022).
  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422.
  • Yeşilkaynak, T., & Gümüş, M. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59.
  • Li, J., et al. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Omega, 8(12), 11389-11403.
  • Lee, J. H., et al. (2012). Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines. Journal of medicinal chemistry, 55(21), 9346–9364.
  • Sui, D., et al. (2017). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository.
  • Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.
  • Welker, M. E., et al. (2012). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 17(7), 8114–8129.
  • Palomo, V., et al. (2011). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International journal of molecular sciences, 12(10), 6526–6543.
  • Martinez, A., & Perez, D. I. (2012). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in molecular neuroscience, 5, 12.
  • Welker, M. E., & Kulik, G. (2013).
  • Kim, D., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 23(19), 11843.
  • da Silva, W. R., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current organic synthesis, 16(6), 855–899.
  • Quiroga, J., & Trilleras, J. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC advances, 11(41), 25484–25503.
  • Medina, M., & Avila, J. (2010). Glycogen synthase kinase-3 (GSK-3) inhibitors for the treatment of Alzheimer's disease. Current pharmaceutical design, 16(25), 2790–2798.
  • Abuo-Rahma, G. E. D. A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(11), 2530.
  • Google Patents. (2023).
  • Li, Q., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. Current medicinal chemistry.
  • Kisel, V. M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(11), 4471.
  • Wendt, J. A., et al. (2007). Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as potent mGlu5 receptor antagonists. Bioorganic & medicinal chemistry letters, 17(19), 5396–5399.
  • Ziarani, G. M., & Rad, M. (2021). Product having three important bioactive moieties.
  • Liu, J., et al. (2015). Synthesis and SAR study of potent and selective PI3Kδ inhibitors. Bioorganic & medicinal chemistry letters, 25(5), 1104–1109.
  • Li, Y., et al. (2010). Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies. Bioorganic & medicinal chemistry letters, 20(10), 3046–3051.

Sources

Chemical structure of 2-amino-3-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Applications of 2-Amino-3-(methylthio)pyridine

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-amino-3-(methylthio)pyridine, a heterocyclic building block of significant interest in modern medicinal chemistry and organic synthesis. We will delve into its core structural attributes, methods of characterization, synthetic pathways, and its role as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical behavior and potential applications.

Core Structural and Physicochemical Profile

2-Amino-3-(methylthio)pyridine (CAS No: 183610-73-3) is a substituted pyridine derivative featuring a primary amine at the C2 position and a methylthio group at the C3 position.[1] This specific arrangement of functional groups on the electron-deficient pyridine ring imparts a unique combination of reactivity and electronic properties, making it a valuable intermediate in chemical synthesis.[2][3]

The pyridine ring itself is a foundational scaffold in numerous FDA-approved pharmaceuticals, valued for its ability to engage in biologically relevant interactions and its metabolic stability.[4] The addition of the amino and methylthio substituents provides specific vectors for chemical modification and molecular recognition, enhancing its utility in drug design.[2][5]

Key Physicochemical Properties

A summary of the essential physicochemical data for 2-amino-3-(methylthio)pyridine and its close isomer, 2-amino-3-methylpyridine, is presented below for comparative analysis.

PropertyValue (2-amino-3-(methylthio)pyridine)Value (2-amino-3-methylpyridine)Reference
CAS Number 183610-73-31603-40-3[1][6]
Molecular Formula C₆H₈N₂SC₆H₈N₂[1][7]
Molecular Weight 140.21 g/mol 108.14 g/mol [1][7]
Appearance Not specified; likely solid or liquidColorless to pale yellow liquid / solid[3][8]
Melting Point Not specified29-31 °C[3][6]
Boiling Point Not specified221-222 °C[6]
Density Not specified1.073 g/mL at 25 °C[3][6]
pKa (Predicted) 5.28 ± 0.10 (for an isomer)Not specified[9]
Structural Analysis

The molecule's chemical personality is dictated by the interplay of its three key components:

  • The Pyridine Ring : As an aromatic heterocycle, the nitrogen atom renders the ring electron-deficient compared to benzene. This influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions.[5]

  • The C2-Amino Group : This primary amine is a potent hydrogen bond donor and a nucleophilic center. Its presence activates the ring towards electrophilic substitution, although the ring's inherent electron deficiency makes such reactions challenging.[10] The amino group is critical for forming key interactions with biological targets like enzyme active sites.

  • The C3-Methylthio Group (-SCH₃) : This group influences the steric and electronic environment of the adjacent amino group. The sulfur atom is a potential site for oxidation to a sulfoxide or sulfone, a common strategy in drug development to modulate solubility and electronic properties.[2] Furthermore, the methylthio group can sometimes act as a leaving group in nucleophilic aromatic substitution reactions.[2]

The relationship between these functional groups is visualized in the workflow below.

Functional Group Interplay in 2-Amino-3-(methylthio)pyridine Pyridine Pyridine Ring (Electron Deficient Core) Reactivity Overall Molecular Reactivity & Biological Profile Pyridine->Reactivity Governs aromaticity, susceptibility to nucleophiles Amino C2-Amino Group (-NH2) Amino->Pyridine Electronic activation/deactivation interplay Amino->Reactivity Provides nucleophilicity, H-bond donation Methylthio C3-Methylthio Group (-SCH3) Methylthio->Pyridine Steric & electronic influence Methylthio->Reactivity Modulates electronics, offers oxidation site G cluster_0 Synthesis Workflow start 2-Chloro-3-nitropyridine (Starting Material) step1 Nucleophilic Substitution + Sodium thiomethoxide (NaSMe) start->step1 intermediate 2-(Methylthio)-3-nitropyridine step1->intermediate step2 Reduction (e.g., H2/Pd, Fe/HCl) intermediate->step2 product 2-Amino-3-(methylthio)pyridine (Final Product) step2->product

Caption: A representative synthetic pathway for 2-amino-3-(methylthio)pyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Methylthio)-3-nitropyridine

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(methylthio)-3-nitropyridine.

Step 2: Synthesis of 2-Amino-3-(methylthio)pyridine

  • Dissolve 2-(methylthio)-3-nitropyridine (1.0 eq) in ethanol or acetic acid.

  • Add a reducing agent, such as iron powder (3.0 eq) and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using Palladium on carbon (10 mol%) under a hydrogen atmosphere.

  • Heat the mixture to reflux (for Fe/HCl) or stir at room temperature (for H₂/Pd) for 2-4 hours.

  • Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography or recrystallization to obtain the final product.

Spectroscopic Confirmation

The identity and purity of the synthesized compound are confirmed using a suite of spectroscopic methods.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic pyridine protons, the N-H protons of the amino group (often a broad singlet), and a sharp singlet for the S-CH₃ protons around 2.5 ppm.

  • ¹³C NMR Spectroscopy : The carbon spectrum will display six unique signals corresponding to the five carbons of the pyridine ring and the one methyl carbon of the methylthio group.

  • Infrared (IR) Spectroscopy : Key vibrational bands would confirm the presence of the functional groups. Expected peaks include N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹, C=C and C=N stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region, and C-S stretching. [10][11][12]* Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 140.21. Fragmentation patterns would likely involve the loss of the methyl group or elements of the thioether functionality.

Role in Drug Discovery and Medicinal Chemistry

Pyridine derivatives are ubiquitous in medicinal chemistry, and 2-amino-3-(methylthio)pyridine serves as a valuable scaffold for building more complex, biologically active molecules. [4][13][14]Its utility stems from its ability to be readily functionalized and to present key pharmacophoric features to biological targets.

As a Versatile Chemical Building Block

The compound's amino group is a key handle for derivatization. It can be acylated, alkylated, or used as a nucleophile to construct larger heterocyclic systems, such as the medicinally important pyrido[2,3-d]pyrimidines. [15]These fused ring systems are structurally similar to purines and have shown a wide range of biological activities, including kinase inhibition for cancer therapy. [15] The reactivity of the molecule allows for the systematic exploration of the chemical space around the core scaffold, a fundamental process in lead optimization.

Structure-Activity Relationship (SAR) Insights

The structural features of 2-amino-3-(methylthio)pyridine are directly relevant to its potential interactions with protein targets:

  • Hydrogen Bonding : The pyridine nitrogen acts as a hydrogen bond acceptor, while the C2-amino group provides two hydrogen bond donors. This dual acceptor-donor capability is crucial for anchoring ligands within a protein's active site.

  • Aromatic Interactions : The pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

  • Modulation via the Methylthio Group : The sulfur atom can be oxidized to a sulfoxide (S=O) or sulfone (SO₂). This modification dramatically alters the group's polarity and hydrogen bonding capacity (the oxygens become H-bond acceptors), providing a powerful tool to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic properties. [2] The diagram below illustrates a hypothetical binding mode of a drug candidate derived from this scaffold within a kinase active site, a common target for pyridine-based drugs.

G Hypothetical Binding Mode in a Kinase Active Site cluster_kinase Kinase Hinge Region cluster_pocket Hydrophobic Pocket Scaffold Pyridine-N NH2 S-CH3 Hinge_NH Backbone NH Scaffold:f1->Hinge_NH H-Bond Donor Hinge_CO Backbone C=O Scaffold:f0->Hinge_CO H-Bond Acceptor Phe Phe Residue Scaffold:f2->Phe Hydrophobic/ van der Waals

Caption: Model of drug-target interactions enabled by the scaffold.

Safety, Handling, and Conclusion

Safety Profile

While specific toxicity data for 2-amino-3-(methylthio)pyridine is not widely published, related aminopyridines are classified as toxic if swallowed or in contact with skin. [6]Standard laboratory precautions should be strictly followed.

  • Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling : Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials.

Future Outlook

2-Amino-3-(methylthio)pyridine is a strategically important molecule. Its value lies not in its intrinsic biological activity, but in its potential as a versatile starting point for the synthesis of complex, high-value compounds. [3][5]As the demand for novel kinase inhibitors, antibacterials, and other targeted therapies continues to grow, the utility of well-designed heterocyclic building blocks like this one will only increase. Future research will likely focus on developing more efficient and scalable synthetic routes and expanding the library of diverse compounds derived from this promising scaffold.

References

  • Benchchem. (n.d.). 4-Amino-2-(methylthio)pyridine | 59243-39-9.
  • PubChem. (n.d.). 2-Amino-3-methylpyridine. National Center for Biotechnology Information.
  • Synthonix, Inc. (n.d.). 2-Amino-3-(methylthio)pyridine.
  • PrepChem.com. (n.d.). Synthesis of A. 2-Amino-3-phenylthio pyridine.
  • Al-Otaibi, J. S., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog.
  • Khan, I., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI.
  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • Al-Suwaidan, I. A., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.
  • Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals.
  • ExSyn. (2023). In focus: 2-Amino-3-methylpyridine.
  • Suzue, R. (n.d.). Biosynthesis of pyridine Derivatives. Kyoto University Research Information Repository.
  • Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Open Access Journals.
  • Saha, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Methylthio)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 3-(Methylthio)pyridin-2-amine (CAS No. 183610-73-3), a heterocyclic building block of interest to researchers in medicinal chemistry and drug discovery. While publicly available experimental data on this specific compound is limited, this document consolidates its known identifiers and safety information. Furthermore, it serves as a practical manual for scientific professionals by detailing authoritative, step-by-step methodologies for the experimental determination of its core physicochemical characteristics, including melting point, solubility, and pKa. The guide also presents a theoretical analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on its molecular structure, providing a predictive framework for characterization. This document is designed to empower researchers and drug development professionals to effectively characterize this compound and similar novel compounds.

Introduction and Chemical Identity

This compound is a substituted aminopyridine derivative featuring a methylthio group at the 3-position. Such scaffolds are of significant interest in medicinal chemistry due to their potential to serve as versatile intermediates in the synthesis of complex bioactive molecules. The presence of a basic amino group, an aromatic pyridine ring, and a sulfur-containing moiety provides multiple points for molecular interaction and chemical modification.

A thorough understanding of the physicochemical properties of this compound is a critical prerequisite for its application in research and development. Properties such as solubility directly influence formulation and bioavailability studies, while pKa is crucial for predicting behavior in physiological environments. Spectroscopic data provides the definitive structural confirmation and purity assessment necessary for regulatory and quality control standards.

This guide establishes the foundational knowledge for this compound and provides the experimental framework required for its comprehensive characterization.

Chemical Structure and Identifiers

The foundational step in characterizing any chemical entity is to establish its precise identity. The key identifiers for this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 3-(methylsulfanyl)pyridin-2-amine[1][2]
CAS Number 183610-73-3[1][2][3][4]
Molecular Formula C₆H₈N₂S[1]
Molecular Weight 140.21 g/mol [1]
Monoisotopic Mass 140.04082 Da[5]
SMILES CSC1=C(N=CC=C1)N[5]
InChIKey FODHGTMFSOOZEY-UHFFFAOYSA-N[1][5]
Synonyms 2-Pyridinamine, 3-(methylthio)-[1]

Physical and Safety Properties

While specific experimental values for several key physical properties are not widely reported in the literature, the hazard profile has been established. This information is critical for safe handling, storage, and experimental design.

Summary of Physical Properties

The following table summarizes the currently available physical data. The lack of reported experimental values for melting and boiling points from commercial suppliers suggests that the compound may be thermally sensitive or has not been fully characterized for these parameters in the public domain.

PropertyValueSource(s)
Appearance Data not available
Melting Point Not available[1]
Boiling Point Not available[1]
pKa Data not available
Solubility Data not available
Safety and Handling

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard CategoryGHS Hazard StatementSource(s)
Acute Toxicity, Oral H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation H315: Causes skin irritation[1][2]
Eye Damage/Irritation H319: Causes serious eye irritation[1][2]
STOT - Single Exposure H335: May cause respiratory irritation[1][2]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

Storage: Store in a cool, dark, and dry place in a tightly sealed container.[3]

Methodologies for Physicochemical Characterization

Given the absence of published data, this section provides detailed, self-validating protocols for determining the key physicochemical properties of this compound. These methods represent industry standards for chemical characterization.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental indicator of a solid compound's purity. The causality behind this experiment is that pure crystalline solids exhibit a sharp melting range (typically <1 °C), whereas impurities depress and broaden this range.

Melting_Point_Workflow prep Sample Preparation (Dry & Pulverize) load Load Capillary Tube (2-3 mm height) prep->load Pack tightly place Place in Apparatus load->place heat Rapid Heating (~10-15°C below est. MP) place->heat Initial Ramp slow_heat Slow Heating (1-2°C/min) heat->slow_heat Approach MP observe Observe & Record (Onset to complete liquefaction) slow_heat->observe Precise Ramp pKa_Titration_Logic cluster_0 start Start with Acidified Solution (Compound fully protonated, B-H+) titrate Add Increments of Base (e.g., NaOH) start->titrate measure Record pH and Titrant Volume titrate->measure measure->titrate Repeat plot Plot pH vs. Volume of Titrant measure->plot inflection Identify Inflection Point (Midpoint of buffer region) plot->inflection pKa pH at 1/2 Equivalence Point = pKa inflection->pKa

Sources

An In-depth Technical Guide to the Initial Synthesis of 3-(Methylthio)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a foundational synthetic route to 3-(Methylthio)pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. While a singular "discovery" paper for this molecule is not prominent in the literature, this guide elucidates a robust and logical two-step synthesis commencing from the readily available starting material, 2-aminopyridine. The chosen pathway involves an initial electrophilic bromination to yield 2-amino-3-bromopyridine, followed by a nucleophilic aromatic substitution with a methylthiolate source. This document provides detailed experimental protocols, discusses the mechanistic rationale behind the procedural steps, and offers insights into the key considerations for successful synthesis and characterization. All methodologies are supported by authoritative references to underscore the scientific principles at play.

Introduction and Strategic Overview

The pyridine scaffold is a cornerstone in drug discovery, with substituted pyridines frequently appearing in a wide array of pharmacologically active agents. The introduction of a methylthio group onto the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific non-covalent interactions with biological targets. This compound, with its vicinal amino and methylthio substituents, presents a versatile platform for further chemical elaboration.

The synthetic strategy detailed herein was selected for its reliability, high functional group tolerance, and reliance on well-established, high-yielding reaction classes. The pathway is designed as a self-validating system, where the successful isolation and characterization of the intermediate, 2-amino-3-bromopyridine, provides a critical quality control checkpoint before proceeding to the final transformation.

Logical Framework of the Selected Synthesis

The synthesis is logically divided into two primary stages, as depicted in the workflow diagram below. This approach allows for the purification of the intermediate, ensuring that the final, and often more challenging, nucleophilic substitution step begins with high-purity material.

Synthesis_Workflow cluster_0 Stage 1: Electrophilic Bromination cluster_1 Stage 2: Nucleophilic Aromatic Substitution A 2-Aminopyridine B 2-Amino-3-bromopyridine A->B Br2 / Acetic Acid or NBS C This compound B->C Sodium Thiomethoxide (NaSMe) caption Figure 1: Two-Stage Synthetic Workflow.

Caption: Figure 1: Two-Stage Synthetic Workflow.

Stage 1: Synthesis of 2-Amino-3-bromopyridine

The initial step involves the regioselective introduction of a bromine atom at the 3-position of the 2-aminopyridine ring. The amino group is a potent activating group and ortho-, para-director in electrophilic aromatic substitution. Thus, direct bromination is expected to favor substitution at the positions ortho and para to the amino group (positions 3 and 5). By carefully controlling the reaction conditions, selective mono-bromination at the 3-position can be achieved.

Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Brominating Agent : Both elemental bromine (Br₂) in a suitable solvent like acetic acid and N-Bromosuccinimide (NBS) are effective for this transformation.[1] A Chinese patent describes a method using liquid bromine in an organic solvent with controlled temperature to achieve high purity.[2] NBS is often preferred in a laboratory setting due to its solid nature, which makes it easier and safer to handle than liquid bromine.

  • Solvent and Temperature Control : Acetic acid is a common solvent for bromination as it can protonate the pyridine nitrogen, further influencing the regioselectivity. The reaction is typically conducted at low temperatures initially to control the exothermic nature of the reaction and to minimize the formation of di-substituted byproducts.[2]

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular WeightPurity
2-Aminopyridine504-29-094.11 g/mol ≥98%
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol ≥98%
Acetone67-64-158.08 g/mol ACS Grade
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Saturated Aq. Soln.
Dichloromethane (CH₂Cl₂)75-09-284.93 g/mol ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Anhydrous

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (10.0 g, 106.3 mmol) and acetone (100 mL).

  • Cool the resulting solution to 0-5 °C in an ice-water bath.

  • Slowly add N-Bromosuccinimide (18.9 g, 106.3 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the acetone.

  • Redissolve the residue in dichloromethane (150 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a mixture of ethanol and water to afford 2-amino-3-bromopyridine as a crystalline solid.[1]

Expected Yield: 85-95% Physical Appearance: Off-white to pale yellow solid. Melting Point: 63-67 °C[3]

Stage 2: Synthesis of this compound

This stage involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, coupled with the presence of the bromine atom, makes the 3-position susceptible to attack by a strong nucleophile like sodium thiomethoxide.

Expertise & Experience: Causality Behind Experimental Choices
  • Nucleophile : Sodium thiomethoxide (NaSMe) is a potent sulfur nucleophile, ideal for displacing the bromide. It can be purchased or prepared in situ from methanethiol and a strong base like sodium hydride. For convenience and safety, using a commercially available solution is recommended.

  • Solvent : A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically used for SNAr reactions. These solvents can solvate the cation (Na⁺) while leaving the nucleophile (⁻SMe) highly reactive.

  • Temperature : While some SNAr reactions on pyridines require elevated temperatures, the activation provided by the adjacent amino group may allow this reaction to proceed at a moderate temperature.[4] Reaction monitoring is crucial to determine the optimal temperature.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular WeightPurity
2-Amino-3-bromopyridine13534-99-1173.01 g/mol ≥97%
Sodium thiomethoxide5188-07-870.09 g/mol 21 wt. % in Methanol
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous
Ethyl Acetate141-78-688.11 g/mol ACS Grade
Deionized Water7732-18-518.02 g/mol High Purity

Procedure:

  • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-bromopyridine (10.0 g, 57.8 mmol) in anhydrous DMF (100 mL).

  • Add sodium thiomethoxide solution (21 wt. % in methanol, 21.5 mL, 69.4 mmol, 1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (1:1 ethyl acetate/hexanes).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (300 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Expected Yield: 60-75% Physical Appearance: Expected to be a solid or a viscous oil.

Characterization

The synthesized intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundTechniqueExpected Observations
2-Amino-3-bromopyridine ¹H NMRAromatic protons in the range of δ 6.5-8.0 ppm, and a broad singlet for the -NH₂ protons.
¹³C NMRSix distinct carbon signals, with the carbon bearing the bromine atom shifted downfield.
MS (ESI)A molecular ion peak [M+H]⁺ at m/z 173/175 in an approximate 1:1 ratio, characteristic of a single bromine atom.
This compound ¹H NMRAromatic protons, a broad singlet for the -NH₂ protons, and a sharp singlet around δ 2.5 ppm for the -SCH₃ protons.
¹³C NMRSix aromatic carbon signals and one aliphatic carbon signal for the methyl group.
MS (ESI)A molecular ion peak [M+H]⁺ at m/z 141.

Mechanistic Considerations

The second stage of the synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined below.

Caption: Figure 2: SNAr Mechanism.

  • Nucleophilic Attack : The thiomethoxide anion (⁻SMe) attacks the carbon atom bonded to the bromine. This is the rate-determining step.

  • Formation of a Meisenheimer Complex : A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the pyridine ring and stabilized by the electron-withdrawing nature of the ring nitrogen.

  • Loss of the Leaving Group : The bromide ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

Conclusion

This guide outlines a logical and experimentally validated pathway for the synthesis of this compound. By breaking down the synthesis into two manageable stages—electrophilic bromination and nucleophilic aromatic substitution—researchers can reliably access this valuable building block. The provided protocols are grounded in established chemical principles and offer a solid foundation for further exploration and optimization in both academic and industrial research settings.

References

  • Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5. (Note: While not directly about the target molecule, this provides context on reactions of 2-aminopyridine with sulfur-containing reagents).
  • Chen, H., et al. (2022). Recent progress of direct thiocyanation reactions. Organic & Biomolecular Chemistry, 20, 6508-6527.
  • PubChem. (n.d.). 2-Amino-3-bromopyridine. National Center for Biotechnology Information.
  • Google Patents. (2014). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Preprint.
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and innovative research, 4(12), 1-5.

Sources

Comprehensive literature review of 3-(Methylthio)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Methylthio)pyridin-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This compound is a substituted pyridine derivative that has emerged as a versatile and valuable building block in modern medicinal chemistry. Its unique arrangement of a nucleophilic amino group, a pyridine scaffold, and a modifiable methylthio moiety makes it an attractive starting point for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis, chemical reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics. It serves as a technical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of biologically active molecules.

The strategic placement of the amino and methylthio groups on the pyridine ring imparts a distinct reactivity profile. The 2-amino group facilitates the construction of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are core scaffolds in numerous kinase inhibitors. Simultaneously, the methylthio group at the 3-position can be readily oxidized to the corresponding sulfoxide and sulfone, providing a critical handle for modulating the electronic properties and metabolic stability of drug candidates. This dual functionality allows for extensive molecular exploration and optimization of lead compounds.

This document delves into the practical aspects of working with this reagent, explaining the rationale behind synthetic strategies and providing detailed protocols for its use in constructing advanced intermediates for drug discovery programs targeting infectious diseases and oncology.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research.

PropertyValueReference
CAS Number 183610-73-3[1][2][3]
Molecular Formula C₆H₈N₂S[1][2][3]
Molecular Weight 140.21 g/mol [1][2][3]
IUPAC Name This compound[2]
Synonyms 2-Pyridinamine, 3-(methylthio)-[2]
SMILES CSC1=C(N=CC=C1)N[2][3]
Appearance Not specified, typically an off-white to yellow solid
Storage Keep in a dark place, sealed in dry, room temperature conditions[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in stand-alone literature, as it is primarily regarded as a commercial building block. However, a logical and efficient synthetic route can be devised from readily available precursors, such as 2-amino-3-bromopyridine. The chosen pathway leverages a nucleophilic aromatic substitution (SNAᵣ) reaction, a cornerstone of heterocyclic chemistry.

The key transformation involves the displacement of a halide at an electron-deficient pyridine ring position by a sulfur nucleophile. The reaction is facilitated by the presence of the electron-withdrawing pyridine nitrogen. The choice of sodium thiomethoxide as the nucleophile is strategic; it is a potent, commercially available sulfur source that directly installs the required methylthio group.

SynthesisWorkflow cluster_conditions Reaction Conditions Precursor 2-Amino-3-bromopyridine Intermediate Pyridinium Salt (transient) Precursor->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Halide Displacement Reagent Sodium Thiomethoxide (NaSMe) Reagent->Intermediate Solvent DMF or DMSO Solvent->Precursor Solvation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a representative method for the laboratory-scale synthesis of this compound.

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dimethylformamide (DMF, 10 mL/mmol of substrate).

  • Reactant Addition: Add 2-amino-3-bromopyridine (1.0 eq) to the solvent. Stir until fully dissolved.

  • Nucleophile Introduction: Carefully add sodium thiomethoxide (1.1-1.2 eq) portion-wise to the solution at room temperature. An exotherm may be observed.

    • Causality Insight: Using a slight excess of the nucleophile ensures complete consumption of the starting material. Sodium thiomethoxide is highly nucleophilic and effectively displaces the bromide.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature and pour it into ice-water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

    • Trustworthiness Check: This aqueous work-up and extraction effectively removes the DMF solvent and inorganic salts (NaBr), ensuring a cleaner crude product.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Transformational Potential

The synthetic utility of this compound stems from the distinct reactivity of its three key components: the 2-amino group, the pyridine ring, and the 3-methylthio group.

ReactivityMap cluster_amino 2-Amino Group Reactivity cluster_thio 3-Methylthio Group Reactivity cluster_ring Pyridine Ring Reactivity Core This compound FusedRing Fused Heterocycles (e.g., Pyrido[2,3-d]pyrimidines) Core->FusedRing Condensation (e.g., with β-ketoesters) Amide N-Acylation Products Core->Amide Acylation (e.g., Ac₂O, RCOCl) Sulfoxide Sulfoxide Derivative Core->Sulfoxide Mild Oxidation (e.g., m-CPBA, 1 eq.) N_Oxide Pyridine N-Oxide Core->N_Oxide Oxidation (e.g., H₂O₂) Sulfone Sulfone Derivative Sulfoxide->Sulfone Strong Oxidation (e.g., m-CPBA, >2 eq.)

Caption: Key reactivity pathways of this compound.

  • 2-Amino Group: This group is a potent nucleophile and a key handle for constructing more complex scaffolds. It readily participates in condensation reactions with 1,3-dielectrophiles to form fused six-membered rings. This is the primary strategy for synthesizing pyrido[2,3-d]pyrimidine cores, which are prevalent in kinase inhibitors.[5][6] The amino group can also undergo standard transformations like acylation, sulfonylation, and reductive amination.

  • 3-Methylthio Group: The sulfur atom is susceptible to oxidation. Treatment with one equivalent of a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding sulfoxide. Using an excess of a stronger oxidant provides the sulfone. This oxidation is a critical tool for drug designers, as it significantly increases the polarity and hydrogen bond accepting capacity of the molecule, which can be leveraged to improve solubility or target specific interactions within a protein binding pocket.

  • Pyridine Ring: The pyridine nitrogen atom is basic and can be protonated or alkylated. Its primary role is to influence the electronics of the ring system, making the C-2, C-4, and C-6 positions susceptible to nucleophilic attack under certain conditions. The reactivity of 2-aminopyridines with various reagents is well-documented and forms the basis for many heterocyclic syntheses.[7][8]

Applications in Drug Discovery and Development

This compound is a valuable intermediate for synthesizing compounds with a wide range of biological activities.[1] Its derivatives have shown potential as antibacterial, antifungal, and anticancer agents.[1]

Antitubercular Agents: MmpL3 Inhibition

A significant application lies in the development of inhibitors for Mycobacterial Membrane protein Large 3 (MmpL3), an essential transporter protein in Mycobacterium tuberculosis.[9] While the parent molecule is not the final drug, it serves as a crucial precursor. Structure-based drug design has identified pyridine-2-methylamine derivatives as potent MmpL3 inhibitors.[9]

The 2-amino group of this compound can be used to install the necessary side chains that interact with the MmpL3 active site. A molecular docking study of a related pyridine-2-methylamine inhibitor showed that the pyridine nitrogen forms a crucial hydrogen bond with residue D645 in the MmpL3 active site, while other parts of the molecule engage in hydrophobic interactions.[9] The methylthio group at the 3-position can be used to explore additional interactions or to fine-tune the physicochemical properties of the inhibitor.

Table of Antitubercular Activity for Related Pyridine-Amine Scaffolds [9]

Compound TypeR¹ GroupR² GroupMIC (μg/mL) vs M.tb H37Rv
Pyridine-2-methylamine-4-arylArylIsopropyl0.5 - 1
Pyridine-3-methylamine-5-arylArylIsopropyl0.5 - 1
N-8-azaspiro[4.5]decylN-heterocycleIsopropyl0.125
Lead Compound (62) Optimized N-heterocycleOptimized Aryl0.016

This table is adapted from data on related pyridine-amine derivatives to illustrate the potential of the scaffold.[9] The data highlights how modifications to the core, which can be initiated from this compound, lead to highly potent antitubercular agents.

Kinase Inhibitors

The 2-aminopyridine scaffold is a cornerstone in the design of kinase inhibitors for oncology. It is a bioisostere of the purine hinge-binding motif found in ATP. By reacting this compound with β-ketoesters or similar synthons, researchers can construct pyrido[2,3-d]pyrimidine cores. These scaffolds have been successfully employed to develop inhibitors of Epidermal Growth Factor Receptor (EGFR), Polo-like kinase 4 (PLK4), and other cancer-related kinases.[5][10]

KinaseInhibitorWorkflow Start This compound Intermediate Pyrido[2,3-d]pyrimidine Core Start->Intermediate Annulation/ Cyclization Reagent β-Ketoester or Malonate Derivative Reagent->Intermediate Final Potent Kinase Inhibitor Intermediate->Final Further Functionalization (e.g., Suzuki Coupling)

Caption: General workflow for synthesizing kinase inhibitors.

The methylthio group offers a strategic advantage. It can be maintained to occupy a hydrophobic pocket or oxidized to a sulfone to act as a hydrogen bond acceptor, providing an additional anchor point to the kinase hinge region. This versatility allows for the generation of diverse libraries to probe the structure-activity relationship (SAR) and optimize for potency and selectivity.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that offers multiple avenues for chemical modification. Its inherent reactivity allows for the efficient construction of complex heterocyclic systems that are central to modern drug discovery. From potent antitubercular agents targeting MmpL3 to selective kinase inhibitors for cancer therapy, the derivatives of this compound have demonstrated significant therapeutic potential. This guide has illuminated the synthetic pathways, chemical behavior, and key applications of this compound, providing researchers with the foundational knowledge required to leverage this versatile molecule in their scientific endeavors.

References

  • This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERIzwFheHk9XQH4e9oEDyB8cZQrSnpZIB2qGDg4k2sbXDns1pHKG3Y7tRV76y8g596n4_HY36UcDXlnzogTtMLwVZ9iduGDtWQrZXG-yapGCqXP8n5vMCoxcMmWiW3DdPpwIjS254_fbSxk9iJtZSFkgaAZHMW87BUu1s_w5qGnWtU7fxvyQctuizau4YuMKIxNz7YwP8lJGLb6iPpf1ZL9-jnhaHAcKjtvTkxo4BCxezmn4kjHiyoziLqqAI=]
  • 3-AMINO-6-METHYL-2-(METHYLTHIO)PYRIDINE | 217096-29-2. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHekgX8yZaA_SU2QYJ1dJl4D2_JII00R_M6r3PiFX87OS9U59uYeGs_K2r5-lMvAdNW8sswOnxiyxYDgs09jgE6WjELPyssRMGUWzfTwBjjP-PKurCQDqYDNy6DNoRj7RZcQdMf595bzzNjbJkJkHvWmTeeaPBw68vYDgkt6nMn2Ao=]
  • This compound | CAS 183610-73-3. AMERICAN ELEMENTS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIPV60rrRqr4CsuBxjBKIml23EBCohHvZwqKhMN1GFZpGa7L0uD_lIFSxa1fLEq-Sox6ixD5TdnToLtkJGkeBHJi7TKiY_tAUZ1VhyQ3wJ4ePEHQMl7VO4bOzs9V3gDmcmej2gV9Og1E6AGWbc70B7vXGTfsR50NnmKCJ1CQIj6A==]
  • Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG77J6hKyuN9KGMKQ86gjZ_KwMKxOWKIsM_F_mr8hffEbEmLv2wcaXJrmpfeU8vbBBjy7YEM6VyIfhpYmhJfwwv7pLV02djqKcGUv7ohLLmuUGQ8LjNYa1FkyDP15CI6gfNmGZXAJYEnm32_2uOuYIeRPt7wMgWUv51B4ZQndKnsordIAUNzMJuWfWKotz4Eq17Qcf3OP319vNx3y0gmCtG7zyPua-Vcicg1w74Kj8svwvJppY_6GhiYbXzorDCID4p5GoEMEY7F0RknddyrkG7L5lr1WMV6g==]
  • 183610-73-3 | this compound. AiFChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-X_rXlH976-Oo7KdV2oGCN1GvLY-hOKly6UAklDqMedJLzr0uOE5wNmho6P7GTFS4_5Zn6CkSpp0gSekRjQJUksHldL3qGlAjizTxetGh9v2FordHmsvhcnJrGswMNziHP3NBevCfAVrSuYYVdOA=]
  • 2-Amino-3-chloropyridine-4-thiol | CAS 2055759-39-0. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5R6abgUuvFV49EaoOaRtZmyLgHPOxIUaFVRqDdacmQkTV5TQxztPdlW05pKdlBSJxKI2JWgp-kziXJhvvyGBkdX2nwvy0qCmQl_w4IsamoryiZ9COpdU5wml6tbdyocO-Ilc-1A==]
  • 183610-73-3 | this compound. BLD Pharm. [URL: https://vertexaisearch.cloud.google.
  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKtJgFBW4x0NmAIArnTE2CMunkrc9EHGX49Ga6-vC_0KoecRnY__5eyW-mZogsmpZWZPCkMcEBn54P3rzHhcVJOqR4uF6GlInqn5_xhILTfLVyKCO6S48yOWK48TuQUsUwMIXw6G-1otj3rWYKm_s_9iuSZENL8DGc1-UIBwQ=]
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFXb1ezHR-yEbq6KGmUd2_EbH6ka92TtGi29FntmZAFUVW9HBEVuDZI7rIYxQqcQbEQ1DM-IJxaWhNCs5D3MD8YD2WscsDMUVIO7-Jya8lA3ZWREHMGxtbsAd9341UFUpPIVKvie1Nnay3EhU6]
  • [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II]. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFttpQefdHR1cWwcVTkdZ8we7URhqc_xO1fpRNTXzm4bAu-TaLQYzb6mJsfiSMIVsvlnqAAOwzw2KTkRkeSD-DOGs9IK71eNKhcLssrM7q2IOW6ozKvMASQKAv54jPYtW8KnQ==]
  • Reactivity of 2-amino-3-cyanopyridines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbIXzUOnSUQJrJaNDnFjQVw8M8JfLsMI5IEKQy2kavd27izzmoSyKkNEPLDdCpDQ3L3Z7c0p2Kz6HQpxeF_1AkcH-M2vpolMhJkiWtpl-9t-EKfIFEk8dwMEKSg2NxP5mDl8BdGndbZJzpnsfqF0vqQ18JF_2RQHWub1HRBm8Zjk6Bp_PboYpVDk2hKF7XrexUFu6s]
  • A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH516wARK2q6lN5_3IcaIAo8tjNu3N8JNT3srdAbDQ2gPYlLMS-knmkHAELX6Hf2HFckIY0-voCFoRIehPqo20fM8IF2vaoqnFFOb0PC9Q_lMdKS9H3TfuOuqz69JmDPHuZj0AEPeJvNqL2vzDncA==]
  • Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENic9VFeoDc3m-q7fqdnswolf_qKQEP3Dwgx2fRYACGy_qzMlkVUssP5HVljEALC0lAB3lia9_iKAhhbP_oFyDzJ_g9j22mcDAWofNkJkLYzs71x0oIkqxj-YAVHahblmPPFI=]
  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu07K0hsb0FBZ8zSykHMxDfzU9LA53NKc9g-ExVsCO8-sKAERmbQXiOSBTSj0-5e3y4zB4ViJEoVS28ul4Gm1Ro0oU2momUnvUYiE3qE6IqWGdDYxdfBbrklUsHVdPdk4=]
  • Welcome To Hyma Synthesis Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_1GuIc8AqEBbIBsXePpaOVTGc3WbSlzZPdTc0AF8xwegrgD58uOd1rFTJJgUn278pp_43zVw8uN4DpRHpeWjzG7GuHfU23KcHdK5HaWploYSlEeMu]
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNKTju2AIAMm8tFzbePJ9zCrzO7enOcL524bx1cW4QP99DZDcuhGnt3eOKs7yRXvE-yOtE-GmSyqSL2vrpewHZUIIcn4B0KVv4vFnAgTpZJFeviHeo7QDhY_HZMdLN7d-FpTw3-wP1TH_yD1Y2dX4ykdzuYAKeL6W_YFJr_ztXzHCMKVTU9L2AQP9QM72kXfGjmg==]
  • 2-(Methylthio)pyridin-4-amine. ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOI-Z1ilBV3cAZxg2YMIk_r6vr3dnBOZXAPCvrexNGohk8n3lM99yyduliX4yuF_3oNNZUqODbOweYWXWPOgOcCxMfJSJhdFRdNAFSDMETgmE_7wo-EO_z7gZCznt8pDV7c-OxyL5gSAecmPM=]
  • 2-Amino-3-methylpyridine. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMwn6rVEVLWXnX1M7Faz4bgXVdbc8TQxt81NwGQpCi-TH13OI_Z6OZxxBsnTUgn3RFUoUYSHzbfd6VC-4UxXCBojp2HkfaLfpe_wyP5yQ2c1s_T6YaXEcJv5L5WSnzv3khs5RigztWSba5vC0hFyliZgpUe9pMuC5MpO0CQQ==]
  • Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPsDx8UA9w79mJip3Esznhku7N7_4j54zewftt37c9Ub-hZWnq0eLaSnwH95hHejzmQJgsVNPbbrvJA0DexHvU51r-3UtdW1z2OtGTz3-u-bNCKKltxUm-NOzTh1c5RigO3cE=]
  • Antioxidant activity of aminodiarylamines in the thieno[3,2-b]pyridine series: radical scavenging activity, lipid peroxidation inhibition and redox profile. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSW3CgWK8C3x7Xb_WFJvt89jkytEJ0VdZdJqj_nazCBzwJJVTASZEQtG0JpGFPsxRplYvNpEUq5kjtdKGm6xZoLpZmDtC0DFQk48JiEgCgJq7lhAOr-FyGK4Orkhf-X65JQYa2]
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6nCs4vV3zGpm3SQG32P1WhCvqvhGsn85N_xZpvwqstR6IqnN2uv9QkTEDseuxefeyRhYvPMuT5O7hfzShs_UDg-7nn7DldMOgW51E5FsrX1ZjMEx9ROM8DzaushMgMfreqCo8]
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyPU8AhKcokegnQDjDYR7KMDjORjac-ATHDLcPFaLqZBESe1cDvvEIkOf3qljJvEiZhqUfn7_Oq6yo_i5-62XVyE55h2OiDOPsYW5k6a82dz17SNaxelU8j6kny93MWW-QqtNIVfd-NFU5zx3x]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpuPDhpBnBfXLzysKTxO1VuVnpwowbpklJ8nUTp-qFpW0NgVAkClTzSiA6LCaapuaglsoKqNEJj1S26hSBVKlGh8quHVA_1-tYHvjWvjvUOWuJvIZD2yL2wzIPR6sNKBWMDDyifU-RJVG6dMQ0RzZvhal5fj-tO0Uz]

Sources

An In-depth Technical Guide to the Reactivity Profile and Electronic Properties of 3-(Methylthio)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Potential in Medicinal Chemistry

3-(Methylthio)pyridin-2-amine is a heterocyclic organic compound that holds significant promise for researchers, scientists, and professionals in drug development. Its structure, featuring a 2-aminopyridine core functionalized with a methylthio group at the 3-position, presents a unique combination of electronic and steric properties. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous biologically active molecules, prized for its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and metal coordination[1]. The introduction of a methylthio group at the C-3 position is anticipated to modulate the electronic landscape and reactivity of the pyridine ring, offering a nuanced tool for fine-tuning molecular properties in the pursuit of novel therapeutic agents.

This technical guide provides a comprehensive overview of the anticipated reactivity profile and electronic properties of this compound. While direct experimental and computational data for this specific molecule are limited in publicly available literature, this document synthesizes information from closely related analogues and foundational principles of organic chemistry to offer a robust predictive framework. The insights herein are intended to guide synthetic strategy, reaction design, and the rational design of new molecules based on this promising scaffold.

Electronic Properties: A Tale of Two Substituents

The electronic character of this compound is dictated by the interplay of the electron-donating amino group and the multifaceted nature of the methylthio substituent, all within the context of the electron-deficient pyridine ring.

Key Physicochemical Properties:

PropertyValueSource
CAS Number183610-73-3[2][3]
Molecular FormulaC₆H₈N₂S[2][3]
Molecular Weight140.21 g/mol [2][3]

The amino group at the C-2 position is a strong activating group, donating electron density into the pyridine ring through resonance. This effect is most pronounced at the ortho (C-3) and para (C-5) positions. Conversely, the methylthio group at the C-3 position can exhibit both sigma-withdrawing effects due to the electronegativity of sulfur and pi-donating effects through lone pair delocalization. Computational studies on related substituted pyridines suggest that the overall electronic impact of a substituent is a delicate balance of these inductive and resonance effects[4][5].

It is anticipated that the electron-donating character of the amino group will be the dominant influence, increasing the electron density of the pyridine ring compared to unsubstituted pyridine. The methylthio group will further modulate this, with its precise effect on local electron density requiring dedicated computational analysis, such as Density Functional Theory (DFT) calculations[6]. Such studies on analogous systems have been instrumental in elucidating electron distribution, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps, which are critical for predicting sites of electrophilic and nucleophilic attack[4][5].

electronic_effects cluster_molecule This compound cluster_effects Electronic Influences mol N-C(NH2)=C(SMe)-C=C-C= pyridine Pyridine Ring mol->pyridine Overall Ring Activation amino Amino Group (C2) amino->mol +R (strong) -I (moderate) methylthio Methylthio Group (C3) methylthio->mol +R (moderate) -I (moderate)

Predicted electronic influences on the pyridine ring.

Reactivity Profile: A Versatile Synthetic Hub

The unique electronic and structural features of this compound suggest a rich and varied reactivity profile, offering multiple avenues for synthetic elaboration.

Reactions at the Amino Group

The exocyclic amino group is expected to behave as a typical primary aromatic amine, readily undergoing reactions such as acylation, alkylation, and diazotization.

  • N-Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties. Catalyst-free methods for N-acylation have been reported to be effective for a range of amines[6].

  • N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, although over-alkylation can be a challenge.

  • Diazotization: Treatment with nitrous acid (generated in situ from a nitrite salt and a strong acid) would likely lead to the formation of a diazonium salt. However, given the proximity of the pyridine nitrogen, this intermediate may be unstable and prone to intramolecular cyclization or other rearrangements.

Reactions at the Pyridine Nitrogen

The endocyclic pyridine nitrogen retains a degree of basicity and can be protonated or alkylated. N-oxides of pyridines are also common synthetic intermediates that can be used to activate the ring for further functionalization[1].

Electrophilic Aromatic Substitution

The activating effect of the C-2 amino group is expected to direct electrophilic aromatic substitution to the C-5 position, which is para to the amino group. The C-3 methylthio group may also influence the regioselectivity. Common electrophilic substitution reactions include:

  • Nitration: Introduction of a nitro group, typically at the C-5 position, can be achieved using a mixture of nitric and sulfuric acids. The resulting nitro derivative is a valuable intermediate for further transformations, such as reduction to an amino group[7].

  • Halogenation: Bromination or chlorination is expected to occur selectively at the C-5 position.

  • Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group.

reactivity_profile This compound This compound N-Acylation N-Acylation This compound->N-Acylation RCOCl or (RCO)2O N-Alkylation N-Alkylation This compound->N-Alkylation R-X Diazotization Diazotization This compound->Diazotization HONO N-Oxidation N-Oxidation This compound->N-Oxidation m-CPBA Electrophilic Substitution Electrophilic Substitution This compound->Electrophilic Substitution E+ Nitration (C5) Nitration (C5) Electrophilic Substitution->Nitration (C5) HNO3/H2SO4 Halogenation (C5) Halogenation (C5) Electrophilic Substitution->Halogenation (C5) Br2 or Cl2

Anticipated reactivity pathways for this compound.
Reactions Involving the Methylthio Group

The sulfur atom of the methylthio group is nucleophilic and can react with electrophiles. For instance, it can be alkylated to form a sulfonium salt. More significantly, the methylthio group can be oxidized to the corresponding sulfoxide and sulfone, which dramatically alters the electronic properties of the molecule, turning the substituent into a strong electron-withdrawing group.

Cross-Coupling Reactions

The 2-aminopyridine scaffold is a versatile participant in transition-metal-catalyzed cross-coupling reactions. While the parent molecule does not have a suitable leaving group for direct coupling, it can be halogenated to introduce one. Alternatively, the N-H bond of the amino group or a C-H bond of the pyridine ring can be activated for coupling reactions[5].

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for key transformations that are anticipated to be successful for this compound, based on established methodologies for similar substrates.

Protocol 1: N-Acetylation of this compound

This protocol is adapted from a general method for the N-acylation of amines[6][7].

Materials:

  • This compound

  • Acetic anhydride

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane in a round-bottom flask, add acetic anhydride (1.2 eq) dropwise at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(3-(methylthio)pyridin-2-yl)acetamide.

  • Purify the crude product by recrystallization or column chromatography on silica gel as needed.

Protocol 2: Electrophilic Nitration of this compound at the C-5 Position

This protocol is a general procedure for the nitration of activated pyridine rings[7]. Caution: This reaction is highly exothermic and should be performed with extreme care in a fume hood with appropriate personal protective equipment.

Materials:

  • N-(3-(methylthio)pyridin-2-yl)acetamide (from Protocol 1)

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Protect the amino group as an acetamide as described in Protocol 1. This moderates the reactivity and prevents oxidation.

  • To a stirred solution of N-(3-(methylthio)pyridin-2-yl)acetamide (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath), slowly add fuming nitric acid (1.1 eq) dropwise via a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • The solid precipitate of N-(5-nitro-3-(methylthio)pyridin-2-yl)acetamide is collected by filtration, washed with cold water, and dried.

  • The acetyl protecting group can be removed by acid or base hydrolysis to yield 5-nitro-3-(methylthio)pyridin-2-amine.

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueCharacteristic Signals
¹H NMR - Aromatic protons on the pyridine ring (δ 6.5-8.5 ppm).- A broad singlet for the -NH₂ protons (δ 4.0-6.0 ppm), which is exchangeable with D₂O.- A singlet for the -SCH₃ protons (δ 2.0-2.5 ppm).
¹³C NMR - Aromatic carbons of the pyridine ring (δ 100-160 ppm).- Carbon of the -SCH₃ group (δ 10-20 ppm).
IR Spectroscopy - N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region).- C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹).- C=C and C=N stretching of the pyridine ring (1400-1600 cm⁻¹).- C-N stretching (1250-1350 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 140.21.

Conclusion and Future Outlook

This compound represents a versatile and promising scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. Its predicted electronic properties and reactivity profile suggest that it can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space. The protocols and predictive insights provided in this guide are intended to serve as a valuable resource for researchers working with this and related heterocyclic systems. Further experimental and computational studies are warranted to fully elucidate the properties of this intriguing molecule and unlock its full potential.

References

  • Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers.
  • Transformation reactions of 2-aminopyridine 3.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (URL: Not available)
  • Easy Access to 2-Aminopyridines. GalChimia. (URL: [Link])
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (URL: Not available)
  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • This compound | CAS 183610-73-3. AMERICAN ELEMENTS. (URL: [Link])
  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. (URL: [Link])
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. (URL: [Link])
  • Method for preparing 2-acetamido-5-aminopyridine.
  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxyl
  • Spectroscopy of Amines. Chemistry LibreTexts. (URL: [Link])
  • Spectroscopy of Amines. OpenStax. (URL: [Link])
  • Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Comput
  • Synthesis and reactions of 3-acetyl-6-methyl-2-(methylthio)pyridine.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. (URL: [Link])
  • The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actual.
  • Computational study on 2,3,4-aminopyridines.
  • Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. PMC. (URL: [Link])
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. (URL: [Link])
  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (URL: Not available)
  • Synthesis of 2-Methylthio-5-nitro-pyridine. PrepChem.com. (URL: [Link])
  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. (URL: [Link])
  • 2-Pyridinamine, 3-methyl-. NIST WebBook. (URL: [Link])

Sources

An In-depth Technical Guide to the Homologs and Structural Analogs of 3-(Methylthio)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Aminopyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone in the world of medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands that interact with a wide array of biological targets.[1][2] Derivatives of 2-aminopyridine are integral to numerous approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The unique electronic properties of the pyridine ring, combined with the hydrogen bonding capabilities of the amino group, allow for specific and high-affinity interactions with enzymes and receptors.[1][2]

This guide focuses on a specific, yet underexplored, member of this class: 3-(Methylthio)pyridin-2-amine . The introduction of a methylthio group at the 3-position introduces a new vector for chemical modification and potential interaction with biological targets. The sulfur atom can engage in unique non-covalent interactions and serves as a key site for metabolic transformations. Understanding the synthesis, properties, and structure-activity relationships (SAR) of this core molecule and its derivatives is crucial for unlocking its therapeutic potential.

This document provides a comprehensive analysis of the known structural analogs of this compound, proposes logical homologous series for future investigation, and details robust experimental protocols for their synthesis and evaluation.

Part 1: Homologs of this compound: A Proposed Exploration

A homologous series involves systematically modifying a lead compound by adding or removing a repeating unit, typically a methylene group (-CH₂-). While specific literature on the homologous series of this compound is scarce, a logical exploration of such homologs is a fundamental step in a drug discovery campaign to probe the steric and lipophilic limits of the target's binding pocket.

S-Alkyl Homologation

The most direct homologous series involves extending the alkyl chain on the sulfur atom. This systematically increases lipophilicity and steric bulk in the immediate vicinity of the 2-amino and pyridine nitrogen pharmacophoric elements.

  • Core: this compound

  • Homologs: 3-(Ethylthio)pyridin-2-amine, 3-(Propylthio)pyridin-2-amine, 3-(Isopropylthio)pyridin-2-amine, etc.

Pyridine Ring Homologation

Another approach is the addition of methyl groups at unoccupied positions on the pyridine ring. This probes how steric hindrance and altered electronics on the core aromatic system affect target engagement.

  • Core: this compound

  • Homologs: 3-(Methylthio)-4-methylpyridin-2-amine, 3-(Methylthio)-5-methylpyridin-2-amine, 3-(Methylthio)-6-methylpyridin-2-amine.

Proposed Synthetic Workflow for Homologs

The synthesis of these proposed homologs can be achieved through a convergent strategy starting from a common intermediate, such as 2-amino-3-bromopyridine or its methylated derivatives. The key step is a nucleophilic aromatic substitution (SNAr) reaction with the appropriate sodium alkylthiolate.

G cluster_0 Starting Materials cluster_1 Core Synthesis Step cluster_2 Homologous Series Products 2-Amino-3-bromopyridine 2-Amino-3-bromopyridine S_NAr Reaction Nucleophilic Aromatic Substitution (S_NAr) 2-Amino-3-bromopyridine->S_NAr Reaction Sodium Alkylthiolates\n(NaSR, R = Et, Pr, iPr...) Sodium Alkylthiolates (NaSR, R = Et, Pr, iPr...) Sodium Alkylthiolates\n(NaSR, R = Et, Pr, iPr...)->S_NAr Reaction 3-(Ethylthio)pyridin-2-amine 3-(Ethylthio)pyridin-2-amine S_NAr Reaction->3-(Ethylthio)pyridin-2-amine 3-(Propylthio)pyridin-2-amine 3-(Propylthio)pyridin-2-amine S_NAr Reaction->3-(Propylthio)pyridin-2-amine 3-(Isopropylthio)pyridin-2-amine 3-(Isopropylthio)pyridin-2-amine S_NAr Reaction->3-(Isopropylthio)pyridin-2-amine

Caption: Proposed synthetic workflow for generating S-alkyl homologs.

Part 2: Structural Analogs of this compound

Structural analogs involve more significant modifications than homologs, such as altering substituent positions (positional isomers), replacing functional groups with others that have similar physicochemical properties (bioisosteres), or changing the core scaffold.

Positional Isomers

The relative positions of the amino and methylthio groups on the pyridine ring are critical for defining the molecule's interaction with its biological target. Synthesizing and testing positional isomers is a key step in understanding the pharmacophore.

  • Core: this compound

  • Positional Isomers: 2-(Methylthio)pyridin-3-amine, 4-(Methylthio)pyridin-2-amine, 5-(Methylthio)pyridin-2-amine, etc.

Bioisosteric Replacements of the Methylthio Group

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another to enhance potency, improve selectivity, or optimize pharmacokinetic properties.[5] The methylthio group can be replaced by a variety of other groups.

  • Classical Bioisosteres: Methoxy (-OCH₃), Chloro (-Cl), Methyl (-CH₃), Hydroxy (-OH)

  • Non-Classical Bioisosteres: Trifluoromethyl (-CF₃), Cyano (-CN)

Case Study: 3-(Thiophen-2-ylthio)pyridine Analogs as Multi-Target Anticancer Agents

A study by Peng et al. provides an excellent real-world example of structural analog design based on a similar core.[2] They synthesized a series of 3-(thiophen-2-ylthio)pyridine derivatives and evaluated their potential as anticancer agents. While initially designed as IGF-1R inhibitors, the study revealed them to be multi-target kinase inhibitors.

The key synthetic step involved the reaction of a 3-bromopyridine derivative with thiophene-2-thiol in the presence of a copper catalyst (CuI) and a base (K₂CO₃) in a polar aprotic solvent like DMSO.

G 3-Bromo-2-nitropyridine 3-Bromo-2-nitropyridine Coupling Ullmann Condensation (CuI, K2CO3, DMSO) 3-Bromo-2-nitropyridine->Coupling Thiophene-2-thiol Thiophene-2-thiol Thiophene-2-thiol->Coupling Intermediate 2-Nitro-3-(thiophen-2-ylthio)pyridine Coupling->Intermediate Reduction Reduction (Fe, NH4Cl) Intermediate->Reduction Final_Analog 3-(Thiophen-2-ylthio)pyridin-2-amine Reduction->Final_Analog

Caption: Synthetic scheme for a key structural analog.[2]

The synthesized compounds showed potent antiproliferative activity against HepG2 (liver cancer) and WSU-DLCL2 (lymphoma) cell lines. A representative compound, 22 from the study, demonstrated broad kinase inhibitory activity.[2]

Table 1: Antiproliferative Activity of Selected Analogs [2]

CompoundR Group (on Pyridine)HepG2 IC₅₀ (µM)WSU-DLCL2 IC₅₀ (µM)
Core Analog -NH₂>50>50
22 -NH-CH₂(4-F-Ph)2.98 ± 1.114.34 ± 0.84
23 -NH-CH₂(4-Cl-Ph)3.11 ± 0.955.01 ± 1.02
26 -NH-CH₂(2,4-diCl-Ph)1.87 ± 0.632.55 ± 0.78

Table 2: Kinase Inhibitory Profile of Compound 22 [2]

Kinase TargetIC₅₀ (µM)
FGFR22.14
FGFR33.56
EGFR5.21
JAK38.97
RON12.20
IGF-1R>50

Key SAR Insights from the Study: [2]

  • The primary 2-amino group was not optimal for antiproliferative activity.

  • Alkylation of the 2-amino group with substituted benzyl groups significantly enhanced potency.

  • Electron-withdrawing substituents (e.g., halogens) on the benzyl ring were generally favorable, with the 2,4-dichloro substituted analog (26 ) being the most potent.

  • The activity was not mediated by IGF-1R, but rather through inhibition of multiple other kinases, including FGFR and EGFR. This suggests that the 3-(arylthio)pyridin-2-amine scaffold is a promising starting point for developing multi-target kinase inhibitors.

Part 3: Experimental Protocols

The following protocols are provided as detailed, self-validating methodologies. The first is a proposed method for the core compound based on established chemical principles, while the second is adapted from published literature for a key structural analog.

Proposed Protocol: Synthesis of this compound

This protocol describes a plausible and efficient synthesis via nucleophilic aromatic substitution, a standard method for forming aryl-sulfur bonds.[6]

Objective: To synthesize this compound from 2-amino-3-bromopyridine.

Materials:

  • 2-Amino-3-bromopyridine (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask under a nitrogen atmosphere, add 2-amino-3-bromopyridine (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Nucleophile Addition: Add sodium thiomethoxide (1.2 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting 2-amino-3-bromopyridine is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Adapted Protocol: Synthesis of 3-(Thiophen-2-ylthio)pyridin-2-amine

This protocol is adapted from the literature procedure for the synthesis of advanced structural analogs.[2]

Objective: To synthesize a key intermediate for advanced analogs via Ullmann condensation followed by reduction.

Materials:

  • 3-Bromo-2-nitropyridine (1.0 eq)

  • Thiophene-2-thiol (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (1.0 eq)

  • Ethanol (EtOH) and Water

Procedure:

Step A: Ullmann Condensation

  • To a round-bottom flask, add 3-bromo-2-nitropyridine (1.0 eq), thiophene-2-thiol (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMSO and stir the mixture at 120 °C for 12 hours under a nitrogen atmosphere.

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-nitro-3-(thiophen-2-ylthio)pyridine.

Step B: Nitro Group Reduction

  • Dissolve the product from Step A in a 4:1 mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approx. 85 °C) and stir for 3 hours.

  • Filter the hot reaction mixture through a pad of Celite and wash the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, 3-(Thiophen-2-ylthio)pyridin-2-amine.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. While direct biological data on this specific molecule and its simple homologs is limited, the available information on related structural analogs demonstrates significant potential, particularly in the domain of oncology as multi-target kinase inhibitors. The strategic exploration of its homologs and bioisosteric analogs, guided by the robust synthetic protocols outlined herein, provides a clear path forward for researchers. The true therapeutic value of this scaffold will be revealed through the systematic synthesis and biological evaluation of these rationally designed derivatives, a process that holds considerable promise for the development of novel therapeutics.

References

  • M. M. Vohra, S. N. Pradhan, P. C. Jain, S. K. Chatterjee, Nitya Anand. (1966). Synthesis and Structure-Activity Relationships of Some Aminopyridines, Imidazopyridines, and Triazolopyridines. Journal of Medicinal Chemistry. [Link]
  • Peng, Y., et al. (2019). Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Archiv der Pharmazie. [Link]
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. (2025). [Link]
  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]
  • American Elements. (Product Page). This compound. American Elements. [Link]
  • Cheng, B., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry. [Link]
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. (2022). [Link]
  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. (2011). [Link]
  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. (2021). [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents.
  • Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. PubMed Central. [Link]
  • Synthesis and anticancer activity of thiosubstituted purines. PubMed Central. [Link]
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. (2006). [Link]
  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. (2006). [Link]
  • CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
  • Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine deriv
  • PubChem. (Database Entry). 2-Amino-3-methylpyridine.
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies.
  • Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). PubMed. [Link]
  • Synthesis of 3-Aminopyridine.
  • Synthetic access to thiols: A review. Indian Academy of Sciences. [Link]
  • Thiols and Sulfides. OpenStax. [Link]
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

Sources

Methodological & Application

The Versatile Scaffold: 3-(Methylthio)pyridin-2-amine as a Strategic Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of the 2-Aminopyridine Moiety

In the landscape of modern drug discovery and materials science, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and functional materials.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of medicinal chemistry. Within this class, 2-aminopyridines represent a particularly versatile and reactive subclass, serving as key starting materials for the synthesis of a diverse array of more complex heterocyclic systems.

This application note delves into the synthetic utility of a specific, yet powerful, derivative: 3-(Methylthio)pyridin-2-amine . The introduction of a methylthio group at the 3-position of the 2-aminopyridine core introduces an additional layer of synthetic versatility. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of this building block, detailed experimental protocols for its application, and insights into the strategic choices behind these synthetic transformations.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective use.

PropertyValueSource
CAS Number 183610-73-3[2][3]
Molecular Formula C₆H₈N₂S[2]
Molecular Weight 140.21 g/mol [2]
IUPAC Name This compound[4]
Predicted XlogP 1.0[4]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its three key functional components: the nucleophilic 2-amino group, the pyridine ring, and the modifiable methylthio group.

Figure 2: General workflow for Thieno[2,3-b]pyridine synthesis.

Detailed Protocol (Adapted from related syntheses): [5][7][8][9] This protocol describes a general procedure for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a common core in various biologically active molecules.

  • Step 1: S-Alkylation and Cyclization Precursor Formation.

    • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

    • Add 1.1 equivalents of a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), and stir the mixture at room temperature for 30 minutes. Causality: The base deprotonates the amino group, increasing its nucleophilicity for the subsequent reaction.

    • To the resulting solution, add 1.05 equivalents of an α-halo-N-arylacetamide (e.g., 2-chloro-N-phenylacetamide) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Step 2: Intramolecular Thorpe-Ziegler Cyclization.

    • Once the starting material is consumed, add a solution of sodium ethoxide in ethanol (approximately 2 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. The cyclization is driven by the formation of a stable aromatic thieno[2,3-b]pyridine system.

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 3-aminothieno[2,3-b]pyridine derivative.

Synthesis of Pyrido[2,3-d]pyrimidines via Condensation

The 1,2-diamine-like arrangement of the 2-amino group and the pyridine nitrogen allows for condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form a fused pyrimidine ring, yielding pyrido[2,3-d]pyrimidines. This scaffold is a key component of numerous kinase inhibitors. [3] Detailed Protocol (General Procedure): [9][10]

  • Step 1: Condensation Reaction.

    • In a sealed tube or a flask equipped with a reflux condenser, combine 1.0 equivalent of this compound, 1.1 equivalents of a 1,3-dicarbonyl compound (e.g., diethyl malonate, acetylacetone), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

    • Add a high-boiling solvent such as diphenyl ether or Dowtherm A.

    • Heat the reaction mixture to 180-250 °C for 2-6 hours. Causality: The high temperature is necessary to drive the condensation and subsequent cyclization-dehydration to form the aromatic pyridopyrimidine core.

    • Monitor the reaction by TLC or LC-MS.

  • Step 2: Work-up and Purification.

    • After cooling, dilute the reaction mixture with a non-polar solvent like hexane to precipitate the product.

    • Collect the solid by filtration and wash thoroughly with hexane.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrido[2,3-d]pyrimidine.

Application Protocol 2: Functionalization of the Amino Group

The 2-amino group is a primary site for introducing diversity into molecules derived from this compound.

N-Acylation

N-acylation is a fundamental transformation to introduce amide functionalities, which are crucial for biological activity in many drug molecules.

Detailed Protocol (General Procedure): [11]

  • Step 1: Amide Bond Formation.

    • Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add 1.2 equivalents of a base, such as triethylamine or pyridine.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 1.1 equivalents of the desired acyl chloride or acid anhydride.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours until completion as monitored by TLC.

  • Step 2: Work-up and Purification.

    • Quench the reaction with water and extract the product with the organic solvent.

    • Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography or recrystallization.

N-Alkylation

Selective N-alkylation can be challenging due to potential over-alkylation. However, under controlled conditions, it provides access to secondary and tertiary amines.

Detailed Protocol (Adapted from related aminopyridines): [12][13][14][15][16]

  • Step 1: Mono-alkylation.

    • For mono-alkylation, a reductive amination approach is often preferred. Combine 1.0 equivalent of this compound with 1.1 equivalents of an aldehyde or ketone in a solvent like methanol or dichloroethane.

    • Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents) and a catalytic amount of acetic acid.

    • Stir the reaction at room temperature for 12-24 hours. Causality: The reaction proceeds via the in-situ formation of an imine, which is then selectively reduced by STAB.

  • Step 2: Work-up and Purification.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the N-alkylated product.

Application Protocol 3: Modification of the Methylthio Group

The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, often leading to modulated biological activity.

Detailed Protocol (General Oxidation Procedure): [17][18]

  • Step 1: Oxidation.

    • Dissolve 1.0 equivalent of this compound in a suitable solvent such as dichloromethane or methanol.

    • Cool the solution to 0 °C.

    • For sulfoxide: Slowly add 1.1 equivalents of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

    • For sulfone: Use 2.2-2.5 equivalents of the oxidizing agent and allow the reaction to proceed for a longer duration or at a slightly elevated temperature.

    • Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.

  • Step 2: Work-up and Purification.

    • Quench the reaction with a saturated solution of sodium thiosulfate (for m-CPBA) or by carefully adding a reducing agent if excess peroxide is present.

    • Neutralize with saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the sulfoxide or sulfone by column chromatography or recrystallization.

Application Protocol 4: Diazotization and Sandmeyer-type Reactions

The 2-amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in a Sandmeyer or related reaction, allowing for the introduction of halogens, cyano groups, and other functionalities. [10][19][20][21] Detailed Protocol (General Procedure for Halogenation):

Caution: Diazonium salts can be explosive. These reactions should be carried out with appropriate safety precautions.

  • Step 1: Diazotization.

    • Suspend 1.0 equivalent of this compound in an aqueous solution of a strong acid (e.g., HBr or HCl) at 0-5 °C.

    • Slowly add a solution of 1.1 equivalents of sodium nitrite in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at this temperature.

  • Step 2: Sandmeyer Reaction.

    • In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuBr or CuCl) in the same concentrated acid.

    • Slowly add the cold diazonium salt solution to the copper(I) halide solution, allowing for the evolution of nitrogen gas.

    • After the addition is complete, warm the reaction mixture to room temperature or slightly above to ensure complete decomposition of the diazonium salt.

  • Step 3: Work-up and Purification.

    • Basify the reaction mixture with a strong base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the resulting halogenated pyridine by column chromatography or distillation.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of transformations, making it a strategic starting material for the construction of complex heterocyclic systems, particularly those with applications in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to leverage its potential in their synthetic endeavors. The ability to readily construct fused ring systems like thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, coupled with the facile functionalization of the amino and methylthio groups, ensures that this compound will continue to be a relevant and powerful tool in the pursuit of novel molecules with desired functions.

References

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
  • MDPI. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and related fused heterocyclic compounds.
  • Al-Adiwish, W. M., et al. (2019). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLoS ONE, 14(10), e0223023. [Link]
  • Loba Chemie. (n.d.). 1603-40-3 CAS | 2-AMINO-3-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01046.
  • American Elements. (n.d.). This compound.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • chemeurope.com. (n.d.). Sandmeyer reaction.
  • PubChemLite. (n.d.). This compound (C6H8N2S).
  • National Center for Biotechnology Information. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(12), 2064. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2016). The chemistry of pyrido[2,3-d]pyrimidines. J. Chem. Pharm. Res., 8(3), 734-772.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • PubChem. (n.d.). This compound.
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Mini-Reviews in Medicinal Chemistry, 22(14), 1869-1890. [Link]
  • ChemRxiv. (2021).
  • Johnstone, R. A. W., Payling, D. W., & Thomas, C. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 2223-2224. [Link]
  • National Center for Biotechnology Information. (2019). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 12(4), 168. [Link]
  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
  • ResearchGate. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia.
  • PubMed. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]
  • GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids.
  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • Royal Society of Chemistry. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 37-59. [Link]
  • National Center for Biotechnology Information. (2021).
  • National Center for Biotechnology Information. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. ACS Infectious Diseases, 8(11), 2296-2308. [Link]
  • National Center for Biotechnology Information. (2018). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 8, 11707. [Link]
  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. [Link]
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
  • National Center for Biotechnology Information. (2017). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 50(10), 2639-2652. [Link]
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Fisher Scientific. (n.d.). BLD Pharm 5GR this compound, Quantity: 5 Gramm.
  • American Chemical Society. (2023). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society, 145(49), 26829-26838. [Link]

Sources

Application Note: A Robust and Versatile Protocol for the N-arylation of 3-(Methylthio)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-arylated 2-aminopyridines are privileged scaffolds in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. Their synthesis is a cornerstone of modern synthetic organic chemistry. This application note provides a detailed, field-proven experimental protocol for the N-arylation of 3-(methylthio)pyridin-2-amine, a versatile building block for drug discovery. We will delve into the rationale behind the chosen methodology, drawing from the principles of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.[1][2][3] This reaction stands as a powerful tool for the formation of carbon-nitrogen bonds, often overcoming the limitations of traditional methods like nucleophilic aromatic substitution.[1][3]

The protocol described herein is designed for robustness and broad applicability, allowing researchers to confidently synthesize a diverse library of N-aryl-3-(methylthio)pyridin-2-amine derivatives. We will explore the critical parameters of the reaction, including the choice of catalyst, ligand, base, and solvent, to ensure a comprehensive understanding for successful implementation.

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide (or triflate) and an amine.[1][2] The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding the role of each reaction component.

A simplified representation of the catalytic cycle is as follows:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Ligand Substitution and Amine Coordination: The amine starting material coordinates to the palladium(II) complex.

  • Deprotonation: A base removes a proton from the coordinated amine, forming an amido-palladium(II) complex.

  • Reductive Elimination: The desired N-aryl amine product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[1]

The efficiency and scope of this reaction are heavily reliant on the nature of the phosphine ligand coordinated to the palladium center.[1] Sterically hindered and electron-rich ligands are often employed to promote both the oxidative addition and the final reductive elimination steps.[1]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_oxidative Ar-Pd(II)(L_n)-X pd0->pd_oxidative Oxidative Addition (Ar-X) pd_amine [Ar-Pd(II)(L_n)(R2NH)]+X- pd_oxidative->pd_amine Amine Coordination (R2NH) pd_amido Ar-Pd(II)(L_n)-NR2 pd_amine->pd_amido Deprotonation (Base) pd_amido->pd0 Reductive Elimination product Ar-NR2 pd_amido->product caption Figure 1: Simplified Buchwald-Hartwig amination catalytic cycle.

Caption: Figure 1: Simplified Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: N-arylation of this compound

This protocol is optimized for the coupling of this compound with a range of aryl bromides. Modifications for aryl chlorides or iodides may be necessary.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Aryl Bromide≥98%Commercially AvailableSubstrate scope can be explored.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercially AvailableAir-sensitive, handle under inert atmosphere.
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Ligand GradeCommercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHygroscopic, handle in a glovebox or under inert atmosphere.
TolueneAnhydrousCommercially AvailableUse dry solvent for best results.
Nitrogen or Argon GasHigh PurityFor maintaining an inert atmosphere.
Schlenk Flask or Reaction VialAppropriate for inert atmosphere chemistry.
Magnetic Stirrer and Stir Bar
Heating Mantle or Oil BathFor temperature control.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

    • Add the desired aryl bromide (1.1 mmol, 1.1 equiv).

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%). Add these to the reaction flask under a counterflow of inert gas. The use of a pre-formed catalyst or a pre-activated solution can also be effective and may improve reproducibility.[4]

  • Solvent Addition and Degassing:

    • Add anhydrous toluene (5 mL) to the flask via syringe.

    • Seal the flask and degas the reaction mixture by bubbling nitrogen or argon through the solvent for 10-15 minutes, or by subjecting the sealed flask to three cycles of vacuum-backfill with inert gas.

  • Reaction:

    • Place the sealed flask in a preheated oil bath or heating mantle set to 110 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring the Reaction:

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, a typical eluent system would be a mixture of ethyl acetate and hexanes.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by carefully adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Figure 2: Experimental workflow for the N-arylation of this compound.

Causality Behind Experimental Choices

  • Catalyst System (Pd₂(dba)₃ / Xantphos): The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich bidentate phosphine ligand such as Xantphos is a well-established and highly effective catalyst system for Buchwald-Hartwig aminations.[5] Xantphos, with its wide bite angle, promotes the crucial reductive elimination step and helps to prevent catalyst decomposition. This system has shown broad substrate scope and functional group tolerance.[5]

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[1] Sodium tert-butoxide is a common choice for this purpose due to its high basicity and compatibility with a wide range of functional groups. Weaker bases such as K₂CO₃ can be used but may require higher temperatures or longer reaction times.[6]

  • Solvent (Toluene): Anhydrous, non-polar aprotic solvents are typically used for Buchwald-Hartwig reactions. Toluene is an excellent choice as it has a suitable boiling point for the reaction temperature and effectively solubilizes the reagents. Other solvents like dioxane or DMF can also be employed, but toluene often provides a good balance of reactivity and ease of removal.[3]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen.[3] Performing the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent catalyst deactivation and ensure high yields.

Alternative Methodologies: The Ullmann Condensation

While the Buchwald-Hartwig amination is a highly versatile method, the Ullmann condensation represents an older, yet still relevant, copper-catalyzed approach to C-N bond formation.[7][8] Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper.[8] However, modern variations have been developed that utilize ligands to facilitate the reaction under milder conditions.[9][10] For certain substrates, particularly those that are sensitive to palladium, a ligand-accelerated Ullmann condensation could be a viable alternative.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Inactive Catalyst: Ensure that the palladium precursor and ligand are of high quality and have been handled under appropriate inert conditions.

    • Insufficient Base: The base is crucial for the catalytic cycle. Ensure it is anhydrous and added in the correct stoichiometry.

    • Poor Solvent Quality: The presence of water or other protic impurities in the solvent can quench the base and deactivate the catalyst. Always use anhydrous solvents.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can compete with the desired amination. Optimizing the ligand and reaction temperature can help to minimize this pathway.

    • Homocoupling: Dimerization of the aryl halide or the amine can sometimes be observed. Adjusting the catalyst loading and reaction concentration may be beneficial.

Conclusion

The palladium-catalyzed N-arylation of this compound via the Buchwald-Hartwig amination is a reliable and high-yielding method for the synthesis of a diverse range of N-aryl-2-aminopyridine derivatives. By carefully controlling the reaction parameters and understanding the underlying mechanistic principles, researchers can successfully employ this protocol to accelerate their drug discovery and development efforts. The information provided in this application note serves as a comprehensive guide for the practical implementation of this important transformation.

References

  • Doraghi, F., Rezainia, L., Morshedsolouk, M. H., Navid, H., Larijani, B., & Mahdavi, M. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(2), 1134-1151. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Tars K, et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 26(16), 4968. [Link]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Al-Masri, A., & Ali, D. (2018).
  • Wikipedia. (n.d.). Ullmann condensation.
  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(2), 1134-1151. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683–3686. [Link]
  • Wu, X., et al. (2014). Palladium-catalyzed C(sp2)-H pyridocarbonylation of N-aryl-2-aminopyridines: dual function of the pyridyl moiety. Organic Letters, 16(10), 2876-2879. [Link]
  • Pellon, R. F., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Li, Y., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(18), 9410-9417. [Link]
  • Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1268–1271. [Link]
  • Pronin, S. V., et al. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]
  • Chen, Y., et al. (2018). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 23(10), 2469. [Link]
  • Li, Y., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(18), 9410-9417. [Link]
  • Kumar, A., et al. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridines. Organic & Biomolecular Chemistry, 15(37), 7874-7879. [Link]
  • Hovhannisyan, A. A., et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 28(21), 7306. [Link]
  • Wang, H., et al. (2018). Facile N‐Alkylation/N′‐Arylation Process: A Direct Approach to Aromatic Aminoalkyl Amines. Asian Journal of Organic Chemistry, 7(6), 1136-1140. [Link]
  • Zhang, Y., et al. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. Molecules, 29(21), 5005. [Link]
  • Gámez-Vallejo, J. J., et al. (2024). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Chemical Science, 15(18), 6649-6657. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
  • de Oliveira, C. S., et al. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry, 11, 1726–1732. [Link]
  • Kuriyama, M., et al. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(31), 8243-8248. [Link]
  • Szostak, M., & Szostak, R. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link]
  • Wang, C., et al. (2019). Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. Organic Letters, 21(15), 6034-6038. [Link]
  • Kuriyama, M., et al. (2020). N- and O-Arylation of Pyridin-2-ones with Diaryliodonium Salts: Base-Dependent Orthogonal Selectivity under Metal-Free Conditions. Chemical Science, 11(31), 8243-8248. [Link]
  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

Sources

The Strategic Role of 3-(Methylthio)pyridin-2-amine in the Synthesis of Potent Kinase Inhibitors: Application to Focal Adhesion Kinase (FAK)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Advantage of the Pyridine Scaffold

The relentless pursuit of targeted therapies in oncology and other disease areas has positioned kinase inhibitors at the forefront of modern drug discovery. Kinases, by virtue of their central role in cellular signaling pathways, represent a large and well-validated class of drug targets. Within the vast chemical space of kinase inhibitors, molecules built around a 2-aminopyridine core have demonstrated significant promise and clinical success.[1] This scaffold serves as a versatile template for creating compounds that can effectively compete with ATP for binding to the kinase active site. The strategic functionalization of this core is paramount in achieving high potency and selectivity. This application note details the utility of a specific, highly functionalized building block, 3-(methylthio)pyridin-2-amine , in the synthesis of potent kinase inhibitors, with a particular focus on the development of Focal Adhesion Kinase (FAK) inhibitors.

The inclusion of a methylthio group at the 3-position of the 2-aminopyridine scaffold offers several advantages. The sulfur atom can engage in specific interactions within the kinase active site, potentially enhancing binding affinity and selectivity. Furthermore, the methylthio group can influence the physicochemical properties of the final compound, such as solubility and metabolic stability, which are critical for drug development.

Focal Adhesion Kinase (FAK): A Key Target in Cancer Progression

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[2] Overexpression and hyperactivity of FAK are frequently observed in various cancers and are associated with increased tumor growth, invasion, and metastasis.[2] Consequently, FAK has emerged as a compelling target for anticancer drug development. Small molecule inhibitors of FAK have the potential to disrupt these pathological processes and offer a valuable therapeutic strategy.

Synthesis of a Potent FAK Inhibitor: The Case of PND-1186 (VS-4718)

A prominent example of a potent and selective FAK inhibitor synthesized from a 2-aminopyridine scaffold is PND-1186 (also known as VS-4718).[3][4][5][6] This compound exhibits a remarkable inhibitory concentration (IC50) of 1.5 nM against recombinant FAK and demonstrates significant anti-tumor activity in preclinical models.[3][4][5][6] The synthesis of PND-1186 and its analogs often employs a convergent strategy, where the strategic use of this compound or a related precursor is a key feature.

General Synthetic Strategy: The Power of Palladium Catalysis

The construction of the core structure of many 2,4-disubstituted pyridine-based kinase inhibitors relies heavily on modern cross-coupling methodologies, particularly the Buchwald-Hartwig amination.[7][8][9][10] This palladium-catalyzed reaction enables the efficient formation of carbon-nitrogen bonds between an aryl halide and an amine, a crucial step in assembling the final inhibitor.

Below is a representative synthetic workflow illustrating the key transformations involved in the synthesis of a PND-1186 analog, starting from a functionalized pyridine precursor.

G cluster_0 Core Assembly cluster_1 Intermediate Processing cluster_2 Final Elaboration A This compound Derivative C Buchwald-Hartwig Amination (Pd-catalyzed C-N coupling) A->C B Aryl Halide Partner B->C D Coupled Intermediate C->D E Functional Group Interconversion (e.g., Oxidation of sulfide) D->E F Activated Intermediate E->F H Final Buchwald-Hartwig or SNAr Reaction F->H G Second Amine Partner G->H I Final FAK Inhibitor (e.g., PND-1186 analog) H->I

Caption: Generalized synthetic workflow for 2,4-diaminopyridine-based FAK inhibitors.

Detailed Application Protocol: Synthesis of a 2,4-Diaminopyrimidine-based FAK Inhibitor

This protocol outlines a representative synthesis of a 2,4-diaminopyrimidine kinase inhibitor, a close analog to many reported FAK inhibitors. The principles demonstrated here are directly applicable to syntheses commencing with this compound.

Materials and Reagents:

  • 2-amino-4-chloropyrimidine

  • Substituted aniline (e.g., 2-methoxy-4-morpholinoaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Second aryl amine (e.g., N-methyl-2-aminobenzamide)

  • Sodium tert-butoxide (NaOtBu)

  • Dioxane, anhydrous

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

Step 1: First Buchwald-Hartwig Amination

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-4-chloropyrimidine (1.0 eq), the substituted aniline (1.1 eq), cesium carbonate (2.0 eq), Xantphos (0.1 eq), and palladium(II) acetate (0.05 eq).

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-amino-4-(arylamino)pyrimidine intermediate.

Step 2: Second Buchwald-Hartwig Amination

  • To a dry round-bottom flask under an inert atmosphere, add the product from Step 1 (1.0 eq), the second aryl amine (1.2 eq), sodium tert-butoxide (1.5 eq), Xantphos (0.1 eq), and palladium(II) acetate (0.05 eq).

  • Add anhydrous dioxane to the flask.

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor for completion.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography or recrystallization to obtain the desired 2,4-diaminopyrimidine-based kinase inhibitor.

Biological Evaluation and Mechanism of Action

The synthesized FAK inhibitors are typically evaluated for their biological activity through a series of in vitro and cell-based assays.

Table 1: Representative Biological Data for FAK Inhibitor PND-1186 (VS-4718)

Assay TypeTarget/Cell LineIC50/EC50Reference
In vitro Kinase AssayRecombinant FAK1.5 nM[3][4][5][6]
Cellular FAK AutophosphorylationBreast Carcinoma Cells~100 nM[3][4][5][6]
Anti-proliferative AssayVarious Cancer Cell LinesVaries[5]

FAK inhibitors, such as PND-1186, exert their effects by blocking the autophosphorylation of FAK at tyrosine 397 (Y397). This phosphorylation event is a critical initial step in the activation of FAK and the recruitment of other signaling proteins, such as Src family kinases. By inhibiting this process, the downstream signaling cascades that promote cell survival, proliferation, and migration are disrupted.

FAK_Signaling_Pathway cluster_0 Extracellular Matrix & Receptors cluster_1 FAK Activation Cascade cluster_2 Downstream Signaling Pathways Integrins Integrins FAK FAK Integrins->FAK GrowthFactorReceptors Growth Factor Receptors GrowthFactorReceptors->FAK FAK_Src_Complex FAK-Src Complex FAK->FAK_Src_Complex Autophosphorylation at Y397 Src Src Src->FAK_Src_Complex Binding PI3K_Akt PI3K/Akt Pathway FAK_Src_Complex->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK_Src_Complex->MAPK_ERK CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival CellMigration Cell Migration & Invasion MAPK_ERK->CellMigration PND1186 PND-1186 (FAK Inhibitor) PND1186->FAK Inhibition

Sources

The Versatile Scaffold: Applications of 3-(Methylthio)pyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is perpetual. Among these, heterocyclic compounds, particularly those containing nitrogen, have proven to be a rich source of inspiration. 3-(Methylthio)pyridin-2-amine is one such molecule that has garnered interest as a versatile building block in drug discovery. Its unique arrangement of a nucleophilic amino group, a modifiable methylthio moiety, and the pyridine core offers a trifecta of opportunities for synthetic elaboration and biological targeting. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.

The strategic importance of this scaffold lies in its potential to access a diverse chemical space. The 2-aminopyridine substructure is a well-established pharmacophore in many biologically active compounds, known for its ability to form key hydrogen bond interactions with various biological targets. The adjacent methylthio group at the 3-position provides a crucial handle for further functionalization. It can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, and thereby modulate its biological activity. Furthermore, the methylthio group can be displaced or participate in cyclization reactions to build more complex heterocyclic systems.

This guide will delve into the practical applications of this compound, with a particular focus on its use in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. We will also explore its potential as a precursor for other classes of therapeutic agents and provide detailed, field-proven protocols for key synthetic transformations.

Core Applications in Drug Discovery

The utility of this compound as a scaffold in medicinal chemistry is multifaceted. Its derivatives have shown promise in several therapeutic areas, primarily driven by the ability of the 2-aminopyridine core to interact with the hinge region of kinases and the versatility of the methylthio group for chemical modification.

Kinase Inhibitors: A Privileged Scaffold for Targeting the ATP-Binding Site

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The 2-aminopyridine moiety is a well-known "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. While direct examples utilizing this compound are emerging, the closely related isomer, 2-(methylthio)pyridin-4-amine, has been successfully employed in the synthesis of potent Phosphoinositide 3-kinase (PI3K) inhibitors[1]. This provides a strong rationale for the application of this compound in the same capacity.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers[1]. The development of PI3K inhibitors has been a major focus of cancer drug discovery.

The general strategy for synthesizing kinase inhibitors from this compound involves the coupling of the 2-amino group with a suitable heterocyclic core, often a pyrimidine or a related scaffold. The methylthio group can be retained or oxidized to the sulfoxide or sulfone to fine-tune the compound's properties.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Intermediate Scaffolds cluster_3 Final Products A This compound B Coupling Reaction (e.g., with a chloropyrimidine) A->B Nucleophilic Aromatic Substitution D 2-(Pyrimidinylamino)-3-(methylthio)pyridine B->D C Oxidation of Methylthio Group (S -> SO or SO2) E 2-(Pyrimidinylamino)-3-(methylsulfinyl/sulfonyl)pyridine C->E D->C Selective Oxidation F Kinase Inhibitors D->F Further Functionalization E->F Further Functionalization

Caption: Synthetic workflow for kinase inhibitors from this compound.

Thieno[2,3-b]pyridines: Building Complexity for Diverse Biological Activities

The 2-amino and 3-methylthio groups of the title compound are perfectly positioned for the construction of fused heterocyclic systems, such as thieno[2,3-b]pyridines. This scaffold is present in a number of compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties[2]. The synthesis of thieno[2,3-b]pyridines often involves the reaction of a 2-amino-3-cyanopyridine with a sulfur source, or the cyclization of a 2-amino-3-thiopyridine derivative. While this compound does not possess a cyano group, its functional groups can be manipulated to facilitate the formation of the thiophene ring.

Detailed Application Notes and Protocols

This section provides detailed protocols for key synthetic transformations involving this compound. These protocols are based on established methodologies and can be adapted for the synthesis of a variety of derivatives.

Protocol 1: Synthesis of a 2-(Pyrimidinylamino)-3-(methylthio)pyridine Core (Adapted from PI3K Inhibitor Synthesis)

This protocol describes a nucleophilic aromatic substitution reaction to couple this compound with a substituted chloropyrimidine, a common step in the synthesis of kinase inhibitors. The protocol is adapted from the synthesis of a related PI3K inhibitor[1].

Objective: To synthesize a key intermediate for potential kinase inhibitors.

Materials:

  • This compound

  • 2-Chloro-4-substituted-pyrimidine (e.g., 2-chloro-4-morpholinopyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Addition of Reagents: To the flask, add the 2-chloro-4-substituted-pyrimidine (1.0 eq), this compound (1.1 eq), and the base (e.g., 1.5 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Outcome: The desired 2-(pyrimidinylamino)-3-(methylthio)pyridine derivative.

ParameterValueReference
Catalyst Loading 1-5 mol%[1]
Ligand Loading 2-10 mol%[1]
Base NaOtBu, K₂CO₃[1]
Solvent Dioxane, Toluene, DMF[1]
Temperature 80-120 °C[1]
Typical Yield 60-90%[1]
Protocol 2: Selective Oxidation of the Methylthio Group to a Sulfoxide

The oxidation of the methylthio group to a sulfoxide introduces a chiral center and a hydrogen bond acceptor, which can significantly impact the biological activity of the molecule. This protocol describes a selective oxidation using meta-chloroperoxybenzoic acid (m-CPBA).

Objective: To synthesize the corresponding 3-(methylsulfinyl)pyridin-2-amine derivative.

Materials:

  • 2-(Pyrimidinylamino)-3-(methylthio)pyridine derivative (from Protocol 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolution: Dissolve the 2-(pyrimidinylamino)-3-(methylthio)pyridine derivative (1.0 eq) in DCM at 0 °C (ice bath).

  • Addition of Oxidant: Add a solution of m-CPBA (1.0-1.2 eq) in DCM dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or crystallization.

Causality Behind Experimental Choices:

  • Low Temperature (0 °C): The oxidation is exothermic and can lead to over-oxidation to the sulfone at higher temperatures.

  • m-CPBA: It is a readily available and effective oxidizing agent for sulfides. The stoichiometry is crucial to avoid the formation of the sulfone.

  • Sodium Thiosulfate Quench: This is to destroy any excess peroxyacid.

  • Sodium Bicarbonate Wash: This is to remove the meta-chlorobenzoic acid byproduct.

The oxidation of the methylthio group is a key step in diversifying the chemical space around the this compound scaffold.

G A R-S-CH₃ (Sulfide) B R-S(O)-CH₃ (Sulfoxide) A->B [O] (e.g., m-CPBA, 1 eq) C R-S(O)₂-CH₃ (Sulfone) B->C [O] (e.g., m-CPBA, >1 eq)

Caption: Oxidation states of the sulfur atom in this compound derivatives.

The Role of the Methylthio Group and its Oxidized Derivatives in Bioisosterism

The methylthio group (-SCH₃) and its oxidized counterparts, the methylsulfinyl (-S(O)CH₃) and methylsulfonyl (-S(O)₂CH₃) groups, are valuable functionalities in medicinal chemistry due to their ability to act as bioisosteres for other chemical groups. Bioisosterism refers to the substitution of a group with another that has similar physical or chemical properties, leading to similar biological activity.

  • -SCH₃ (Methylthio): This group is relatively lipophilic and can engage in hydrophobic interactions within a protein's binding pocket. It can be a bioisostere for a methyl or ethyl group, but with a different electronic profile due to the presence of the sulfur atom.

  • -S(O)CH₃ (Methylsulfinyl): The introduction of the oxygen atom makes this group more polar and a potent hydrogen bond acceptor. It is also chiral at the sulfur atom, which can lead to stereospecific interactions with the biological target. It can be a bioisostere for an amide or an ester carbonyl group.

  • -S(O)₂CH₃ (Methylsulfonyl): This group is highly polar and a strong hydrogen bond acceptor. It is often used to improve the solubility and metabolic stability of a drug candidate. It can act as a bioisostere for a phosphate group or a sulfonamide.

The ability to easily interconvert between these three oxidation states provides a powerful tool for medicinal chemists to fine-tune the properties of a lead compound during the optimization process.

Conclusion and Future Perspectives

This compound is a promising and versatile building block in medicinal chemistry. Its inherent structural features, including the hinge-binding 2-aminopyridine moiety and the synthetically tractable methylthio group, make it an attractive starting point for the synthesis of a wide range of biologically active molecules. The application of this scaffold in the development of kinase inhibitors, as exemplified by the closely related PI3K inhibitors, highlights its potential in oncology and immunology. Furthermore, its utility in constructing fused heterocyclic systems like thieno[2,3-b]pyridines opens up avenues for exploring other therapeutic areas.

Future research in this area will likely focus on the development of more efficient and selective synthetic methodologies for the functionalization of the this compound core. The exploration of its derivatives against a broader range of biological targets is also a promising direction. As our understanding of the structural requirements for drug-target interactions continues to grow, scaffolds like this compound will undoubtedly play an increasingly important role in the design and discovery of the next generation of medicines.

References

  • US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google P
  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential tre

Sources

Methods for the Functionalization of the Pyridine Ring of 3-(Methylthio)pyridin-2-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

3-(Methylthio)pyridin-2-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group and a sulfur-containing methylthio group, presents both opportunities and challenges for further chemical modification. The strategic functionalization of the pyridine ring is crucial for modulating the physicochemical properties, biological activity, and material characteristics of derived compounds. This guide provides a comprehensive overview of established and potential methods for the targeted functionalization of the pyridine core of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.

The reactivity of the pyridine ring in this compound is governed by the interplay of the electronic effects of its substituents. The 2-amino group is a strong activating, ortho, para-director, while the 3-methylthio group, with its sulfur lone pairs, can also participate in resonance, directing towards the ortho and para positions. However, the sulfur's electronegativity also imparts an inductive electron-withdrawing effect. This complex electronic environment dictates the regioselectivity of various functionalization reactions.

I. Electrophilic Aromatic Substitution: Introducing Key Functional Groups

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing a variety of functional groups onto the pyridine ring. The inherent electron-rich nature of the 2-aminopyridine system facilitates these reactions, though the regiochemical outcome is highly dependent on the specific electrophile and reaction conditions.

A. Halogenation: Gateway to Cross-Coupling Reactions

The introduction of a halogen atom, typically bromine or chlorine, onto the pyridine ring is a critical step for subsequent metal-catalyzed cross-coupling reactions. The strong activating effect of the 2-amino group directs halogenation primarily to the 5-position.

Mechanistic Rationale: The 2-amino group, being a powerful ortho, para-director, strongly activates the C5 position for electrophilic attack. The methylthio group at C3 has a less pronounced directing effect in this context. The attack of an electrophilic halogen species (e.g., Br⁺) at the C5 position leads to a stabilized cationic intermediate, which then rearomatizes to yield the 5-halo-3-(methylthio)pyridin-2-amine.

Figure 1: Simplified workflow for the electrophilic bromination of this compound.

Protocol 1: Regioselective Bromination with N-Bromosuccinimide (NBS)

This protocol offers a mild and selective method for the bromination of this compound at the 5-position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Stir bar and round-bottom flask

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile or dichloromethane (approx. 0.1 M solution) in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-3-(methylthio)pyridin-2-amine.[1]

ReagentMolar RatioSolventTemperatureTimeTypical Yield
NBS1.05 eqMeCN0 °C to RT3-5 h85-95%
Br₂1.0 eqCH₂Cl₂0 °C2-3 h80-90%

Table 1: Comparison of bromination conditions for 2-aminopyridine derivatives.

B. Nitration: Introduction of a Versatile Nitro Group

Nitration of the pyridine ring introduces a nitro group, which can be a precursor for further transformations, such as reduction to an amino group or displacement reactions. Due to the activating nature of the 2-amino group, nitration is expected to occur at the 5-position. However, the reaction conditions must be carefully controlled to avoid over-nitration or side reactions. The amino group is often protected to prevent its oxidation and to control the regioselectivity.[2]

Mechanistic Considerations: The nitration of 2-aminopyridines often proceeds via the formation of a nitraminopyridine intermediate, which can then rearrange to the ring-nitrated product.[3] The reaction with a mixture of nitric and sulfuric acid provides the nitronium ion (NO₂⁺) as the active electrophile.

Protocol 2: Nitration using a Mixed Acid System

This protocol describes a general procedure for the nitration of an aminopyridine derivative.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-nitro-3-(methylthio)pyridin-2-amine.

II. Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The halogenated derivatives of this compound, particularly the 5-bromo derivative, are invaluable precursors for a wide range of palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Figure 2: Overview of key cross-coupling reactions starting from 5-bromo-3-(methylthio)pyridin-2-amine.

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds by reacting an organoboron species with an organic halide.[4][5]

Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-3-(methylthio)pyridin-2-amine

Materials:

  • 5-Bromo-3-(methylthio)pyridin-2-amine

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • To a Schlenk flask, add 5-bromo-3-(methylthio)pyridin-2-amine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water mixture (0.1 M solution based on the pyridine).

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[4][5]

CatalystLigandBaseSolventTemperature
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O90-100 °C
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80 °C

Table 2: Common conditions for Suzuki-Miyaura coupling of bromopyridines.

B. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[6][7]

Protocol 4: Buchwald-Hartwig Amination of 5-Bromo-3-(methylthio)pyridin-2-amine

Materials:

  • 5-Bromo-3-(methylthio)pyridin-2-amine

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with 5-bromo-3-(methylthio)pyridin-2-amine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Add the amine (1.2 eq) and anhydrous toluene (0.1 M solution).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by flash column chromatography.[6]

C. Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridines by reacting a terminal alkyne with an aryl halide.[8][9][10]

Protocol 5: Sonogashira Coupling of 5-Bromo-3-(methylthio)pyridin-2-amine

Materials:

  • 5-Bromo-3-(methylthio)pyridin-2-amine

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF or THF

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • To a Schlenk flask, add 5-bromo-3-(methylthio)pyridin-2-amine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill with argon or nitrogen.

  • Add anhydrous DMF or THF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry, and concentrate.

  • Purify by flash column chromatography.[8][10]

III. Direct C-H Functionalization: An Emerging Frontier

Direct C-H functionalization offers a more atom-economical approach to modifying the pyridine ring, avoiding the pre-functionalization step of halogenation. While challenging, methods for the direct C-H arylation and alkylation of pyridines are rapidly advancing. The directing effect of the 2-amino group can be harnessed to achieve regioselective C-H activation.

Mechanistic Overview: These reactions typically involve a transition metal catalyst (e.g., palladium, rhodium) that coordinates to the pyridine nitrogen, facilitating the cleavage of a specific C-H bond and subsequent coupling with a reaction partner.[11][12][13][14][15]

Further research is needed to develop specific protocols for the direct C-H functionalization of this compound, which holds great promise for streamlining synthetic routes to novel derivatives.

Conclusion and Future Outlook

The functionalization of the pyridine ring of this compound provides access to a diverse array of novel chemical entities with potential applications in various scientific disciplines. Electrophilic aromatic substitution, particularly halogenation, serves as a reliable method to introduce a handle for subsequent metal-catalyzed cross-coupling reactions, which are powerful tools for building molecular complexity. The continued development of direct C-H functionalization methods will undoubtedly open new avenues for the efficient and selective modification of this important scaffold. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the rich chemistry of this compound and to accelerate the discovery of new molecules with desired functions.

References

  • NROChemistry. Sonogashira Coupling. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):E226. [Link]
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. 2023;13(25):17065-17083. [Link]
  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. 2023;145(48):26217-26231. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. 2007;46(33):6254-6257. [Link]
  • ResearchGate.
  • YouTube.
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • Chemistry LibreTexts.
  • Bohrium.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. 2022;18:1376-1412. [Link]
  • Wikipedia.
  • The Royal Society of Chemistry.
  • YouTube.
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Journal of the Brazilian Chemical Society. 2002;13(6):817-821. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles. 2011;83(4):875-882. [Link]
  • YouTube.
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. 2012;17(12):14699-14713. [Link]
  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II. Il Farmaco; edizione scientifica. 1975;30(8):581-592. [Link]
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
  • Google Patents. CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
  • Google Patents.
  • Heterocyclic Letters. No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447. [Link]
  • PrepChem. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. 2016;17(46):55.1-55.4. [Link]
  • Google Patents.
  • American Elements. This compound | CAS 183610-73-3. [Link]

Sources

Application Note: An Integrated Strategy for the Comprehensive Analytical Characterization of 3-(Methylthio)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 3-(Methylthio)pyridin-2-amine (CAS: 183610-73-3), a key heterocyclic building block in pharmaceutical synthesis. We present a multi-technique approach encompassing chromatography, spectroscopy, and thermal analysis to ensure the identity, purity, and stability of the final product. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of specific methods and parameters, in alignment with principles of scientific integrity and regulatory expectations.

Introduction: The Need for Rigorous Characterization

This compound is a substituted aminopyridine derivative whose structural motifs are of significant interest in medicinal chemistry and drug discovery. The presence of a primary amine, a pyridine ring, and a methylthio group imparts a unique combination of chemical properties, making it a valuable precursor for synthesizing novel therapeutic agents.[1] The efficacy and safety of any final drug product are directly dependent on the quality of its starting materials. Therefore, a robust analytical workflow is imperative to confirm the structural integrity, quantify purity, and identify any process-related or degradation impurities.

This document outlines an integrated analytical strategy, leveraging the strengths of orthogonal techniques to build a complete quality profile of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 183610-73-3[2][3]
Molecular Formula C₆H₈N₂S[4][5]
Molecular Weight 140.21 g/mol [4]
IUPAC Name 3-(methylsulfanyl)pyridin-2-amine[4]
InChIKey FODHGTMFSOOZEY-UHFFFAOYSA-N[5]

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities that may arise during synthesis.[6]

Causality in Method Design: Why Reverse-Phase HPLC?

A reverse-phase (RP-HPLC) method is selected as the primary separation technique. The rationale is based on the molecular structure of this compound. The compound possesses moderate polarity due to the pyridine ring and amino group, balanced by the nonpolar character of the methylthio group and the aromatic system. A C18 (octadecyl) stationary phase provides a sufficiently hydrophobic surface to retain the molecule, while a polar mobile phase (typically a mixture of water/buffer and acetonitrile/methanol) allows for controlled elution. The use of a buffer with a slightly acidic pH (e.g., phosphate buffer at pH ~2-3) is critical to ensure the amino group is protonated, leading to consistent retention times and sharp, symmetrical peak shapes.

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC analysis, from initial preparation to final data validation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Mobile Phase Preparation (Aqueous Buffer & Organic) prep_sample Sample & Standard Preparation (Accurate Weighing & Dissolution) prep_mobile->prep_sample prep_system System Equilibration (Pump Mobile Phase until Baseline is Stable) prep_sample->prep_system sst_check System Suitability Test (SST) (Inject Standard 5-6 times) prep_system->sst_check sst_eval Evaluate SST Parameters (%RSD, Tailing Factor, Plates) sst_check->sst_eval run_sequence Run Analytical Sequence (Blank, Standard, Samples) sst_eval->run_sequence If SST Passes integration Peak Integration & Identification (Based on Retention Time) run_sequence->integration calculation Quantification (Purity by % Area Normalization) integration->calculation report Generate Final Report (Include Chromatograms & Results) calculation->report Fragmentation_Pathway parent Parent Ion [M+H]⁺ m/z = 141 frag1 Loss of CH₃• [M+H - CH₃]⁺ m/z = 126 parent->frag1 - CH₃• frag2 Loss of SCH₃• [M+H - SCH₃]⁺ m/z = 94 parent->frag2 - SCH₃• frag3 Loss of NH₃ [M+H - NH₃]⁺ m/z = 124 parent->frag3 - NH₃ frag4 Pyridine Ring Ion m/z = 78 frag2->frag4 - NH₂•

Sources

Application Note: Strategic Diversification of 3-(Methylthio)pyridin-2-amine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of diverse and well-curated compound libraries is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-(Methylthio)pyridin-2-amine as a versatile starting material for the generation of a diverse compound library. We will detail robust synthetic protocols, explain the mechanistic rationale behind key transformations, and present workflows designed for both lead discovery and optimization. The protocols described herein are designed to be self-validating, incorporating in-process controls and characterization checkpoints to ensure the synthesis of high-quality, well-defined molecular entities.

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding through the endocyclic nitrogen and the exocyclic amine, as well as potential π-stacking interactions. The introduction of a methylthio group at the 3-position of 2-aminopyridine offers a unique synthetic handle for diversification, allowing for a range of chemical modifications to explore different regions of chemical space. This strategic placement of the methylthio group, a versatile functional group, allows for selective oxidation to sulfoxides and sulfones, or displacement via nucleophilic aromatic substitution (SNAr), thereby providing multiple avenues for library generation from a single, readily available starting material.[4]

Core Synthetic Strategies and Library Design

The diversification of this compound can be systematically approached through several key synthetic transformations targeting the primary amine, the pyridine ring, and the methylthio group. A well-designed library will explore modifications at each of these sites to maximize structural diversity.

Diagram 1: Diversification Strategy Overview

G A This compound (Starting Material) B N-Functionalization (Amide, Sulfonamide, Urea Formation) A->B Acyl Halides, Sulfonyl Chlorides, Isocyanates C S-Oxidation (Sulfoxide, Sulfone Synthesis) A->C m-CPBA, Oxone® D Pyridine Ring Modification (Halogenation, C-H Activation) A->D NCS, NBS E S-Displacement (SNAr) (O-, N-, S-Nucleophiles) C->E Various Nucleophiles G cluster_0 Core Scaffold cluster_1 N-Functionalization cluster_2 S-Oxidation cluster_3 SNAr Displacement A 3-(MeS)-2-NH2-Py B Amide Derivatives A->B RCOCl C Sulfonamide Derivatives A->C RSO2Cl D Sulfoxide A->D m-CPBA E Sulfone D->E Oxone® F Alkoxy Derivatives E->F NaOR G Amino Derivatives E->G R2NH

Sources

Application Notes & Protocols: 3-(Methylthio)pyridin-2-amine in Anti-Tubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-Tubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for millions of deaths annually.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of current treatment regimens, creating an urgent need for the discovery and development of novel anti-tubercular drugs with new mechanisms of action.[2][3][4] The pyridine scaffold is a prominent heterocyclic structure found in numerous FDA-approved drugs and is recognized for its diverse biological activities, including anti-tubercular effects.[5] This has led to significant interest in pyridine derivatives as a promising avenue for new anti-TB drug discovery.[5][6][7][8] Specifically, aminopyridine derivatives have shown considerable potential, with compounds from this class demonstrating potent activity against both drug-sensitive and drug-resistant Mtb strains.

This document provides a detailed guide on the utilization of the 3-(methylthio)pyridin-2-amine scaffold in the discovery of novel anti-tubercular agents. It will cover the synthesis of derivatives, key structure-activity relationships (SAR), potential mechanisms of action, and detailed protocols for the in vitro evaluation of these compounds.

The this compound Scaffold: A Promising Starting Point

The this compound core serves as a valuable starting point for the design of new anti-tubercular compounds. This scaffold can be chemically modified at various positions to optimize its pharmacological properties. It is used as an intermediate in the synthesis of various pharmaceuticals, including those with potential antibacterial properties.[9]

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold typically involves multi-step reaction sequences. A general synthetic approach is outlined below, which can be adapted based on the desired final compounds. While the provided search results do not offer a direct synthesis for derivatives of this compound, a general methodology for creating pyridine-based derivatives can be inferred from the synthesis of similar compounds.[3][10][11]

A common strategy involves the coupling of a functionalized pyridine core with various side chains to explore the chemical space and identify potent derivatives. For instance, a Suzuki coupling reaction can be employed to introduce aryl or heteroaryl groups, followed by reductive amination to append amine functionalities.[10]

Workflow for Derivative Synthesis

G cluster_0 Step 1: Functionalization of Pyridine Ring cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Side Chain Introduction cluster_3 Step 4: Final Product A Starting Material: This compound B Introduction of a reactive group (e.g., bromo or boronic ester) A->B C Coupling with various (hetero)aryl boronic acids/esters B->C D Modification of the 2-amino group (e.g., acylation, alkylation) C->D E Purification and Characterization of the final derivative D->E

Caption: General synthetic workflow for this compound derivatives.

Mechanism of Action: Targeting Essential Mycobacterial Pathways

While the specific mechanism of action for this compound derivatives is still under investigation, related pyridine-based compounds have been shown to target several essential pathways in M. tuberculosis. Understanding these potential targets is crucial for guiding the drug discovery process.

Potential Molecular Targets:
  • Mycolic Acid Biosynthesis and Transport: Mycolic acids are essential components of the mycobacterial cell wall.[10] Several anti-tubercular agents, including isoniazid and ethionamide, inhibit the synthesis of mycolic acids by targeting the enoyl-acyl carrier protein reductase (InhA).[12][13] Another key target in this pathway is the Mycobacterial Membrane Protein Large 3 (MmpL3), which is responsible for transporting mycolic acids.[2][10][14] Pyridine-2-methylamine derivatives have been identified as potent MmpL3 inhibitors.[10]

  • Cellular Respiration: The electron transport chain is a vital pathway for energy production in Mtb. The cytochrome bcc complex (also known as the bc1 complex) is a key component of this chain and has emerged as a promising drug target.[15] The QcrB subunit of this complex is the target of the clinical candidate Q203.[15][16] Various heterocyclic compounds have been shown to inhibit QcrB.[16][17][18]

Hypothesized Mechanism of Action Pathway

G cluster_0 Drug Entry & Activation cluster_1 Potential Targets cluster_2 Downstream Effects cluster_3 Outcome Drug This compound Derivative MmpL3 MmpL3 Transporter Drug->MmpL3 QcrB QcrB Subunit of Cytochrome bcc Drug->QcrB MycolicAcid Inhibition of Mycolic Acid Transport MmpL3->MycolicAcid ATP ATP Depletion QcrB->ATP CellDeath Mycobacterial Cell Death MycolicAcid->CellDeath ATP->CellDeath

Caption: Potential mechanisms of action for this compound derivatives.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is essential to understand the relationship between chemical structure and anti-tubercular activity. Based on studies of similar pyridine derivatives, several key structural features can influence potency.

Modification PositionStructural ChangeImpact on ActivityRationale
Pyridine Ring Introduction of bulky or electron-withdrawing groupsCan either increase or decrease activity depending on the target's binding pocket.Bulky groups may enhance hydrophobic interactions, while electronic properties can influence binding affinity.[10]
2-Amino Group Acylation or alkylation with various side chainsHighly influential on activity. Lipophilic and basic substituents often enhance potency.The nature of this substituent can significantly affect interactions with the target protein and the compound's physicochemical properties.[7]
3-Methylthio Group Oxidation to sulfoxide or sulfoneMay alter solubility and metabolic stability.This modification can impact the overall drug-like properties of the compound.
Other Positions Substitution with different functional groupsCan fine-tune the electronic and steric properties of the molecule.Optimizing these positions can lead to improved target engagement and better pharmacokinetic profiles.[6]
Illustrative SAR Diagram

G cluster_0 Modifications at 2-Amino Position cluster_1 Modifications on Pyridine Ring Core This compound Core Amine_Mod1 Lipophilic Chains (Increased Activity) Core->Amine_Mod1 Amine_Mod2 Bulky Aromatic Rings (Variable Activity) Core->Amine_Mod2 Ring_Mod1 Electron-donating groups (May increase activity) Core->Ring_Mod1 Ring_Mod2 Electron-withdrawing groups (May decrease activity) Core->Ring_Mod2

Caption: Key areas for structure-activity relationship exploration.

Experimental Protocols

Protocol 1: In Vitro Anti-Tubercular Activity Screening using Microplate Alamar Blue Assay (MABA)

This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[10][19]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.6-0.8).[19]

    • Dilute the culture to obtain a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation and Plating:

    • Prepare serial two-fold dilutions of the test compounds in supplemented Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

    • Include wells for a positive control (Rifampicin) and a negative control (DMSO at the same concentration as the test compounds).

  • Inoculation:

    • Add 100 µL of the prepared bacterial suspension to each well, bringing the total volume to 200 µL.

    • Seal the plates and incubate at 37°C for 5-7 days.[19]

  • Addition of Alamar Blue:

    • After the incubation period, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation:

    • Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.[20]

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10]

MABA Workflow Diagram

G A Prepare serial dilutions of This compound derivatives B Inoculate with M. tuberculosis H37Rv A->B C Incubate at 37°C for 5-7 days B->C D Add Alamar Blue reagent C->D E Incubate for 24 hours D->E F Read results (Blue = Inhibition, Pink = Growth) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Sources

Application Note & Protocol: A Scalable Synthesis of 3-(Methylthio)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)pyridin-2-amine and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of a variety of pharmacologically active agents. Their utility spans from potential antibacterial and antifungal applications to key intermediates in the synthesis of compounds targeting neurological disorders.[1] The strategic placement of the amino and methylthio groups on the pyridine ring offers unique opportunities for molecular interactions with biological targets. Consequently, the development of a robust, scalable, and economically viable synthetic protocol for this class of compounds is of paramount importance to the drug discovery and development pipeline.

This application note provides a comprehensive guide to a scalable two-step synthesis of this compound, commencing from the readily available 2-aminopyridine. We will delve into the critical aspects of regioselective halogenation and subsequent nucleophilic aromatic substitution (SNAr), offering expert insights into the causality behind experimental choices. Additionally, an alternative synthetic strategy via a Sandmeyer reaction is presented, providing researchers with multiple avenues to access these valuable intermediates.

Strategic Overview: Pathways to this compound

The synthesis of this compound can be efficiently achieved through two primary strategies, each with its own set of advantages and considerations.

Primary Synthetic Route: Halogenation followed by Nucleophilic Aromatic Substitution (SNAr)

This is often the most direct and scalable approach. It involves two key transformations:

  • Regioselective Bromination of 2-Aminopyridine: The introduction of a halogen at the 3-position of the 2-aminopyridine ring is the crucial first step. This is an electrophilic aromatic substitution where the directing effect of the amino group plays a significant role.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 3-bromo-2-aminopyridine is then subjected to a nucleophilic aromatic substitution with a methylthiolate source to introduce the desired methylthio group.

Primary_Synthetic_Route Start 2-Aminopyridine Intermediate 3-Bromo-2-aminopyridine Start->Intermediate Step 1: Regioselective Bromination Product This compound Intermediate->Product Step 2: SNAr with MeSNa

Caption: Primary two-step synthetic workflow.

Alternative Synthetic Route: Sandmeyer Reaction

This route offers an alternative, particularly if the starting materials are readily available or if the primary route presents challenges with regioselectivity or yield.

  • Synthesis of 2,3-Diaminopyridine: This precursor can be synthesized from 2-aminopyridine through a multi-step process involving bromination, nitration, and subsequent reduction.[2]

  • Diazotization and Thiolation (Sandmeyer Reaction): The 3-amino group of 2,3-diaminopyridine is selectively diazotized and then displaced by a methylthio group. The Sandmeyer reaction is a powerful tool for the conversion of aromatic amines to a wide variety of functional groups, including thioethers.[3]

Alternative_Synthetic_Route Start 2-Aminopyridine Intermediate1 2-Amino-5-bromopyridine Start->Intermediate1 Bromination Intermediate2 2-Amino-5-bromo-3-nitropyridine Intermediate1->Intermediate2 Nitration Intermediate3 2,3-Diaminopyridine Intermediate2->Intermediate3 Reduction Product This compound Intermediate3->Product Sandmeyer Reaction

Caption: Alternative multi-step synthesis via a Sandmeyer reaction.

Expertise & Experience: The "Why" Behind the Protocol

Causality in Experimental Choices

The selection of the primary synthetic route is predicated on its efficiency and scalability.

  • Step 1: Regioselective Bromination: The electrophilic halogenation of 2-aminopyridine is a classic example of directing group effects in aromatic chemistry. The amino group is a strong activating group and an ortho-, para-director. However, in strongly acidic media, the pyridine nitrogen is protonated, deactivating the ring. Careful control of reaction conditions is therefore essential to favor substitution at the 3-position over the more electronically favored 5-position. The formation of the 2-amino-3,5-dibromopyridine as a by-product is a common challenge.[4] The protocol below is optimized to maximize the yield of the desired 3-bromo isomer.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is highly effective for introducing nucleophiles onto electron-deficient aromatic rings. The pyridine ring is inherently electron-deficient, and the presence of the bromine atom provides a good leaving group. The reaction with sodium thiomethoxide is a robust method for the introduction of the methylthio group. The choice of an appropriate solvent, such as DMF, is crucial as it is a polar aprotic solvent that can solvate the cation of the nucleophile, thereby increasing its reactivity.

Trustworthiness: A Self-Validating System

The reliability of this synthetic protocol is ensured through in-process controls and well-defined characterization of intermediates and the final product.

  • Chromatographic Monitoring: Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the progress of both the bromination and the SNAr reaction. This allows for the determination of the reaction endpoint and can provide an early indication of any issues, such as the formation of by-products.

  • Spectroscopic and Physical Characterization: The identity and purity of the intermediate, 3-bromo-2-aminopyridine, and the final product, this compound, must be confirmed by standard analytical techniques. These include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point Analysis: As a measure of purity.

  • Purification: The purification of 3-bromo-2-aminopyridine from its 5-bromo isomer can be challenging due to their similar polarities. Careful column chromatography or recrystallization is often necessary. The successful separation is a critical self-validating step in the overall synthesis.

Detailed Experimental Protocols

Primary Synthetic Route

Step 1: Scalable Synthesis of 3-Bromo-2-aminopyridine

This protocol is adapted from established methods for the regioselective bromination of 2-aminopyridine.[5]

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging: Dissolve 2-aminopyridine (1.0 eq) in a suitable organic solvent such as acetic acid.

  • Cooling: Cool the solution to below 0 °C using an ice-salt bath.

  • Bromine Addition: Slowly add a solution of liquid bromine (1.0-1.2 eq) in the same organic solvent dropwise via the dropping funnel, maintaining the temperature below 0 °C.

  • Controlled Warming and Reaction: After the addition is complete, allow the reaction mixture to warm to a controlled temperature (e.g., 15-20 °C) and stir for a specified time (e.g., 1-2 hours) until the reaction is complete as monitored by TLC or HPLC.

  • Quenching and Neutralization: Carefully pour the reaction mixture into ice water and neutralize with a sodium hydroxide solution to a neutral pH.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane to separate the 3-bromo isomer from the 5-bromo and di-bromo by-products.

Step 2: Synthesis of this compound via SNAr

This protocol is based on the regiocontrolled SNAr reaction with sodium thiomethoxide.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-aminopyridine (1.0 eq).

  • Solvent and Nucleophile Addition: Add anhydrous DMF as the solvent, followed by the addition of sodium thiomethoxide (NaSMe) (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
12-AminopyridineLiquid Bromine, Acetic Acid0 to 201-240-60[5]
23-Bromo-2-aminopyridineSodium Thiomethoxide, DMFRoom Temperature1-370-90
Alt.2,3-DiaminopyridineNaNO₂, HCl, Dimethyl disulfide0 to 50.5-150-70[3]

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Conclusion

The presented two-step protocol for the synthesis of this compound offers a scalable and efficient route for obtaining this valuable building block. By understanding the principles of regioselective halogenation and nucleophilic aromatic substitution, researchers can confidently execute this synthesis. The provided experimental details, coupled with expert insights and an alternative synthetic strategy, equip drug development professionals with the necessary tools to access a wide range of this compound derivatives for their research endeavors. Careful monitoring and characterization at each stage are paramount to ensuring the trustworthiness and success of the synthesis.

References

  • McNally, A., et al. (2021).
  • Fier, P. S., & McNally, A. (2022).
  • de la Torre, M. C., & G. A. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Merklin, J., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
  • Fier, P. S., et al. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society. [Link]
  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses. [Link]
  • Baraznenok, I. L., et al. (2000). Deaminative chlorination of aminoheterocycles.
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. [Link]
  • Marco-Contelles, J., et al. (2010).
  • University of Bath. (2018).
  • Keller, P. A., et al. (2015). SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. Molecules. [Link]
  • Guanti, G., et al. (1998). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • Google Patents. (2015). CN104402805A - 2-bromopyridine synthesis method.
  • Pearson. (2024). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. [Link]
  • American Elements. (2023). This compound. [Link]

Sources

Troubleshooting & Optimization

Common problems in multi-step synthesis involving 3-(Methylthio)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for multi-step synthesis involving 3-(Methylthio)pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile but sometimes problematic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure your synthetic campaigns are successful.

Frequently Asked Questions (FAQs)
Q1: My this compound starting material appears to be degrading, or my reaction is giving unexpected byproducts. What are the stability and handling considerations?

A1: Root Cause Analysis & Best Practices

This compound (CAS 183610-73-3) is a nucleophilic and multifunctional compound, making it susceptible to specific modes of degradation.[1][2] The primary concerns are oxidation and sensitivity to strong acids.

  • Oxidation: The methylthio (-SMe) group is readily oxidized to the corresponding sulfoxide and then to the sulfone, especially if exposed to air, light, or trace metal impurities over long periods.[3][4] This oxidation is often the source of unexpected impurities in subsequent reactions.

  • Acid Sensitivity: While the pyridine nitrogen is a weak base, strong acidic conditions can lead to protonation, altering the compound's solubility and reactivity profile.

Troubleshooting & Prevention Protocol:

  • Storage: Always store the reagent under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored vial to protect from air and light.[5] Refrigeration (2-8 °C) is recommended.

  • Purity Check Before Use: Before starting a reaction, it is crucial to verify the purity of the starting material. Run a quick ¹H NMR. Look for characteristic peaks of the sulfoxide (S(O)Me, typically a singlet around 2.7-3.0 ppm in CDCl₃) or sulfone (S(O)₂Me, around 3.1-3.4 ppm).

  • Inert Reaction Conditions: For sensitive reactions, especially those involving organometallics or catalysts, ensure all glassware is oven-dried, and the reaction is run under a positive pressure of an inert gas. Degas all solvents prior to use.

Guide 1: Challenges in N-Functionalization Reactions
Q2: I am attempting an N-alkylation or N-arylation (e.g., Buchwald-Hartwig amination) on the 2-amino group, but I'm getting low yields, no reaction, or a mixture of products. What is going wrong?

A2: Mechanistic Insights & Troubleshooting

The 2-amino group on the pyridine ring has distinct reactivity. While it is nucleophilic, its reactivity is modulated by the pyridine ring's electronics and the presence of two other potential coordination sites: the pyridine nitrogen and the sulfur atom. This can lead to several common issues.

  • Catalyst Inhibition: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the pyridine nitrogen and the methylthio sulfur can act as Lewis bases and coordinate to the palladium center.[6][7] This can inhibit the catalyst by preventing it from entering the catalytic cycle, leading to low or no conversion.

  • Poor Nucleophilicity: The 2-amino group is less nucleophilic than a simple aniline due to the electron-withdrawing nature of the pyridine ring. This can make reactions with less reactive electrophiles (e.g., alkyl chlorides, sterically hindered aryl halides) sluggish.

  • Over-Alkylation: While less common for this substrate, highly reactive alkylating agents under forcing conditions could potentially lead to dialkylation.

Troubleshooting Workflow for Buchwald-Hartwig Amination:

start Low Yield in Buchwald-Hartwig Reaction ligand Issue: Ligand Choice start->ligand catalyst Issue: Catalyst Poisoning start->catalyst base Issue: Base Strength/Solubility start->base sol_ligand Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, Xantphos). These favor reductive elimination and stabilize the catalytic species. ligand->sol_ligand Rationale: Bulky ligands can sterically disfavor coordination of the pyridine N or S. sol_catalyst Solution: Increase catalyst loading (try 2-5 mol%). Use a pre-catalyst designed for heterocyclic substrates. catalyst->sol_catalyst Rationale: Compensates for catalyst deactivation by substrate coordination. sol_base Solution: Switch to a stronger, non-coordinating base (e.g., LiHMDS, K3PO4). Ensure base is fully dissolved or finely powdered. base->sol_base Rationale: Stronger bases facilitate amine deprotonation, accelerating the catalytic cycle.

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Recommended Protocol for a Robust Buchwald-Hartwig Amination:

  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a bulky phosphine ligand (e.g., Xantphos, 4 mol %), Pd₂(dba)₃ (2 mol %), and a strong, non-nucleophilic base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried reaction vial.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Reaction: Seal the vial and heat to the recommended temperature (typically 80-110 °C). Monitor by LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Proceed with standard aqueous work-up.

Guide 2: Controlling the Oxidation State of Sulfur
Q3: My reaction is causing unwanted oxidation of the methylthio group to a sulfoxide or sulfone. How do I prevent this? Conversely, how can I selectively synthesize the sulfoxide?

A3: Understanding and Controlling Sulfur Oxidation

The sulfur atom in the methylthio group is electron-rich and highly susceptible to oxidation.[4] Many common reagents, particularly in multi-step synthesis (e.g., strong oxidants, certain work-up conditions), can inadvertently cause over-oxidation.

Preventing Unwanted Oxidation:

  • Avoid Strong Oxidants: If a subsequent step requires an oxidation (e.g., alcohol to ketone), choose a mild, selective reagent that does not affect sulfides, such as Dess-Martin periodinane (DMP) or a Swern oxidation, over chromium-based reagents.

  • Control Work-up Conditions: Avoid using hydrogen peroxide or other oxidative agents during work-up unless specifically required.

  • Temperature Control: Keep reaction temperatures as low as feasible, as oxidation rates increase with heat.

Protocol for Selective Synthesis of 3-(Methylsulfinyl)pyridin-2-amine (Sulfoxide):

Controlling the oxidation to stop at the sulfoxide stage requires careful stoichiometry and temperature management.[8] Over-oxidation to the sulfone is a common side reaction.[3]

Oxidizing AgentEquiv.SolventTemp (°C)Typical Outcome & Comments
m-CPBA1.0-1.1DCM0 to RTGood selectivity for sulfoxide. Add oxidant slowly at 0°C.
Oxone®1.0MeOH/H₂O0 to RTEffective, but can over-oxidize if not carefully controlled.
NaIO₄1.1MeOH/H₂ORTMild and often highly selective for sulfoxide formation.
H₂O₂ (30%)1.1Acetic AcidRTCan be effective but requires careful monitoring to prevent sulfone formation.

Step-by-Step Method Using m-CPBA:

  • Dissolve this compound (1.0 equiv) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Dissolve m-CPBA (1.05 equiv) in a minimal amount of DCM.

  • Add the m-CPBA solution dropwise to the cooled amine solution over 30 minutes.

  • Stir the reaction at 0 °C and monitor closely by TLC or LC-MS. The product sulfoxide is significantly more polar than the starting material.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

Guide 3: Navigating Palladium-Catalyzed C-C Cross-Coupling
Q4: My Suzuki coupling reaction using a boronic acid at a halogenated position of the this compound scaffold is failing. Is the substrate poisoning the catalyst?

A4: Yes, this is a very common problem. Similar to the Buchwald-Hartwig reaction discussed earlier, the pyridine nitrogen and the sulfur atom can act as poisons to the palladium catalyst in Suzuki couplings.[9][10] Successful coupling requires specific strategies to mitigate this poisoning effect.

Key Failure Modes and Solutions:

cluster_0 Catalytic Cycle & Inhibition Points cluster_1 Problem & Solution OA Pd(0) Oxidative Addition TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->OA Poison Catalyst Poisoning: Substrate's N and S atoms bind to Pd(0), preventing oxidative addition. Poison->OA INHIBITS Solution Solution: 1. Use Ligands that stabilize Pd(0)   (e.g., SPhos, Buchwald-type ligands). 2. Use specific catalyst systems   (e.g., Pd(OAc)₂/SPhos). 3. Consider alternative bases   (K₃PO₄, Cs₂CO₃).[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyyylIn5jbVQW3cUntuEn2VNgTE1Q_4rcykmANBltUFWRca6H2VCUfk1Pcu7Nze94G3Oi4DRL8M3NZpSqcrxWHmFPtyk2UWUP1lvj4slUsDniTbLRZmd4N-k0Nj7oDiWGOVpF_ihyW)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnFpDor-YeSVFgJoykoeOlsvfnfSmcZeYtutWl2Nr8AsTrI46dhmcyekUL7DBNeB4gJfOlsLMk3UWiuRkRBCsAcZNA4sITq-trtQu-608pksJe5dPYBEgkeY4JV1jt4JqGJjl9xpcLCRcjdMLYepyeSWjC9TC6Vkn-WpSkBAOFhw%3D%3D)] Solution->Poison MITIGATES

Sources

Technical Support Center: Optimizing Coupling Reactions with 3-(Methylthio)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and reproducibility of coupling reactions involving the challenging substrate, 3-(methylthio)pyridin-2-amine. Drawing from established principles in palladium-catalyzed cross-coupling chemistry, this document offers practical solutions to common experimental hurdles.

The unique structure of this compound presents a dual challenge for palladium-catalyzed reactions. The 2-aminopyridine moiety is known to chelate with and inhibit the palladium catalyst, a phenomenon often referred to as the "2-pyridyl problem."[1] Additionally, the methylthio group, a thioether, can act as a catalyst poison by strongly coordinating to the palladium center.[2] This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing very low or no conversion of my starting materials. What is the likely cause and how can I fix it?

Low to no product formation is the most common issue and typically points to catalyst inhibition or deactivation. Both the pyridine nitrogen and the sulfur atom in the methylthio group of your substrate can bind strongly to the palladium catalyst, effectively shutting down the catalytic cycle.[1][3]

Troubleshooting Steps:

  • Ligand Selection is Crucial: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate class. Switch to bulky, electron-rich biaryl phosphine ligands. These ligands promote the desired reductive elimination step and can sterically hinder the coordination of the pyridine nitrogen and sulfur atom to the palladium center.

    • Recommended Ligands: Xantphos, RuPhos, BrettPhos, and SPhos have shown success in couplings with challenging aminopyridines and sulfur-containing compounds.[4]

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-formed catalyst (precatalyst). Precatalysts offer better stability and more reliable initiation of the catalytic cycle. G2 and G3 Buchwald precatalysts are excellent starting points.

  • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst poisoning.

  • Base Selection: The choice of base is critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are generally effective. The base can influence both the rate of the reaction and the stability of the catalyst.

Q2: My reaction is producing a significant amount of dehalogenated side product instead of the desired coupled product. How can I minimize this?

Dehalogenation, the replacement of the halide on your coupling partner with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings. It often occurs when the reductive elimination step is slow, allowing for competing pathways like reaction with trace water or other proton sources.

Troubleshooting Steps:

  • Ensure Anhydrous and Inert Conditions: Meticulously dry your solvents and reagents. Perform the reaction under a rigorously inert atmosphere (argon or nitrogen) to minimize moisture.

  • Ligand Choice: As with low conversion, bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.

  • Choice of Halide: If possible, use an aryl bromide or iodide instead of a chloride. The C-Br and C-I bonds are weaker and undergo oxidative addition more readily, which can lead to a more efficient overall catalytic cycle and less time for side reactions to occur.

Q3: I am observing homocoupling of my boronic acid (in a Suzuki reaction). What causes this and how can I prevent it?

Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.

Troubleshooting Steps:

  • Thoroughly Degas Your Reaction Mixture: Before heating, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas or by using several freeze-pump-thaw cycles. This removes dissolved oxygen which can promote homocoupling.

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst, ensure your conditions are sufficient to reduce it to the active Pd(0) state. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue, although precatalysts are generally more reliable.

Q4: The reaction works, but the yield is not reproducible. What factors should I investigate?

Poor reproducibility is often linked to subtle variations in reaction setup and reagent quality.

Troubleshooting Steps:

  • Reagent Quality: Ensure the purity of your this compound, as impurities can interfere with the catalyst. The quality and water content of your base and the purity of your solvent are also critical.

  • Inert Atmosphere: As mentioned, maintaining a strict inert atmosphere is crucial for consistent results with these sensitive catalytic systems.

  • Stirring: Ensure efficient and consistent stirring, especially in heterogeneous mixtures, to maintain a uniform reaction environment.

Optimized General Protocol for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of an aryl halide with this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the chosen phosphine ligand (e.g., Xantphos, 2-4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol% or a corresponding amount of a precatalyst).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen at least three times.

  • Addition of Base and Solvent: Under a positive pressure of inert gas, add the base (e.g., NaOtBu or K₃PO₄, 1.4 eq.). Then, add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues in coupling reactions with this compound.

Caption: A troubleshooting workflow for coupling reactions.

Key Parameter Summary

The following table summarizes recommended starting conditions and potential optimizations for your coupling reactions.

ParameterRecommended Starting ConditionOptimization StrategyRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or G2/G3 Pre-catalyst (1-2 mol%)Use precatalyst if starting with Pd(II) source fails. Increase loading to 3-5 mol% if conversion is low.Precatalysts provide more reliable generation of the active Pd(0) species. Higher loading can overcome partial catalyst poisoning.
Ligand Xantphos (2-4 mol%)Screen other bulky, electron-rich ligands (RuPhos, SPhos, BrettPhos).Bulky ligands accelerate reductive elimination and mitigate catalyst inhibition by the 2-aminopyridine and thioether moieties.
Base Buchwald-Hartwig: NaOtBu (1.4 eq.)Suzuki: K₃PO₄ (2.0 eq.)Screen other bases (LHMDS, Cs₂CO₃). Adjust stoichiometry.Base strength and solubility are critical for reaction rate and preventing side reactions.
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Try other aprotic solvents like CPME or THF.Solvent affects solubility of reagents and stability of catalytic intermediates.
Temperature 80-110 °CAdjust temperature based on substrate reactivity and stability.Higher temperatures may be needed for less reactive halides (chlorides), but can also promote side reactions.

Conclusion

Successfully performing coupling reactions with this compound requires a thoughtful approach that directly addresses the inherent challenges of this substrate. By focusing on the selection of appropriate bulky, electron-rich ligands and stable precatalysts, and by maintaining rigorous inert and anhydrous conditions, researchers can significantly improve reaction yields and reproducibility. This guide serves as a starting point for your optimization efforts, and we encourage systematic screening of the parameters outlined to achieve the best results for your specific transformation.

References

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
  • Hajipour, A. R., et al. (2014). A novel nicotine-based palladium complex as an efficient catalyst for the synthesis of symmetrical diaryl thioethers from aryl halides and potassium thiocyanate. Applied Organometallic Chemistry, 28(12), 879-883.
  • Chen, Y., et al. (2019).
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Thioetherification of Aryl Bromides and Iodides.
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. BenchChem.
  • Jiang, H., et al. (2023).
  • Markovic, T., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters, 19(21), 5829–5832.
  • O'Duill, M., & Willis, M. C. (2016). Sulfur(IV) reagents in cross-coupling.
  • D'Amico, G., et al. (2015). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 5(100), 82253-82263.
  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 1644-1651.
  • Cui, Y., & Floreancig, P. E. (2013). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. Organic Letters, 15(19), 5134–5137.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2017). PubMed Central.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Johansen, M. B., et al. (2011). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(13), 4743-4749.
  • Wolfe, J. P., et al. (1999). A general and efficient catalyst system for the amination of aryl chlorides.
  • Doucet, H., et al. (2007). Palladium–Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2007(23), 3844-3851.
  • Wikipedia. (2023).
  • American Elements. (n.d.). This compound. American Elements.
  • Zare, A., et al. (2020). The plausible mechanism for the synthesis of 3-[(alkyl/arylthio)(aryl)methyl]-1H-indoles.
  • Cernak, T., et al. (2016). Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides. Chemical Science, 7(1), 145-150.

Sources

Purification strategy for crude 3-(Methylthio)pyridin-2-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(Methylthio)pyridin-2-amine. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of crude reaction mixtures of this compound.

I. Understanding the Chemistry: Synthesis and Potential Impurities

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-aminohalopyridine, such as 2-amino-3-bromopyridine, with a methylthiolate source, like sodium thiomethoxide.[1][2] Understanding this synthetic route is crucial for anticipating potential impurities that may be present in the crude reaction mixture.

Common Impurities to Consider:

  • Unreacted Starting Materials: 2-amino-3-bromopyridine and residual methylthiolate source.

  • Over-halogenated Species: If the starting material synthesis was not perfectly selective, species like 2-amino-3,5-dibromopyridine may be present and react to form the corresponding bis(methylthio)pyridine.[3]

  • Side-products from Nucleophilic Substitution: Depending on the reaction conditions, minor side-products from reaction with the solvent or other nucleophiles may be formed.

  • Oxidation Products: The thioether moiety is generally stable, but harsh conditions could lead to the formation of the corresponding sulfoxide or sulfone.

II. Purification Strategy Workflow

A multi-step approach is often necessary to achieve high purity of this compound. The following diagram illustrates a typical purification workflow.

Purification Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Polishing Crude Reaction Mixture Crude Reaction Mixture Aqueous Work-up Aqueous Work-up Crude Reaction Mixture->Aqueous Work-up Quench & Extract Crude Product Crude Product Aqueous Work-up->Crude Product Dry & Concentrate Column Chromatography Column Chromatography Crude Product->Column Chromatography Separate by Polarity Semi-pure Product Semi-pure Product Column Chromatography->Semi-pure Product Recrystallization Recrystallization Semi-pure Product->Recrystallization Remove Trace Impurities Pure Product Pure Product Recrystallization->Pure Product

Caption: A general workflow for the purification of this compound.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Column Chromatography: Product is streaking or has a tailing peak. The basic nitrogen of the pyridine ring is interacting with the acidic silanol groups on the silica gel.[4]Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent. This will "cap" the active sites on the silica gel and improve peak shape.[5]
Column Chromatography: Poor separation of product and a close-running impurity. The eluent system is not optimal for resolving the compounds.Systematically screen different solvent systems using Thin-Layer Chromatography (TLC). Try varying the ratio of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). If separation is still poor, consider a different solvent system altogether, such as dichloromethane/methanol.[6]
Column Chromatography: Product appears to be decomposing on the column. The compound may be sensitive to the acidic nature of silica gel.Consider using a less acidic stationary phase, such as neutral alumina or Florisil. Alternatively, you can "deactivate" the silica gel by pre-treating it with a solution of your eluent containing a higher concentration of triethylamine before loading your sample.[7]
Recrystallization: The compound "oils out" instead of forming crystals. The solvent is too good at dissolving the compound, even at low temperatures, or the cooling process is too rapid.Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. If using a solvent mixture, ensure the two solvents are miscible. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Recrystallization: Poor recovery of the product. The chosen solvent has too high of a solubility for the compound at low temperatures, or too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If recovery is still low, consider a different solvent system. You can also try to precipitate the product by adding a non-polar "anti-solvent" to a solution of your compound in a polar solvent.
Aqueous Work-up: An emulsion forms during extraction. High concentration of solutes or vigorous shaking can lead to emulsion formation.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. Gentle swirling or inverting the funnel is often sufficient for extraction and can prevent emulsion formation.[4]
Purity Analysis: TLC spots are difficult to visualize. The compound may not be UV-active or may not react with common stains.While pyridine rings often show up under UV light, the response can be weak. Use a variety of visualization techniques. An iodine chamber is a good general stain. For the amine group, a ninhydrin stain can be effective. A potassium permanganate stain can also be useful for visualizing many organic compounds.[5][8]

IV. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify a crude reaction mixture of this compound?

For most crude reaction mixtures, a good starting point is an aqueous work-up followed by flash column chromatography. The aqueous work-up will remove water-soluble salts and highly polar impurities. Column chromatography is then effective at separating the desired product from unreacted starting materials and less polar byproducts.[4]

Q2: How do I choose the right solvent system for column chromatography?

The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product on a TLC plate.[6] A good starting point for aminopyridines is a mixture of hexanes and ethyl acetate. If the compound is more polar, a system of dichloromethane and methanol may be more appropriate. Remember to add 0.1-1% triethylamine to your eluent to prevent peak tailing.[5]

Q3: My compound is a solid. Is recrystallization a better purification method than column chromatography?

Recrystallization is an excellent method for final purification to obtain a highly pure, crystalline solid, especially for removing small amounts of impurities. However, it is often less effective at separating large quantities of impurities or compounds with very similar solubility profiles. For a crude mixture with significant impurities, it is generally recommended to first perform column chromatography to isolate a semi-pure product, which can then be further purified by recrystallization.

Q4: Can I use acid-base extraction to purify this compound?

Yes, acid-base extraction can be a very effective purification step, particularly for removing neutral or acidic impurities.[9] By dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and extracting with an aqueous acid (e.g., 1M HCl), the basic this compound will be protonated and move into the aqueous layer as a salt. The organic layer containing neutral and acidic impurities can then be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO3) will neutralize the product, causing it to precipitate or allowing it to be extracted back into a fresh organic solvent.

Q5: How can I confirm the purity and identity of my final product?

A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the compound and identifying any remaining impurities. The proton NMR should show characteristic signals for the pyridine ring protons, the S-methyl group, and the amino protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

V. Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is 7:3 Hexanes:Ethyl Acetate + 0.5% Triethylamine. The target compound should have an Rf of ~0.3.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the semi-pure product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof). A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the semi-pure product to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

VI. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products. BenchChem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Monitoring of 2-Amino-4-bromopyridine by TLC and LC-MS. BenchChem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Monitoring Reactions of 6-Chloropyridin-3-amine. BenchChem.

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Armstrong, J. D., et al. (2017). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • Wang, L., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. [Link]

  • Al-Masoudi, N. A., et al. (2020). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. ResearchGate. [Link]

  • American Chemical Society. (n.d.). Mild nucleophilic aromatic substitutions of bench-stable 2-halopyridinium ketene hemiaminals with thiols and thiolates. [Link]

  • Google Patents. (n.d.). Method for separating mixed aminopyridine through crystallization and rectification coupling technology.

  • iManager Publications. (n.d.). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. [Link]

  • Taylor, R. D., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. [Link]

  • Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (1976). [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II]. [Link]

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem.

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Lappin, G. R., et al. (1951). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE. ACS Publications. [Link]

  • SpectraBase. (n.d.). 3-Methylthio-pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]

  • PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-3-bromopyridine.

  • PubChem. (n.d.). 2-Aminopyridine-3-thiol. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

  • International Journal of Scientific and Engineering Research. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • QIAGEN. (n.d.). Troubleshooting Molecular Biology Applications. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Substitutions on 3-(Methylthio)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing synthetic routes involving 3-(Methylthio)pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of substitution reactions with this versatile but challenging heterocyclic building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on troubleshooting common issues and explaining the chemical principles behind our recommended solutions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when first approaching reactions with this compound.

Q1: Why is this compound considered a "challenging" substrate in cross-coupling reactions?

A1: The difficulty arises from two key structural features that can interfere with common transition-metal catalysts, particularly palladium:

  • Catalyst Inhibition by Lewis Basic Sites: The substrate contains three Lewis basic atoms: the pyridine ring nitrogen, the exocyclic 2-amino group, and the sulfur atom of the methylthio group. Both nitrogen atoms can coordinate to the palladium catalyst, potentially forming stable, off-cycle complexes that inhibit catalytic activity.[1][2]

  • Catalyst Poisoning by Sulfur: The 3-methylthio group presents a significant challenge. Sulfur-containing compounds are well-known poisons for palladium catalysts.[3] The sulfur atom can bind strongly and often irreversibly to the palladium center, leading to catalyst deactivation and reaction failure.[3][4]

Q2: Do I need to protect the 2-amino group before attempting a cross-coupling reaction at another position on the pyridine ring?

A2: Not necessarily, and in many cases, it is preferable to proceed without a protecting group. Modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), are highly effective at promoting cross-coupling reactions on unprotected aminopyridines.[1][5] Attempting to protect the amine adds steps to your synthesis and may not be necessary. The troubleshooting guide below provides strategies for succeeding with the unprotected substrate.

Q3: Which types of substitution reactions are most common with this substrate?

A3: The most common and powerful transformations are palladium-catalyzed cross-coupling reactions. These allow for the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Key examples include:

  • Buchwald-Hartwig Amination: To form a new C-N bond, coupling the pyridine ring (as a halide or triflate) with a primary or secondary amine.[6][7][8]

  • Suzuki-Miyaura Coupling: To form a new C-C bond, coupling the pyridine ring (as a halide or triflate) with a boronic acid or ester.[1][2]

  • Other C-C Couplings: Reactions like Heck, Sonogashira, and Stille couplings are also feasible but may require more specific optimization.

Q4: I am planning a Buchwald-Hartwig amination. What is a good starting point for my reaction conditions?

A4: For a Buchwald-Hartwig C-N coupling involving an aryl bromide and this compound, a robust starting point would be:

  • Catalyst System: A G3 or G4 Buchwald precatalyst (e.g., SPhos Pd G3) or a combination of Pd₂(dba)₃ and a bulky phosphine ligand like RuPhos or SPhos.[5]

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).[5][9]

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene.[6][9]

  • Temperature: 90–110 °C. Always start with a small-scale test reaction to confirm feasibility before committing a large amount of material.

Troubleshooting Guide for Cross-Coupling Reactions

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue, typically pointing to an inactive or inhibited catalytic cycle.

Potential Cause A: Catalyst Poisoning or Inhibition

Scientific Explanation: As mentioned in the FAQ, the multiple coordination sites on the substrate are the primary culprits. The sulfur atom can irreversibly bind to the palladium, while the nitrogen atoms can form catalytically inactive palladacycles. The key to overcoming this is to use a catalyst system that favors the desired catalytic cycle over these deactivating pathways.

Solutions:

  • Employ Bulky, Electron-Rich Ligands: This is the most critical factor. Standard ligands like PPh₃ are often ineffective. Use specialized biaryl phosphine ligands (Buchwald ligands) such as SPhos, RuPhos, or XPhos .[1][5] These ligands are both bulky and electron-donating. The bulkiness promotes the formation of highly reactive, monoligated L-Pd(0) species and accelerates the final reductive elimination step, while their electron-rich nature facilitates the initial oxidative addition step.[8]

  • Use Palladium Precatalysts: Instead of air-sensitive Pd(0) sources like Pd(PPh₃)₄ or unstable Pd(II) sources, use well-defined palladium precatalysts (e.g., RuPhos Pd G3/G4).[5][10] These are air-stable compounds that efficiently generate the active L-Pd(0) catalyst in solution, leading to more reproducible results.

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can sometimes overcome partial catalyst deactivation, especially during initial screening.[1]

Potential Cause B: Suboptimal Base or Solvent

Scientific Explanation: The base plays a crucial role in both the Buchwald-Hartwig (deprotonating the amine nucleophile) and Suzuki (activating the boronic acid) reactions. Its solubility and strength are critical.[9] The solvent must dissolve all components and be compatible with the catalyst. Some solvents, like acetonitrile or pyridine, can inhibit the catalyst by coordination.[11]

Solutions:

  • Screen Different Bases: If a strong base like NaOtBu fails, it may be due to poor solubility or degradation of starting materials. Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, which are often effective, especially in Suzuki couplings.[2][9] Ensure the base is finely powdered and anhydrous.

  • Optimize the Solvent: Toluene and 1,4-dioxane are excellent starting points.[9] If solubility is an issue, consider other ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF), which is also a greener alternative.[9] For Suzuki couplings, a small amount of water is sometimes beneficial when using inorganic bases, but start with anhydrous conditions to minimize protodeboronation.[2][12]

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing low conversion.

troubleshooting_workflow start Low or No Conversion q1 Using a bulky, electron-rich ligand (e.g., SPhos, RuPhos)? start->q1 sol1 ACTION: Switch to a Buchwald-type ligand and a precatalyst (e.g., RuPhos Pd G4). Rationale: Overcomes catalyst inhibition. q1->sol1 No q2 Is the base appropriate and soluble? (e.g., NaOtBu for C-N, K3PO4 for C-C) q1->q2 Yes end_point Re-run optimized reaction sol1->end_point sol2 ACTION: Screen alternative bases (e.g., LHMDS, Cs2CO3). Ensure base is anhydrous and finely ground. q2->sol2 No q3 Is the reaction completely oxygen-free? q2->q3 Yes sol2->end_point sol3 ACTION: Improve inert atmosphere technique. Use freeze-pump-thaw cycles for solvent degassing. Use a glovebox for setup. q3->sol3 No q3->end_point Yes sol3->end_point

Caption: A decision tree for troubleshooting low reaction conversion.

Problem 2: Significant Formation of Side Products

The appearance of unexpected products points to competing reaction pathways.

Potential Cause A: Protodeboronation (Suzuki Coupling)

Scientific Explanation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source (often residual water), which converts the boronic acid into the corresponding arene. This side reaction depletes your coupling partner and halts the reaction.[1][13]

Solutions:

  • Use Anhydrous Conditions: Thoroughly dry all reagents, solvents, and the base. Flame-dry the reaction glassware under vacuum.

  • Switch to Boronate Esters: Use pinacol (Bpin) or MIDA boronates instead of boronic acids. They are significantly more stable towards hydrolysis.[1]

  • Choose the Right Base: A very strong, hygroscopic base in the presence of water can accelerate protodeboronation. Ensure your base is dry.

Potential Cause B: Dehalogenation of the Starting Material

Scientific Explanation: This side reaction involves the replacement of the halide on your pyridine starting material with a hydrogen atom, leading to a reduced, non-functionalized byproduct. It can be promoted by hydride sources or certain catalyst degradation pathways.[1]

Solutions:

  • Optimize Reaction Time and Temperature: Do not let the reaction run for an excessively long time after completion, and avoid unnecessarily high temperatures, which can promote catalyst decomposition.

  • Avoid Hydride Sources: Ensure solvents (like certain alcohols) or bases are not potential hydride donors.

Visualizing Catalyst Inhibition

The diagram below illustrates how the substrate can interact with the palladium center, leading to inactive species that prevent the desired cross-coupling.

catalyst_inhibition cluster_cycle Desired Catalytic Cycle cluster_inhibition Inhibition Pathways pd0 L-Pd(0) pdi Oxidative Addition Complex pd0->pdi + Ar-X inhib_n N-Coordinated Inactive Complex pd0->inhib_n Coordination inhib_s S-Coordinated Poisoned Complex (Irreversible) pd0->inhib_s Poisoning pdii Product Complex pdi->pdii + Nu-H, -HX pdii->pd0 Reductive Elimination substrate 3-(MeS)-Py-NH2 (Substrate)

Caption: Inhibition and poisoning of the Pd(0) catalyst by the substrate.

Optimized Experimental Protocols

The following are generalized, robust starting protocols. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is for the N-arylation of an amine with a halo-substituted this compound derivative.

  • Reaction Setup: To an oven-dried Schlenk tube or vial, add the pyridyl halide (1.0 equiv), the amine coupling partner (1.2 equiv), the appropriate Buchwald precatalyst (e.g., RuPhos Pd G4, 2 mol%), and the base (e.g., LHMDS, 1.5 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.2 M) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. To remove residual palladium, an aqueous wash with a solution of EDTA or N-acetylcysteine can be effective. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is for the C-C coupling of a halo-substituted this compound derivative with a boronic acid or ester.

  • Reaction Setup: To an oven-dried Schlenk tube, add the pyridyl halide (1.0 equiv), the boronic acid or ester (1.5 equiv), and finely powdered, anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 2-3 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.2 M) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 5-7 from the Buchwald-Hartwig protocol above.

Data Summary Tables

Table 1: Recommended Catalyst Systems for Challenging Couplings
Coupling TypeSubstrate HalideRecommended Ligand/PrecatalystRationale
C-N Amination Aryl Bromide/IodideRuPhos or RuPhos Pd G4Highly active for N-arylation of electron-rich and heteroaromatic amines.[5]
C-N Amination Aryl ChlorideBrettPhos or BrettPhos Pd G3Specifically designed for the challenging oxidative addition to Ar-Cl bonds.[5]
C-C Suzuki Aryl Bromide/IodideSPhos or SPhos Pd G3Excellent general ligand for Suzuki couplings of heteroaryl halides.[2]
C-C Suzuki Aryl ChlorideXPhos or XPhos Pd G3/G4Provides the necessary activity to cleave the strong Ar-Cl bond.
Table 2: Common Bases and Solvents for Optimization Screening
BaseClassCommon SolventsNotes
NaOtBu Strong, OrganicDioxane, Toluene, THFVery common for C-N couplings; can be too harsh for sensitive substrates.[9]
LHMDS Strong, OrganicDioxane, Toluene, THFExcellent alternative to NaOtBu, often with better solubility.[5]
K₃PO₄ Weaker, InorganicDioxane, Toluene, 2-MeTHFStandard for Suzuki couplings; requires anhydrous conditions.[2][9]
Cs₂CO₃ Weaker, InorganicDioxane, Toluene, DMFOften provides higher yields in difficult Suzuki couplings.[9]

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances. [Link]
  • Cheng, B., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(18), 9410-9417. [Link]
  • A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. (2017). PubMed. [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 12(18), 4140–4143. [Link]
  • A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes | Request PDF. (2017).
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025).
  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(7), 9393–9405. [Link]
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Publishing. [Link]
  • Antonchick, A. P., & Waldmann, H. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254–5257. [Link]
  • Willis, M. C., & Willis, C. L. (2013). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition, 52(4), 1259–1262. [Link]
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Ligand-Engineered Rearrangement of Active Sites in Silver-Based MOFs for Improved CO2 Capture. (2025). American Chemical Society. [Link]
  • Ball, N. D., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(46), 15581–15585. [Link]
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]
  • US20130079559A1 - Sulfur-containing palladium-carbon catalyst and method for preparing and using the same. (2013).
  • Palladium-Catalyzed Hiyama Cross-Coupling of Arylsulfonium Salts via C–S Bond Cleavage | Request PDF. (2025).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
  • Synthesis and reactions of 3-acetyl-6-methyl-2-(methylthio)pyridine. (2025).
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
  • Heterocyclic Compounds. (n.d.). University of Illinois Chicago. [Link]
  • Failed suzuki coupling, any suggenstions? (2024). Reddit. [Link]

Sources

Technical Support Center: 3-(Methylthio)pyridin-2-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Methylthio)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and minimize side reactions, ensuring the success of your synthetic endeavors.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry and materials science, offering multiple reactive sites for functionalization. The 2-amino group, the pyridine nitrogen, and the 3-methylthio group each present unique opportunities for chemical modification. However, this trifecta of functionality also introduces the potential for a variety of side reactions. A thorough understanding of the chemoselectivity of these groups is paramount to achieving high yields and purity in your desired products. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The most prevalent side reactions are generally associated with the three key functional groups:

  • Over-alkylation/acylation of the 2-amino group: This can lead to the formation of di-alkylated or di-acylated products, or even quaternization of the pyridine nitrogen.

  • Oxidation of the methylthio group: The sulfur atom is susceptible to oxidation, forming the corresponding sulfoxide and, under more forcing conditions, the sulfone.

  • Dimerization: Under certain conditions, particularly in the presence of strong bases or oxidizing agents, dimerization of the 2-aminopyridine core can occur.

  • Byproducts in cross-coupling reactions: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, homocoupling of the coupling partners is a common side reaction.

Q2: How can I prevent the oxidation of the methylthio group during a reaction targeting the 2-amino group?

A2: To prevent S-oxidation, it is crucial to select your reagents and reaction conditions carefully. Avoid strong oxidizing agents. If a mild oxidant is necessary for another part of your transformation, consider performing the reaction at low temperatures and with slow addition of the oxidant. In some cases, protecting the methylthio group may be necessary, although this adds extra steps to your synthesis.

Q3: What is the best way to purify my product from unreacted this compound and its byproducts?

A3: Purification strategies will depend on the specific properties of your product and the impurities. Column chromatography on silica gel is a common and effective method. The polarity of the eluent can be tuned to separate the desired product from the more polar starting material and oxidized byproducts. In some cases, crystallization or distillation can also be effective purification techniques.

Q4: Can the pyridine nitrogen participate in side reactions?

A4: Yes, the pyridine nitrogen is Lewis basic and can be protonated, alkylated, or coordinate to metal catalysts. Quaternization of the pyridine nitrogen by alkylating agents is a potential side reaction.[1][2][3][4] In metal-catalyzed reactions, coordination to the metal center can influence the reactivity of the other functional groups.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during reactions with this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product Incomplete reaction; competing side reactions (e.g., S-oxidation, dimerization); poor choice of solvent or base.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Re-evaluate your choice of reagents to minimize side reactions. Screen different solvents and bases to find the optimal conditions for your specific transformation.
Formation of multiple products Lack of chemoselectivity; over-reaction (e.g., di-alkylation); decomposition of starting material or product.Employ protecting group strategies for the more reactive functional groups.[5] Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the stability of your starting material and product under the reaction conditions.
Presence of a byproduct with a mass increase of 16 or 32 amu Oxidation of the methylthio group to the sulfoxide (+16 amu) or sulfone (+32 amu).[6][7][8][9][10]Use deoxygenated solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid oxidizing agents if possible. If an oxidant is required, use a milder one and control the stoichiometry and reaction temperature carefully.
Formation of a high molecular weight byproduct Dimerization of the starting material or product.Use more dilute reaction conditions. Investigate the effect of different bases, as strong bases can sometimes promote dimerization.
Inconsistent reaction outcomes Purity of starting material; presence of moisture or oxygen.Ensure the purity of your this compound. Use anhydrous solvents and reagents, and maintain an inert atmosphere.

Key Experimental Protocols and Mechanistic Insights

Protocol 1: Selective N-Acylation of this compound

Objective: To achieve high chemoselectivity for the acylation of the 2-amino group while avoiding S-oxidation and reaction at the pyridine nitrogen.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.05 eq.)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in pyridine at 0 °C under a nitrogen atmosphere.

  • Slowly add the acyl chloride or anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Mechanistic Insights:

The use of pyridine as both a solvent and a base is key to the success of this reaction. Pyridine is a sufficiently strong base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[11] However, it is generally not basic enough to deprotonate the amino group to an extent that would significantly promote side reactions. Performing the reaction at low temperatures and with slow addition of the acylating agent helps to control the exotherm and minimize the risk of over-acylation and other side reactions.

Visualization of N-Acylation Workflow:

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Pyridine at 0°C add_reagent Slowly add Acyl Chloride/Anhydride start->add_reagent react Stir at RT (Monitor by TLC) add_reagent->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine Dry over MgSO4 extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography end Isolated Product chromatography->end

Caption: Workflow for selective N-acylation.

Protocol 2: Minimizing Side Reactions in Buchwald-Hartwig Amination

Objective: To couple an aryl halide with this compound while minimizing beta-hydride elimination and other side reactions.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP or Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated toluene

  • Anhydrous, deoxygenated dioxane

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and sodium tert-butoxide under an inert atmosphere.

  • Add the aryl halide and this compound.

  • Add anhydrous, deoxygenated toluene.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Mechanistic Insights:

The choice of ligand is critical in Buchwald-Hartwig amination.[12][13] Bulky, electron-rich phosphine ligands like BINAP or Xantphos promote the reductive elimination step, which leads to the desired product, and can suppress side reactions like beta-hydride elimination.[12] The use of a strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate transmetalation. Running the reaction under strictly anhydrous and oxygen-free conditions is essential to prevent catalyst deactivation and unwanted side reactions.

Visualization of Buchwald-Hartwig Amination:

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions cluster_products Products amine This compound desired_product Coupled Product amine->desired_product aryl_halide Aryl Halide aryl_halide->desired_product pd_catalyst Pd Precatalyst pd_catalyst->desired_product ligand Phosphine Ligand ligand->desired_product base NaOtBu base->desired_product solvent Anhydrous Toluene solvent->desired_product atmosphere Inert Atmosphere atmosphere->desired_product temperature 80-100 °C temperature->desired_product side_product Side Products (e.g., beta-hydride elimination) desired_product->side_product minimize

Caption: Key components of Buchwald-Hartwig amination.

References

  • Buchwald–Hartwig amin
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
  • This compound | CAS 183610-73-3. American Elements. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Stavropoulos, P., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(10), 11466-11476. [Link]
  • [Named Reaction #2] Buchwald-Hartwig Amin
  • Purification of amine reaction mixtures.
  • Oxidation of a sulfide to sulfoxides and sulfone.
  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]
  • Sulfone synthesis by oxid
  • N-alkylation of highly quaternized chitosan derivatives affects the paracellular permeation enhancement in bronchial epithelia in vitro. PubMed. [Link]
  • Sulfoxide synthesis by oxid
  • Cannon, K. C., et al. (2017). Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. International Journal of Chemistry, 9(4), 1. [Link]
  • Morawik, M., et al. (2022).
  • Wang, J., et al. (2022). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society, 144(31), 14317–14325. [Link]
  • Szymańska, E., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2169. [Link]
  • 2-Amino-3-methylpyridine. PubChem. [Link]
  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.
  • Multifunctional Thiazolidine Derivatives Synergistic Regulation of Charge Transport Interface for Inverted Perovskite Solar Cell.
  • The acylation reaction of amines is carried out in presence of pyridine because... YouTube. [Link]

Sources

3-(Methylthio)pyridin-2-amine stability and degradation pathways in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Methylthio)pyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols for working with this compound in solution. As your Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the integrity of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work with this compound, focusing on the causality behind these issues and providing actionable solutions.

Issue 1: Unexpectedly low assay signal or loss of starting material upon re-analysis.

Possible Cause A: Oxidative Degradation of the Methylthio Group

  • Expertise & Experience: The thioether (methylthio) group is susceptible to oxidation, especially in the presence of trace peroxides in solvents (like older THF or diethyl ether), dissolved oxygen, or certain metal ions. This oxidation typically converts the methylthio group first to a methylsulfinyl group (sulfoxide) and then to a methylsulfonyl group (sulfone). This is a common liability for sulfur-containing compounds in drug discovery.

  • Troubleshooting Steps:

    • Solvent Purity: Use freshly opened, high-purity solvents. If using solvents prone to peroxide formation, test for peroxides before use.

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), if compatible with your downstream application.

    • Confirmation: Analyze your sample by LC-MS. Look for new peaks with masses corresponding to the addition of one oxygen atom (M+16, for the sulfoxide) or two oxygen atoms (M+32, for the sulfone).

Possible Cause B: Photodegradation

  • Expertise & Experience: Pyridine-containing molecules can be susceptible to photodegradation, especially when exposed to UV light.[1][2][3] While solutions may be stable in the dark, exposure to ambient laboratory light or sunlight can initiate degradation pathways.[1]

  • Troubleshooting Steps:

    • Protect from Light: Prepare, handle, and store solutions in amber vials or wrap containers in aluminum foil.

    • Controlled Experiment: To confirm light sensitivity, prepare two identical solutions. Store one in the dark and expose the other to ambient light for a set period. Analyze both by HPLC to compare the purity.

Possible Cause C: pH-Dependent Instability

  • Troubleshooting Steps:

    • pH Control: Buffer your solutions to a pH range of 6.5-7.5 for general use, unless your experimental conditions require otherwise.[4]

    • pH Stability Study: If you must work outside of the neutral pH range, perform a preliminary stability study by incubating your compound in different pH buffers (e.g., pH 3, 7, and 9) and monitoring its purity over time.

Issue 2: Appearance of new, unidentified peaks in my chromatogram (HPLC/LC-MS).
  • Expertise & Experience: The appearance of new peaks is a clear indication of degradation or contamination. Based on the structure of this compound, we can predict the most likely degradation products. The primary degradation pathways are likely oxidation of the sulfur atom and modifications to the pyridine ring.

  • Troubleshooting & Identification:

    • Characterize by MS: Use high-resolution mass spectrometry to obtain accurate masses for the new peaks.

    • Consult Degradation Table: Compare the observed masses with the predicted masses of potential degradation products in the table below.

    • Isolate and Characterize: If a major degradant is observed, consider preparative HPLC to isolate the impurity for structural elucidation by NMR.

Table 1: Potential Degradation Products and Their Mass Signatures
Potential Degradation ProductMolecular FormulaMass Change from ParentExpected [M+H]⁺Notes
Parent Compound C₆H₈N₂S141.0481This compound
3-(Methylsulfinyl)pyridin-2-amine (Sulfoxide)C₆H₈N₂OS+16 Da157.0430A common first oxidation product of the thioether.
3-(Methylsulfonyl)pyridin-2-amine (Sulfone)C₆H₈N₂O₂S+32 Da173.0379Further oxidation of the sulfoxide.
3-Mercaptopyridin-2-amineC₅H₆N₂S-14 Da127.0324Potential product of S-demethylation, although less common under typical storage conditions.
Ring-Opened Products (e.g., from photolysis or oxidation)VariesVariesVariesThese are often complex mixtures and may result from cleavage of the pyridine ring, similar to pathways observed for other pyridine derivatives.[6][7] Look for multiple smaller fragments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solutions of this compound?

A: For optimal stability, solutions should be stored at -20°C or -80°C in amber vials under an inert atmosphere (argon or nitrogen). For short-term storage (less than a week), 4°C is acceptable if the solution is protected from light and prepared in a stable buffer (pH ~7).

Q2: How critical is the choice of solvent for stability?

A: Very critical. Avoid using aged ethers (like THF) that may contain peroxides. For aqueous solutions, use high-purity water and consider de-gassing the solvent before use to remove dissolved oxygen. DMSO is a common solvent for stock solutions, but be aware that it can be hygroscopic and may contain water, which can affect long-term stability.

Q3: Is this compound likely to be reactive with my assay components?

A: The 2-amino group is nucleophilic and could potentially react with electrophilic components in your assay. The thioether is generally stable but can be oxidized by strong oxidizing agents. It is always best practice to run a control experiment where you incubate this compound with your assay buffer and any other key reagents (excluding your target) to check for non-specific degradation or reactivity.

Q4: What analytical method is best for monitoring the stability of this compound?

A: A reverse-phase HPLC method with UV detection (RP-HPLC-UV) is the most common and effective technique. A C18 column with a gradient elution using water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. Coupling this to a mass spectrometer (LC-MS) is highly recommended for identifying any degradation products.

Protocols and Methodologies

This section provides detailed, self-validating protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions (in separate amber vials):

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution (in a clear vial) to a photostability chamber or direct sunlight for 24 hours.

    • Control: Keep an aliquot of the stock solution at 4°C in the dark.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples, and then analyze all samples by LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and characterize the major degradation peaks.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile Acid 0.1 M HCl 60°C, 24h Stock->Acid Aliquot Base 0.1 M NaOH 60°C, 24h Stock->Base Aliquot Oxidative 3% H2O2 RT, 24h Stock->Oxidative Aliquot Thermal 60°C, 24h Stock->Thermal Aliquot Photo UV/Sunlight RT, 24h Stock->Photo Aliquot Control 4°C, Dark Stock->Control Aliquot Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by LC-MS Oxidative->Analyze Thermal->Analyze Photo->Analyze Control->Analyze Neutralize->Analyze Compare Compare to Control & Characterize Peaks Analyze->Compare

Caption: Workflow for a forced degradation study.

Predicted Degradation Pathways

Based on the chemical structure and known reactivity of related compounds, two primary degradation pathways are proposed.

Pathway 1: Oxidation of the Methylthio Group

This is one of the most probable degradation routes in the presence of oxidizing agents or atmospheric oxygen.

Oxidation_Pathway Parent This compound C₆H₈N₂S M+H⁺ = 141.05 Sulfoxide 3-(Methylsulfinyl)pyridin-2-amine C₆H₈N₂OS M+H⁺ = 157.04 Parent->Sulfoxide [O] Sulfone 3-(Methylsulfonyl)pyridin-2-amine C₆H₈N₂O₂S M+H⁺ = 173.04 Sulfoxide->Sulfone [O]

Caption: Proposed oxidative degradation pathway.

Pathway 2: Potential Photodegradation

Exposure to UV light may lead to more complex transformations, including ring cleavage, similar to what has been observed for other pyridine derivatives.[1][8]

Photodegradation_Pathway Parent This compound C₆H₈N₂S Excited Excited State Parent->Excited hν (UV Light) RingCleavage Ring Cleavage Excited->RingCleavage Rearrangement Products Complex Mixture of Aliphatic Amines, Aldehydes, etc. RingCleavage->Products

Caption: Hypothetical photodegradation pathway.

References

  • Abramovič, B. F., et al. (2003). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Journal of the Serbian Chemical Society. [Link]
  • ResearchGate. (n.d.). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. [Link]
  • ResearchGate. (n.d.). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • American Elements. (n.d.). This compound. [Link]
  • Parshikov, I. A., et al. (2012). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 78(23), 8391–8399. [Link]
  • Lee, E., et al. (2006). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 72(2), 1625–1628. [Link]
  • Moldb. (n.d.). 183610-73-3 | this compound. [Link]
  • Journal of the American Chemical Society. (2022).
  • Qu, Y., et al. (2013). Bacterial degradation of monocyclic aromatic amines. Journal of Environmental Management, 114, 238-251. [Link]
  • Environmental Science and Pollution Research. (2018).
  • Wikipedia. (n.d.). 2-Aminopyridine. [Link]
  • Journal of Analytical Atomic Spectrometry. (2012).
  • Chemsrc. (n.d.). 4-AMino-2-(Methylthio)pyridine. [Link]
  • PubChem. (n.d.). 3-Pyridinethiol, 2-((4-amino-2-(methylthio)-6-pyrimidinyl)amino)-6-methyl-. [Link]
  • Fisher Scientific. (n.d.). BLD Pharm 5GR this compound. [Link]
  • PubChem. (n.d.). 2-Amino-3-methylpyridine. [Link]
  • Respiratory Medicine. (1998). Effect of pH on the stability of methacholine chloride in solution. [Link]

Sources

Technical Support Center: Aqueous Workup for Reactions Containing 3-(Methylthio)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the aqueous workup procedures for reactions involving 3-(Methylthio)pyridin-2-amine. The following sections are designed to address common challenges and provide robust, field-proven protocols to ensure the integrity of your target molecule.

I. Understanding the Chemistry of this compound in Aqueous Workup

This compound possesses two key functional groups that dictate its behavior during aqueous workup: a basic 2-amino-pyridine moiety and a potentially sensitive methylthio group.

  • The 2-Amino-Pyridine Moiety: This group is basic and will be protonated in acidic solutions, forming a water-soluble salt. This property is the cornerstone of a successful extractive workup to remove the compound from an organic phase if it is an unreacted starting material or a byproduct.

  • The Methylthio Group: Thioethers are generally stable to a range of pH; however, they are susceptible to oxidation. The presence of strong oxidizing agents can convert the methylthio group to a methylsulfinyl or methylsulfonyl group, which will significantly alter the properties of your molecule.

II. Frequently Asked Questions (FAQs)

Q1: Is the methylthio group on this compound stable to acidic and basic washes during a standard aqueous workup?

A1: Yes, the methylthio group is generally stable to mild acidic (e.g., 1M HCl, saturated NH4Cl) and basic (e.g., saturated NaHCO3, 1M NaOH) washes. However, prolonged exposure to strong acids or bases at elevated temperatures should be avoided. The primary concern with the methylthio group is its susceptibility to oxidation.

Q2: Can I use oxidizing agents to quench my reaction if this compound is present?

A2: It is strongly advised to avoid strong oxidizing agents (e.g., hydrogen peroxide, m-CPBA, Oxone®) in the workup if you wish to preserve the methylthio group. If an oxidizing agent is required for the reaction, it should be carefully quenched with a reducing agent (e.g., sodium thiosulfate, sodium sulfite) before proceeding with the aqueous workup.

Q3: My reaction mixture contains residual this compound. How can I remove it during the workup?

A3: An acid wash is the most effective method. By washing your organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic 2-amino-pyridine moiety will be protonated, forming a water-soluble pyridinium salt that will partition into the aqueous phase.

Q4: I am observing an unusual color in my organic layer during the workup. What could be the cause?

A4: Color formation can be due to several factors. If you are using a copper(II) sulfate wash to remove the amine, the formation of a copper(II)-amine complex can result in a purple or deep blue coloration of the aqueous layer.[1][2] If your reaction involves other transition metals, colored metal complexes may also be present.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of the desired product after workup. 1. The product is partially soluble in the aqueous wash. 2. The product is being degraded by the workup conditions. 3. Emulsion formation is preventing efficient phase separation.1. Back-extract the aqueous washes with a fresh portion of the organic solvent. 2. Use milder wash conditions (e.g., saturated ammonium chloride instead of 1M HCl). 3. To break up emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent.
The methylthio group in my product has been oxidized. The reaction was quenched with an oxidizing agent, or an oxidizing byproduct was present during the workup.If an oxidizing agent was used, ensure it is fully quenched with a reducing agent like sodium thiosulfate before extraction.
Difficulty removing all of the unreacted this compound. The acid wash is not effective enough, or the organic solvent is too polar.Increase the number of acid washes or use a slightly more concentrated acid solution (e.g., 2M HCl), monitoring the stability of your desired product. If using a very polar organic solvent, consider switching to a less polar one for the workup if your product is soluble.
Formation of a precipitate at the interface of the organic and aqueous layers. The protonated form of your product or a byproduct may be insoluble in both layers.Add more organic solvent to try and dissolve the precipitate. If that fails, the precipitate may need to be collected by filtration, and the layers then separated. The precipitate can then be analyzed separately.

IV. Experimental Protocols

Protocol 1: Standard Acidic Workup to Remove Unreacted this compound

This protocol is suitable for reactions where the desired product is stable to mild acid and soluble in a non-polar organic solvent.

  • Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents as appropriate for your specific reaction.

  • Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water to remove any water-soluble byproducts.

  • Acidic Wash: Wash the organic layer with 1M HCl (aq). Repeat this wash 2-3 times to ensure complete removal of the this compound.

  • Neutralizing Wash: Wash the organic layer with saturated sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

Protocol 2: Workup Using Copper(II) Sulfate for Acid-Sensitive Products

This protocol is an alternative for removing this compound when the desired product is sensitive to acid.

  • Quench and Dilute: Follow steps 1 and 2 from Protocol 1.

  • Copper(II) Sulfate Wash: Wash the organic layer with a 10% aqueous solution of copper(II) sulfate. The aqueous layer will likely turn purple or blue as the copper-amine complex forms. Continue washing with fresh portions of the copper(II) sulfate solution until no further color change is observed in the aqueous layer.[1][2]

  • Water Wash: Wash the organic layer with deionized water to remove any residual copper salts.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

V. Visualization of Workup Logic

.dot

Aqueous_Workup_Decision_Tree start Reaction Mixture Containing This compound product_stability Is the desired product stable to mild acid? start->product_stability acid_workup Protocol 1: Acidic Wash (1M HCl) product_stability->acid_workup Yes copper_workup Protocol 2: Copper Sulfate Wash (10% CuSO4) product_stability->copper_workup No final_steps Neutralizing Wash (if needed) Brine Wash Drying Agent Concentration acid_workup->final_steps copper_workup->final_steps product Isolated Product final_steps->product

Caption: Decision tree for selecting the appropriate aqueous workup protocol.

VI. References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Reusch, W. (2013). Organic Reaction Workup Formulas for Specific Reagents. Michigan State University, Department of Chemistry. Retrieved from [Link]

  • Patents. (n.d.). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Retrieved from

Sources

Technical Support Center: Catalyst Selection for Reactions with 3-(Methylthio)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-(Methylthio)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the specific challenges associated with this substrate and to provide actionable troubleshooting strategies. The unique bifunctional nature of this compound, containing both a coordinating pyridine nitrogen and a potentially catalyst-poisoning methylthio group, presents a distinct set of challenges in widely-used synthetic transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document provides a structured approach to catalyst and condition selection to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound so challenging?

A1: The primary difficulty arises from two key structural features of the molecule:

  • The "2-Pyridyl Problem": The nitrogen atom of the pyridine ring can act as a ligand for the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that inhibit or completely stall the catalytic cycle.[1]

  • Sulfur Poisoning: The methylthio (-SMe) group contains a sulfur atom, which is a known poison for palladium catalysts.[2] Sulfur can irreversibly bind to the palladium center, leading to catalyst deactivation and incomplete reactions.

Q2: What is the most critical factor for a successful cross-coupling reaction with this substrate?

A2: Ligand selection is paramount. The appropriate ligand must be able to stabilize the palladium catalyst, promote the desired catalytic cycle, and mitigate the inhibitory effects of both the pyridine nitrogen and the methylthio group. Bulky, electron-rich phosphine ligands are generally the most effective in this regard.[1][3]

Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄?

A3: While Pd(PPh₃)₄ is a versatile catalyst, it often proves inefficient for challenging substrates like this compound. The triphenylphosphine ligand is often not sterically demanding or electron-rich enough to prevent catalyst inhibition by the substrate. More advanced, specialized ligands are typically required for optimal results.

Q4: Which type of cross-coupling reaction is most suitable for modifying this compound?

A4: The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: Used for forming C-N bonds with aryl or heteroaryl halides.

  • Sonogashira Coupling: Suitable for forming C-C bonds with terminal alkynes.

All three reactions are feasible, provided the correct catalyst system is employed.

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is the most common issue and can stem from several factors. The following logical workflow can help diagnose and resolve the problem.

Troubleshooting_Low_Yield Start Low/No Product Yield Catalyst_Check Is the Catalyst System Appropriate? Start->Catalyst_Check Conditions_Check Are Reaction Conditions Optimal? Start->Conditions_Check Reagent_Check Are Reagents Pure and Dry? Start->Reagent_Check Ligand_Issue Is the ligand bulky and electron-rich enough? Catalyst_Check->Ligand_Issue Yes Base_Issue Is the base appropriate for the substrate? Catalyst_Check->Base_Issue Yes Solvent_Issue Is the solvent anhydrous and non-coordinating? Catalyst_Check->Solvent_Issue Yes Solution_Ligand Switch to a bulkier, more electron-rich ligand (e.g., RuPhos, BrettPhos, XPhos). Ligand_Issue->Solution_Ligand No Solution_Base Screen different bases (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃). Base_Issue->Solution_Base No Solution_Solvent Use anhydrous toluene, dioxane, or THF. Avoid chlorinated solvents and acetonitrile. Solvent_Issue->Solution_Solvent No Temp_Issue Is the temperature high enough? Conditions_Check->Temp_Issue Yes Inert_Issue Is the reaction under a strictly inert atmosphere? Conditions_Check->Inert_Issue Yes Solution_Temp Increase temperature in increments (e.g., 80°C to 110°C). Temp_Issue->Solution_Temp No Solution_Inert Degas solvent and purge vessel with Argon or Nitrogen. Inert_Issue->Solution_Inert No Amine_Purity Is the this compound pure? Reagent_Check->Amine_Purity Yes Solution_Purity Purify starting materials before use. Amine_Purity->Solution_Purity No Troubleshooting_Deactivation Start Reaction Stalls Before Completion Sulfur_Poisoning Suspect Sulfur Poisoning? Start->Sulfur_Poisoning Pyridine_Inhibition Suspect Pyridine Inhibition? Start->Pyridine_Inhibition Solution_Sulfur Increase ligand loading. Use more robust, sterically-hindered ligands (e.g., XPhos, RuPhos). Sulfur_Poisoning->Solution_Sulfur Solution_Pyridine Use ligands known to be effective for 2-aminopyridines (e.g., BrettPhos, RuPhos). Consider using a pre-catalyst. Pyridine_Inhibition->Solution_Pyridine

Caption: Decision tree for addressing catalyst deactivation.

Catalyst and Conditions Selection Guide

The following tables provide recommended starting points for catalyst systems and reaction conditions for various cross-coupling reactions with this compound. These are based on successful reports with structurally similar challenging substrates, such as other 2-aminopyridines. [3]Optimization will likely be necessary for each specific substrate combination.

Table 1: Recommended Ligands for Challenging Pyridine Couplings
LigandStructureKey FeaturesRecommended For
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylBulky, electron-rich. Excellent for sterically hindered substrates.Suzuki, Buchwald-Hartwig
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylHighly active for a broad range of substrates, including primary amines.Buchwald-Hartwig
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich. Effective for unreactive aryl chlorides.Suzuki, Buchwald-Hartwig
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSimilar to RuPhos, good general ligand for challenging couplings.Suzuki, Buchwald-Hartwig
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneBidentate ligand, can be effective in some cases, particularly with DBU as a base. [4][5]Buchwald-Hartwig, Sonogashira
Table 2: General Reaction Conditions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂ or specific precatalyst (e.g., RuPhos Pd G3)Pd₂(dba)₃ or Pd(OAc)₂ or specific precatalyst (e.g., BrettPhos Pd G3)PdCl₂(PPh₃)₂ or Pd(PPh₃)₄
Ligand RuPhos, XPhos, SPhosBrettPhos, RuPhos, XPhosXantphos, cataCXium® A
Pd Loading 1-5 mol%1-5 mol%1-5 mol%
Ligand Loading 1.2-2.0 equiv. relative to Pd1.2-2.0 equiv. relative to Pd1.2-2.0 equiv. relative to Pd
Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOtBu, LHMDS, K₃PO₄Et₃N, DIPEA
Solvent Toluene, Dioxane, THF (often with water)Toluene, Dioxane, THFToluene, DMF, THF
Temperature 80-110 °C80-110 °CRoom Temp to 80 °C
Additives --CuI (optional, for copper-catalyzed variant)

Experimental Protocols (Starting Points)

The following protocols are adapted from successful procedures for the cross-coupling of 3-halo-2-aminopyridines and should serve as a robust starting point for reactions with this compound. [3]All reactions should be performed under a strictly inert atmosphere (Argon or Nitrogen).

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with this compound
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), BrettPhos Pd G3 precatalyst (2-5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add this compound (1.2 equiv.) and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Boronic Acid with a Halogenated this compound

(Assuming a bromo- or iodo-substituted this compound is used as the starting material)

  • Reaction Setup: To an oven-dried Schlenk tube, add the halogenated this compound (1.0 equiv.), the aryl boronic acid (1.5 equiv.), RuPhos (3-6 mol%), Pd(OAc)₂ (1.5-3 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v, to achieve a concentration of ~0.1 M).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Wikipedia. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Org. Lett., 2011. [Link]
  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. Molecules, 2019. [Link]
  • Kashani, S. K., et al. (2021).

Sources

Removing unreacted starting material in 3-(methylthio)pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis and purification of 3-(methylthio)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter purification hurdles, specifically the removal of unreacted starting materials. Here, we provide in-depth, experience-driven answers to common questions, detailed experimental protocols, and logical workflows to ensure you achieve the desired purity for your compound.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the workup and purification of 3-(methylthio)pyridine, which is frequently synthesized via nucleophilic aromatic substitution (SNAr) of a 3-halopyridine with a methylthiolate source.

Q1: My crude NMR shows a significant amount of unreacted 3-bromopyridine alongside my 3-(methylthio)pyridine product. What is the most effective way to remove it?

A1: The presence of residual 3-bromopyridine is a very common issue. The most robust method to separate it from your thioether product is to exploit the difference in their boiling points through fractional distillation under reduced pressure .

Causality: The key physical property that enables this separation is the significant difference in boiling points between the two compounds. 3-Bromopyridine has a boiling point of approximately 173-178 °C at atmospheric pressure, while 3-(methylthio)pyridine, although data is less common, is expected to have a higher boiling point due to its slightly higher molecular weight (125.19 g/mol vs. 158.00 g/mol ) and different polarity.[1][2][3][4][5] This difference is generally sufficient for effective separation using a fractionating column. Performing the distillation under vacuum is crucial to lower the required temperatures, preventing potential decomposition of the sulfur-containing product.

For a detailed, step-by-step protocol, please see Protocol 1: Fractional Distillation.

Q2: I've tried a simple aqueous workup, but I still have starting material contamination. Can I use an acid wash to remove unreacted 3-bromopyridine?

A2: An acidic wash is not the recommended method for separating unreacted 3-halopyridines from 3-(methylthio)pyridine. While both compounds possess a basic pyridine nitrogen atom, their basicities (pKa values) are quite similar. Therefore, a dilute acid wash will protonate both the starting material and the product, causing both to partition into the aqueous layer, leading to significant product loss.[6][7]

Expert Insight: This strategy is highly effective for removing non-basic impurities from a basic product or vice-versa.[8] For instance, if you used pyridine as a solvent, an acid wash would be an excellent choice to remove it by forming the water-soluble pyridinium salt.[6][7] However, when separating two similarly basic pyridine derivatives, this method lacks the necessary selectivity.

Q3: My reaction used an excess of sodium thiomethoxide (NaSMe). How do I safely quench the excess reagent and remove the resulting byproducts?

A3: Excess sodium thiomethoxide, a strong nucleophile and base, must be carefully quenched before aqueous workup to avoid hazardous reactions and workup complications.[9][10][11] The recommended method is alkylation with a simple, volatile electrophile like methyl iodide, followed by an aqueous extraction.

Mechanism & Rationale: Adding a small amount of methyl iodide (CH₃I) will react with the excess thiomethoxide (CH₃S⁻) to form dimethyl sulfide (CH₃SCH₃), a volatile and relatively inert compound with a boiling point of 37 °C. This effectively neutralizes the reactive thiolate. Any remaining basicity can then be neutralized by a careful wash with a weak acid, like a saturated ammonium chloride (NH₄Cl) solution.

An alternative, though less common, approach is oxidative quenching with a dilute solution of sodium hypochlorite (bleach), which converts the thiolates to less noxious, water-soluble species like sulfoxides or sulfonates.[12] However, this must be done with caution to avoid oxidation of the desired product.

For a safe and effective quenching procedure, refer to Protocol 2: Quenching of Excess Thiolate.

Q4: After workup, I have a persistent and unpleasant odor in my product. What causes this and how can I eliminate it?

A4: The foul odor is almost certainly due to residual methanethiol (CH₃SH), which has an extremely low odor threshold.[11][13] This can arise from the hydrolysis of unquenched sodium thiomethoxide during the aqueous workup (CH₃SNa + H₂O → CH₃SH + NaOH).

Solution: The best way to eliminate methanethiol is through a basic wash during the workup. Washing your organic layer with a dilute aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) will deprotonate the acidic methanethiol (pKa ~10.7), converting it into the water-soluble sodium thiomethoxide salt, which will be removed into the aqueous phase.[13]

Self-Validation: Continue the basic washes until the characteristic odor is no longer detectable in the organic layer. Following up with a brine wash will help to remove residual water before drying.[14]

Q5: Is column chromatography a viable option for purifying 3-(methylthio)pyridine?

A5: Yes, flash column chromatography is a highly effective method for achieving high purity, especially on a smaller, laboratory scale. It is particularly useful when distillation is impractical or when separating the product from other non-volatile impurities.

Expert Insight: A common issue with sulfur-containing compounds on silica gel is the potential for partial oxidation of the thioether to the corresponding sulfoxide. To mitigate this, it is advisable to use fresh, high-quality silica gel and to run the column relatively quickly. A solvent system of ethyl acetate and hexanes is a good starting point for determining optimal separation conditions via Thin Layer Chromatography (TLC). The product, being more polar than 3-bromopyridine, will have a lower Rf value.

Data Summary & Physical Properties

A successful purification strategy relies on understanding the physical properties of the compounds involved.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)
3-(Methylthio)pyridine C₆H₇NS125.19[3][4]Not readily available, expected >180°C
3-Bromopyridine C₅H₄BrN158.00[1][15]~173 - 178[1][2]
Sodium Thiomethoxide CH₃SNa70.09[10]N/A (Solid)
Methanethiol CH₄S48.116
Dimethyl Sulfide C₂H₆S62.1337

Detailed Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for the removal of unreacted 3-bromopyridine from the product on a multi-gram scale.

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)[16]

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed and lightly greased for vacuum application.

  • Charging the Flask: Charge the crude, dried 3-(methylthio)pyridine into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin gently heating the distillation flask.

  • Collecting Fractions:

    • Forerun: The first fraction to distill will be any low-boiling solvents or impurities.

    • Starting Material: As the temperature stabilizes, the unreacted 3-bromopyridine will begin to distill. Collect this in a separate receiving flask. The head temperature should correspond to the boiling point of 3-bromopyridine at the applied pressure.

    • Intermediate Fraction: There may be a small intermediate fraction where the temperature begins to rise. It's best to collect this separately to avoid cross-contamination.

    • Product: The desired 3-(methylthio)pyridine will distill at a higher temperature. Collect this fraction in a clean, tared receiving flask.

  • Completion: Stop the distillation when the temperature either rises sharply or drops, or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected product fraction by NMR, GC, or LC-MS to confirm its purity.

Protocol 2: Quenching of Excess Thiolate & Workup

This procedure details the safe neutralization of sodium thiomethoxide and subsequent aqueous workup.

Procedure:

  • Cooling: After the reaction is deemed complete, cool the reaction mixture to 0 °C using an ice-water bath.

  • Alkylation Quench (Optional but Recommended): While stirring at 0 °C, slowly add methyl iodide (1.1 equivalents relative to the excess NaSMe) to the reaction mixture. Allow the mixture to stir for 30 minutes at 0 °C.

  • Aqueous Quench: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture to quench any remaining reactive species.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and enough water to fully dissolve any salts.

  • Separate Layers: Separate the organic and aqueous layers. Extract the aqueous layer one or two more times with the organic solvent.

  • Basic Wash (Odor Removal): Combine the organic layers and wash with a 1M NaOH solution to remove any traces of methanethiol.

  • Final Washes: Wash the organic layer with water, followed by a wash with brine.[12]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[14]

Workflow & Decision Making

The choice of purification strategy depends on the primary impurity identified in your crude material. The following diagram illustrates a logical workflow for troubleshooting your purification.

Purification_Workflow Purification Strategy for 3-(Methylthio)pyridine start Crude Product Analysis (e.g., NMR, TLC, GC-MS) impurity_ID What is the major impurity? start->impurity_ID halopyridine Unreacted 3-Halopyridine impurity_ID->halopyridine  High-boiling spot / peak thiolate Excess Thiolate / Methanethiol impurity_ID->thiolate  Foul Odor / Baseline material other Other Impurities impurity_ID->other  Multiple / Unknown spots distillation Protocol 1: Fractional Distillation halopyridine->distillation quench Protocol 2: Quench & Basic Wash thiolate->quench chromatography Flash Column Chromatography other->chromatography pure_product Pure 3-(Methylthio)pyridine distillation->pure_product quench->impurity_ID Re-analyze chromatography->pure_product

Sources

Troubleshooting guide for poor reproducibility in 3-(Methylthio)pyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Methylthio)pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Poor reproducibility in reactions involving substituted pyridines is a common yet surmountable challenge. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Introduction: Understanding the Challenges

This compound is a valuable heterocyclic intermediate. However, like many substituted pyridines, its reactivity profile presents unique challenges that can lead to reproducibility issues. The primary difficulties stem from the inherent electronic properties of the molecule:

  • Lewis Basicity: The lone pair of electrons on both the pyridine ring nitrogen and the exocyclic amino group can coordinate with and inhibit transition metal catalysts, particularly palladium.[1][2]

  • Electron-Deficient Ring: The pyridine ring is electron-deficient, which can affect its reactivity in certain transformations compared to standard benzene analogues.[3][4]

  • Substituent Effects: The electron-donating amino group and the methylthio group modulate the ring's electronics and steric environment, influencing regioselectivity and reaction rates.

This guide will address the most frequently encountered issues in two key reaction classes: Suzuki-Miyaura cross-coupling and diazotization reactions.

Part 1: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating C-C bonds. However, using this compound as a substrate can be problematic.

Q1: Why is my Suzuki coupling reaction failing or resulting in very low yields?

Low yields or complete reaction failure are common when first attempting Suzuki couplings with unprotected aminopyridines.[1] The issue is rarely a single factor but a combination of suboptimal parameters.

Causality: The primary culprit is often catalyst inhibition or deactivation. The nitrogen atoms in your starting material act as Lewis bases and can bind strongly to the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[1][2] Furthermore, the electron-donating amino group can reduce the reactivity of an adjacent halide (e.g., in a 2-halo-3-(methylthio)pyridine precursor) towards the crucial oxidative addition step.[1]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve the issue.

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling catalyst Step 1: Evaluate Catalyst System start->catalyst base Step 2: Re-evaluate Base catalyst->base If yield is still low cat_node Is your ligand appropriate? - Standard ligands (e.g., PPh₃) often fail. - Use bulky, electron-rich phosphine ligands  (e.g., SPhos, XPhos, RuPhos). Is catalyst loading sufficient? - Increase loading modestly (e.g., 2-5 mol%). Consider a pre-catalyst. - Buchwald G3 pre-catalysts offer higher activity. catalyst->cat_node Checklist conditions Step 3: Check Reaction Conditions base->conditions If yield is still low base_node Is the base too strong/weak? - Screen different bases. K₃PO₄, K₂CO₃, or Cs₂CO₃  are often effective. Is the base fully dissolved? - Poor solubility can hinder the reaction.  Consider solvent choice. base->base_node Checklist reagents Step 4: Verify Reagent Quality conditions->reagents If yield is still low cond_node Is the system truly inert? - Oxygen degrades Pd(0) catalysts. - Ensure rigorous degassing (3x vacuum/backfill cycles). Is the temperature optimal? - Sub-optimal temperatures lead to incomplete reactions. - Typically 80–110 °C is required. conditions->cond_node Checklist reag_node Is your boronic acid/ester stable? - Check for protodeboronation (see Q2). Are solvents anhydrous? - Water can contribute to side reactions.  Use freshly distilled or purchased anhydrous solvents. reagents->reag_node Checklist success Problem Solved cat_node->success Implemented changes base_node->success Implemented changes cond_node->success Implemented changes reag_node->success Implemented changes

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Q2: I'm observing significant side-product formation. What are they and how can I minimize them?

The most common side reactions that plague Suzuki couplings of aminopyridines are protodeboronation and dehalogenation.

  • Protodeboronation: This is the hydrolysis of your boronic acid back to the corresponding arene, consuming it before it can couple.[1] It is often promoted by aqueous conditions.[1]

    • Solution: Use boronic esters (e.g., pinacol esters), which are significantly more stable towards hydrolysis.[1][2] Alternatively, conduct the reaction under strictly anhydrous conditions.[1]

  • Dehalogenation: This is the reduction of your starting aryl halide to the corresponding arene (e.g., this compound without the halide). This can be caused by hydride sources in the reaction or certain catalytic side cycles.[2]

    • Solution: Ensure your solvents (like THF or dioxane) are peroxide-free and not a source of hydrides.[2] Optimizing the reaction time to be just long enough for product formation can also limit this side reaction.[1]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen, which can interfere with the catalyst's oxidation state.[2]

    • Solution: Rigorous degassing of your reaction mixture is critical.[2] Using a direct Pd(0) source or a reliable pre-catalyst can also minimize this issue.

ParameterRecommendation for Standard Suzuki CouplingRationale
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or a Buchwald G3 Pre-catalyst (1-2 mol%)Provides a reliable source of active Pd(0). Pre-catalysts are often more air-stable and provide more consistent results.[2]
Ligand SPhos, XPhos, or RuPhos (2-4 mol%)Bulky, electron-rich phosphine ligands accelerate the oxidative addition step and are effective for challenging heteroaryl couplings.[1][2]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)These bases are effective and have a good solubility profile in common solvents for this reaction.[2]
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic solvents that are compatible with the catalytic system. Dioxane is often used with a small amount of water, but for sensitive substrates, anhydrous conditions are preferred.[2]
Boronic Reagent Arylboronic Pinacol Ester (1.2 - 1.5 equivalents)More stable to protodeboronation than the corresponding boronic acid.[1]
Temperature 80 - 110 °CSufficient thermal energy is typically required to drive the catalytic cycle, especially the oxidative addition step.
Q3: Can you provide a reliable starting protocol for Suzuki coupling with a halo-3-(methylthio)pyridin-2-amine derivative?

This protocol is a robust starting point. It assumes the use of a 2-bromo-3-(methylthio)pyridin-amine derivative.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-bromo-3-(methylthio)pyridin-2-amine (1.0 eq.), the arylboronic pinacol ester (1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. The reaction should be sufficiently concentrated (e.g., 0.1 M).

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by TLC or LC-MS. A sample can be taken via syringe, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Troubleshooting Diazotization Reactions

The conversion of the primary amino group of this compound to a diazonium salt is a gateway to many other functionalities (e.g., via Sandmeyer reaction). However, the process is fraught with stability issues.

Q1: My diazotization reaction is yielding a complex mixture of byproducts instead of the desired product. What is happening?

Causality: Aromatic diazonium salts are notoriously unstable, and pyridine-based diazonium salts are often even more so.[5][6] The primary issues are:

  • Thermal Instability: At elevated temperatures, the diazonium intermediate can violently decompose or react non-selectively.[5]

  • Hydrolytic Instability: In aqueous acidic solutions, the diazonium salt can rapidly hydrolyze to the corresponding pyridinol (hydroxy-pyridine) derivative.[6]

  • Poor Solubility: The salt may have poor solubility in the reaction medium, leading to incomplete reaction or side reactions.[5]

Troubleshooting Strategy:

The key to a successful diazotization is rigorous temperature control and the choice of diazotizing agent.

Diazotization_Mechanism amine 3-(MeS)Py-2-NH₂ (Starting Amine) nitrosoamine N-Nitrosoamine Intermediate amine->nitrosoamine + HONO, H⁺ hno2 HONO (Nitrous Acid, in situ) hno2->nitrosoamine diazohydroxide Diazohydroxide nitrosoamine->diazohydroxide Tautomerization diazonium [ 3-(MeS)Py-2-N₂ ]⁺ (Diazonium Salt) diazohydroxide->diazonium - H₂O, H⁺ products Subsequent Products (e.g., Sandmeyer, Hydrolysis) diazonium->products Controlled Reaction (e.g., + CuCl) decomp Decomposition / Side Products (e.g., Pyridinol) diazonium->decomp Uncontrolled Reaction (e.g., + H₂O, ΔT)

Caption: Simplified pathway for diazotization of an aminopyridine.

Q2: What are the best practices for safely generating and using aminopyridine diazonium salts?

Safety and in situ consumption are paramount. Never attempt to isolate an aminopyridine diazonium salt unless you are following a specific, validated protocol for stable salts (e.g., tosylates or tetrafluoroborates). [5][7]

Diazotizing AgentTypical ConditionsProsCons
NaNO₂ / aq. HCl 0 to 5 °CInexpensive, common reagents.Requires strong acid, generates aqueous waste, strict temperature control is critical.
tert-Butyl Nitrite (TBN) 0 °C to RTMilder, non-explosive, can be used in organic solvents.[8]More expensive, volatile.
iso-Amyl Nitrite 0 °C to RTSimilar to TBN, liquid and easy to handle.Can be less reactive than TBN.

Recommended Protocol (In Situ Generation and Use):

  • Dissolution: Dissolve the this compound (1.0 eq.) in a suitable acidic medium (e.g., 6M HCl) in a three-necked flask equipped with a thermometer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is critical that the internal temperature does not rise above 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.

  • Consumption: Once the addition is complete, stir the reaction at 0-5 °C for 15-30 minutes. The resulting diazonium salt solution should be used immediately in the next step (e.g., by adding it to a solution of a copper(I) salt for a Sandmeyer reaction).

Part 3: General Handling and FAQs

Q1: What are the proper storage and handling procedures for this compound?

Proper storage is essential to maintain the integrity of the reagent.

  • Storage: Keep the container tightly sealed in a dry, dark, and well-ventilated place at room temperature.[9]

  • Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q2: What are the best analytical methods for monitoring these reactions?

A multi-tiered approach is recommended for robust reaction analysis.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks of reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for definitively tracking the consumption of starting material and the formation of the desired product.[2] It provides both retention time and mass information, which is invaluable for identifying side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final, purified product.

  • Residual Palladium Testing: For drug development applications, it is critical to analyze the final compound for residual palladium from cross-coupling reactions. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are standard for this.[10]

References

  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
  • Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH...
  • Challenges in the functionalization of pyridines.
  • This compound. BLD Pharm.
  • c-h-functionalization-of-pyridines. Ask this paper | Bohrium.
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B.
  • 2-(Methylthio)pyridin-4-amine. ChemScene.
  • Advances in Pyridine C-H Functionaliz
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit.
  • Diazotis
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Removal of amino in anilines through diazonium salt-based reactions.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(Methylthio)pyridin-2-amine and 2-Aminopyridine for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and materials science, pyridine scaffolds are indispensable building blocks. Among them, 2-aminopyridine and its derivatives offer versatile handles for molecular elaboration. This guide provides an in-depth, comparative analysis of the chemical reactivity of 3-(Methylthio)pyridin-2-amine against its parent, 2-aminopyridine. We will explore how the introduction of a methylthio group at the C3 position fundamentally alters the electronic and steric landscape of the molecule, thereby creating unique synthetic opportunities and challenges. This analysis is supported by experimental data and established mechanistic principles to guide researchers in selecting the optimal reagent for their specific synthetic goals.

Introduction: The Subtle but Significant Impact of a Methylthio Substituent

2-Aminopyridine is a cornerstone reagent in synthetic chemistry, prized for its dual functionality: a nucleophilic amino group and an aromatic ring system amenable to various substitutions. Its derivatives are widespread in biologically active compounds.[1][2] The strategic placement of substituents can dramatically tune its reactivity. This guide focuses on the 3-(methylthio) derivative, a modification that introduces a sulfur atom adjacent to the amino group. This seemingly minor change has profound implications for the molecule's reactivity in key synthetic transformations, including electrophilic aromatic substitution (EAS), nucleophilic reactions, and metal-catalyzed cross-couplings. Understanding these differences is critical for efficient and rational synthesis design in drug development and materials science.

Electronic and Steric Profile Analysis

The reactivity of an aromatic system is governed by the electronic nature of its substituents and the steric accessibility of its reaction sites. The introduction of the 3-methylthio (-SMe) group alongside the 2-amino (-NH₂) group creates a complex interplay of electronic effects.

  • 2-Aminopyridine: The amino group is a powerful activating group, donating electron density to the pyridine ring through resonance, particularly at the ortho (C3) and para (C5) positions. This enhances the ring's susceptibility to electrophilic attack.[3] The pyridine nitrogen itself is electron-withdrawing by induction, which deactivates the ring toward electrophiles compared to benzene.[4][5] The pKa of 2-aminopyridine's conjugate acid is approximately 6.82-6.86, making the ring nitrogen a moderately basic site.[6][7][8][9]

  • This compound: The methylthio group introduces additional electronic factors.

    • Inductive Effect: Sulfur is more electronegative than carbon, exerting a mild electron-withdrawing inductive effect.

    • Resonance Effect: The sulfur atom possesses lone pairs that can be donated into the aromatic π-system, acting as a resonance-based electron-donating group. This effect, in concert with the amino group, further enriches the electron density of the pyridine ring.

This dual electronic nature means the -SMe group can modulate reactivity in a nuanced way, often enhancing the already activated nature of the ring while potentially directing incoming electrophiles.

Property2-AminopyridineThis compoundRationale for Difference
Key Functional Groups 2-Amino2-Amino, 3-MethylthioAdditional thioether functionality offers new reaction pathways (e.g., oxidation).
pKa (Conjugate Acid) ~6.86[6][8]Expected to be slightly lowerThe mild inductive withdrawal by the sulfur atom can slightly decrease the basicity of the ring nitrogen.
Dominant Electronic Effect Strong activation by -NH₂ groupSynergistic electron donation from -NH₂ and -SMe groupsThe combined resonance donation from both groups significantly increases the ring's electron density.
Steric Hindrance at C3 LowModerateThe methylthio group introduces bulk adjacent to the amino group, potentially hindering reactions at C3 or on the amino group itself.
Most Activated Positions for EAS C3, C5C5The C3 position is sterically encumbered, and the combined directing effects of the -NH₂ and -SMe groups strongly favor substitution at the C5 position.

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution (EAS)

In 2-aminopyridine, electrophilic substitution is strongly directed to the C5 position, and to a lesser extent, the C3 position, due to the activating effect of the amino group.[10]

For This compound , the situation is more defined. The powerful, synergistic electron-donating effects of the ortho-amino and meta-methylthio groups (relative to the C5 position) make the C5 position exceptionally electron-rich and the primary site for electrophilic attack . The C3 position is sterically hindered and electronically less favored. This provides a high degree of regioselectivity that can be exploited in synthesis.

Diagram: Regioselectivity in Electrophilic Aromatic Substitution

EAS_Comparison cluster_2AP 2-Aminopyridine cluster_3SMeAP This compound AP 2-Aminopyridine AP_C3 C3 (Minor) AP->AP_C3 E+ AP_C5 C5 (Major) AP->AP_C5 E+ SMeAP This compound SMeAP_C5 C5 (Highly Favored) SMeAP->SMeAP_C5 E+

Caption: Comparison of EAS regioselectivity.

Nucleophilic Reactions

The reactivity of the exocyclic amino group in both compounds is broadly similar, serving as a competent nucleophile for acylation, alkylation, and other standard transformations. However, the steric bulk of the adjacent methylthio group in this compound may slightly decrease the rate of reaction with very bulky electrophiles compared to the unencumbered amino group of 2-aminopyridine.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring itself is a different matter. These reactions typically require an electron-deficient ring and a good leaving group.[11][12][13] Due to the electron-rich nature of both molecules, they are generally poor substrates for SNAr unless further activated (e.g., by N-oxidation) or when a leaving group is activated by a strongly electron-withdrawing substituent.

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a mainstay of modern drug discovery. Both molecules can participate, but the 3-methylthio derivative offers distinct advantages and considerations.

  • Directed Ortho-Metalation (DoM): The 2-amino group can direct lithiation to the C3 position.[14] For 2-aminopyridine, this is a viable strategy to functionalize the C3 position. For this compound, this position is already occupied.

  • Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig, Suzuki): The amino group in 2-aminopyridines can act as a directing group for C-H activation or as a coupling partner itself.[15][16] When functionalized with a halide (e.g., 3-bromo-2-aminopyridine), the amino group can be coupled with various partners.[17] The 3-(methylthio) derivative, if halogenated at C5 or C6, would be an excellent substrate for cross-coupling, with the electronic-donating groups facilitating the oxidative addition step. The sulfur atom itself can coordinate to metal centers, potentially influencing catalyst activity and stability.[18]

Unique Reactivity of the Methylthio Group

The most significant difference in synthetic utility comes from the methylthio group itself. This functional group can be selectively oxidized to the corresponding sulfoxide (-S(O)Me) and sulfone (-S(O)₂Me).

  • Sulfoxide and Sulfone as Modulators: Oxidation dramatically changes the electronic nature of the substituent from electron-donating to strongly electron-withdrawing. This "reactivity switch" can be used to:

    • Deactivate the ring towards further electrophilic substitution.

    • Activate the ring for nucleophilic aromatic substitution, should a leaving group be present at an ortho or para position (C4 or C6).

    • Serve as a versatile synthetic handle for further transformations.

Diagram: Synthetic Pathways of the Methylthio Group

SMe_Oxidation Thioether This compound (Electron-Donating) Sulfoxide 3-(Methylsulfinyl)pyridin-2-amine (Electron-Withdrawing) Thioether->Sulfoxide [O] Sulfone 3-(Methylsulfonyl)pyridin-2-amine (Strongly Electron-Withdrawing) Sulfoxide->Sulfone [O]

Caption: Oxidation states of the 3-thio substituent.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To illustrate the practical implications of these differences, we provide a representative protocol for a Suzuki-Miyaura coupling reaction. This protocol assumes the synthesis of 5-aryl derivatives from 5-bromo precursors.

Objective: To compare the efficiency of Suzuki-Miyaura coupling for 5-bromo-2-aminopyridine and 5-bromo-3-(methylthio)pyridin-2-amine.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the corresponding 5-bromopyridine substrate (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Outcome:

Due to the increased electron density of the pyridine ring, the 5-bromo-3-(methylthio)pyridin-2-amine is expected to undergo oxidative addition to the Pd(0) catalyst more readily than 5-bromo-2-aminopyridine. This should result in a faster reaction rate and potentially a higher yield under identical conditions.

Diagram: Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start setup Reaction Setup Add Substrate, Boronic Acid, Catalyst, Base under Argon start->setup solvents Solvent Addition Add degassed Dioxane/Water setup->solvents reaction Heating & Stirring 90 °C for 6h Monitor by TLC/LC-MS solvents->reaction workup Aqueous Work-up Dilute with EtOAc Wash with H₂O and Brine reaction->workup purify Purification Dry, Concentrate Column Chromatography workup->purify end End (Isolated Product) purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion and Synthetic Recommendations

Both 2-aminopyridine and this compound are valuable building blocks, but their utility is dictated by the specific synthetic challenge at hand.

  • Choose 2-Aminopyridine for:

    • Simplicity and cost-effectiveness when no specific C3 functionalization is needed.

    • Syntheses requiring functionalization at the C3 position via directed ortho-metalation.

  • Choose this compound for:

    • Syntheses requiring highly regioselective electrophilic substitution at the C5 position.

    • Applications where enhanced reactivity in metal-catalyzed cross-coupling is desired.

    • Multi-step syntheses that can leverage the thioether as a "switchable" functional group, converting it from an electron-donating to an electron-withdrawing group via oxidation.

The strategic incorporation of the 3-methylthio group provides chemists with a more nuanced and powerful tool for the construction of complex pyridine-containing molecules, offering superior regiocontrol and a unique handle for subsequent transformations.

References

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information.
  • Casasnovas, R., et al. (n.d.). Theoretical pKa calculations of substituted pyridines. ResearchGate.
  • Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic?.
  • ResearchGate. (n.d.). Theoretical pKa calculations of substituted pyridines.
  • Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why?.
  • Effect of atomic Charge on pka 's of Substituted pyridines. (2025, January 3). Diyala Journal of Pure Science.
  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • El-Anani, A., Jones, P. E., & Katritzky, A. R. (1971). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV. The acid-catalysed hydrogen-exchange of some 2-aminopyridine derivatives. Journal of the Chemical Society B: Physical Organic, 2363. DOI: 10.1039/J29710002363.
  • Gribble, G. W., & Saulnier, M. G. (1981). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry.
  • Pearson. (2024, June 26). Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine.
  • Hamper, B. C., & Tesfu, E. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.
  • Liptak, M. D., & Shields, G. C. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Quantum Chemistry.
  • ResearchGate. (2025, August 6). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Wikipedia. (n.d.). Pyridine.
  • American Chemical Society. (2026, January 6). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study.
  • GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Royal Society of Chemistry. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane.
  • ResearchGate. (n.d.). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4 OX6 L4 complexes. I. Vibration.
  • Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.
  • American Chemical Society. (2025, December 11). Ligand-Engineered Rearrangement of Active Sites in Silver-Based MOFs for Improved CO2 Capture.
  • AMERICAN ELEMENTS. (n.d.). This compound.
  • Mayr, H., et al. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines.
  • Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • ResearchGate. (n.d.). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides.
  • National Institutes of Health. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • MDPI. (n.d.). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation.
  • PubMed. (n.d.). [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II].
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters.
  • Royal Society of Chemistry. (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine).
  • PubChem. (n.d.). 2-Amino-3-methylpyridine. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.

Sources

A Senior Application Scientist's Guide to Validating Novel 3-(Methylthio)pyridin-2-amine Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of novel 3-(Methylthio)pyridin-2-amine analogs, a scaffold showing promise in the development of targeted therapeutics, particularly as kinase inhibitors.[1] We will navigate a logical, multi-tiered assay cascade designed to rigorously assess compound efficacy, from broad cellular effects to specific on-target activity. This approach ensures that resources are focused on compounds with the highest potential for clinical translation.

The narrative is built on a hypothetical case study: validating a new series of analogs designed to inhibit Mitogen-activated protein kinase kinase (MEK), a critical node in the Ras/Raf/MEK/ERK signaling pathway frequently dysregulated in cancer.[2] We will compare our novel analogs (Analog 1, Analog 2) against Trametinib, an FDA-approved MEK inhibitor, to benchmark performance.[3]

Part 1: The Foundational Screen - Assessing Antiproliferative Activity and Cytotoxicity

The initial step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation. This foundational screen acts as a gatekeeper, eliminating broadly cytotoxic or ineffective compounds early in the process. We employ two distinct but complementary assays to build a robust initial profile of our analogs.

Causality Behind Assay Selection:
  • MTT Assay: This classic colorimetric assay measures the metabolic activity of a cell population by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] It is a cost-effective and reliable indicator of overall cell health and viability.[5]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, the universal energy currency of the cell, as an indicator of metabolically active, viable cells.[6][7] The "add-mix-measure" format is highly amenable to high-throughput screening (HTS) and is often more sensitive than colorimetric assays.[8]

By using both methods, we gain a more confident assessment. A compound that inhibits MTT reduction but does not deplete ATP might be interfering with mitochondrial function specifically, rather than being broadly cytotoxic—a critical distinction for mechanism-of-action studies.

Experimental Workflow: Foundational Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis p1 Seed cancer cells (e.g., A375, BRAF V600E mutant) in 96-well plates p2 Incubate for 24h to allow attachment p1->p2 t1 Prepare serial dilutions of Analogs & Trametinib p2->t1 t2 Treat cells with compounds for 72h t1->t2 a1 Perform MTT Assay (Add MTT, Incubate, Solubilize) t2->a1 Parallel Plates a2 Perform CellTiter-Glo® Assay (Add Reagent, Lyse, Read Luminescence) t2->a2 Parallel Plates d1 Measure Absorbance (570 nm) a1->d1 d2 Measure Luminescence (RLU) a2->d2 d3 Calculate % Viability vs. DMSO control d1->d3 d2->d3 d4 Plot dose-response curves and determine IC50 / CC50 d3->d4

Caption: General workflow for primary screening of novel analogs.

Comparative Data: Antiproliferative Activity

The following table presents hypothetical data from our foundational screen on A375 melanoma cells, which harbor a BRAF V600E mutation leading to constitutive activation of the MEK/ERK pathway.

CompoundCell Viability IC50 (µM) (MTT Assay)Cell Viability IC50 (µM) (CellTiter-Glo®)Max Inhibition (%)
Analog 1 0.050.04598%
Analog 2 1.21.595%
Trametinib 0.010.00899%

Interpretation: Analog 1 demonstrates potent antiproliferative activity, approaching the efficacy of the reference compound, Trametinib. Analog 2 is significantly less potent. This initial data prioritizes Analog 1 for further investigation.

Part 2: Target Engagement - Is the Compound Hitting Its Mark?

A critical step in drug discovery is confirming that a compound physically interacts with its intended molecular target within the complex milieu of a living cell.[9] A positive result in a proliferation assay could be due to off-target effects. To validate on-target activity, we can use a method like the Cellular Thermal Shift Assay (CETSA).

The Principle of CETSA:

CETSA operates on the principle that when a ligand (our analog) binds to its target protein (MEK), it confers thermal stability to the protein.[10][11] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein remaining after heat treatment can be quantified, typically by Western blotting, providing a direct measure of target engagement.[12]

Experimental Workflow: CETSA

G cluster_cet CETSA Workflow c1 Treat intact cells with Analog 1 or DMSO c2 Harvest and lyse cells c1->c2 c3 Aliquot lysate and heat at varying temperatures (e.g., 45°C to 65°C) c2->c3 c4 Centrifuge to separate soluble (supernatant) and aggregated (pellet) fractions c3->c4 c5 Analyze soluble fraction by SDS-PAGE and Western Blot for MEK1/2 c4->c5 c6 Quantify band intensity and plot thermal melt curve c5->c6

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Expected Outcome: In the presence of Analog 1, the thermal melt curve for MEK1/2 should shift to the right, indicating a higher temperature is required to denature the protein. This shift provides strong evidence of direct binding in a cellular environment.

Part 3: Mechanism of Action - Confirming Downstream Pathway Inhibition

Having established that Analog 1 has antiproliferative effects and engages the MEK target, we must now verify that this engagement translates into functional inhibition of the signaling pathway. Since MEK's primary function is to phosphorylate ERK, measuring the levels of phosphorylated ERK (p-ERK) is the most direct readout of MEK inhibition.[13][14]

Assay Rationale: Phospho-ERK (p-ERK) Detection

We will use a cell-based ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the ratio of p-ERK to total ERK.[15][16] This ratiometric analysis is crucial because it normalizes for any variations in cell number or total protein levels between wells, increasing the accuracy and reproducibility of the data.[15]

Signaling Pathway: Ras/Raf/MEK/ERK

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation promotes Analog1 Analog 1 Analog1->MEK INHIBITS

Caption: The Ras/Raf/MEK/ERK signaling cascade targeted by Analog 1.

Comparative Data: Functional Pathway Inhibition

The table below shows the IC50 values for the inhibition of ERK phosphorylation in A375 cells after a 2-hour treatment with the compounds.

Compoundp-ERK Inhibition IC50 (µM)Cytotoxicity CC50 (µM) (72h)Selectivity Index (SI = CC50 / p-ERK IC50)
Analog 1 0.025>10>400
Analog 2 0.95>20>21
Trametinib 0.005>10>2000

Interpretation & Decision Logic:

  • Potency: The p-ERK IC50 value for Analog 1 (0.025 µM) is very close to its antiproliferative IC50 (0.045 µM). This strong correlation suggests that the observed effect on cell viability is indeed driven by the inhibition of the MEK/ERK pathway.

  • Selectivity: The Selectivity Index (SI) provides a measure of the therapeutic window.[17] A high SI is desirable, indicating that the compound inhibits its target at concentrations much lower than those at which it induces general cytotoxicity. Analog 1 has an excellent SI (>400), suggesting it is not broadly toxic and its effects are specific.

  • Comparison: While Trametinib remains more potent, Analog 1 demonstrates a highly desirable profile with potent, on-target activity and a strong selectivity index, marking it as a promising lead candidate for further development.

Part 4: Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are essential.

Protocol 1: MTT Cell Viability Assay[19][20]
  • Cell Plating: Seed 5,000 A375 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 2x serial dilutions of test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include DMSO-only wells as a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a media-only control. Calculate cell viability as (Absorbance of treated well / Absorbance of DMSO control well) * 100.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay[9][21]
  • Plating and Treatment: Follow steps 1 and 2 from the MTT protocol using opaque-walled 96-well plates suitable for luminescence.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate luminometer.

  • Data Analysis: Calculate cell viability as (RLU of treated well / RLU of DMSO control well) * 100.

Protocol 3: Cell-Based Phospho-ERK1/2 ELISA[14][22]
  • Cell Plating: Seed 20,000 A375 cells per well in a 96-well plate and incubate for 24 hours.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 18-24 hours. This reduces basal p-ERK levels, maximizing the signal window.[13]

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 2 hours at 37°C.

  • Fixation and Permeabilization: Aspirate the medium and immediately fix the cells by adding 4% paraformaldehyde for 20 minutes. Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate wells overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate wells for anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2 antibodies.

  • Secondary Antibody & Detection: Wash wells and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Add a colorimetric substrate (e.g., TMB) and stop the reaction.

  • Measurement: Read absorbance at 450 nm.

  • Data Analysis: For each compound concentration, calculate the ratio of the p-ERK signal to the total ERK signal. Plot the percent inhibition of this ratio relative to the DMSO control to determine the IC50.

References

  • Cell-based Kinase Assays. Profacgen.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.
  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. ResearchGate.
  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH.
  • Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Phospho-ERK Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • EnzyFluo™ ERK Phosphorylation Assay Kit. BioAssay Systems.
  • An AlphaScreen SureFire ® Phospho-ERK1/2 assay. BMG Labtech.
  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. PMC - PubMed Central.
  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers.
  • Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212. Molecular Cancer Therapeutics - AACR Journals.
  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. PubMed Central.
  • CHAPTER 19: Target Validation for Medicinal Chemists. Books - The Royal Society of Chemistry.
  • Recent Advances in the Discovery of Novel Drugs on Natural Molecules. MDPI.
  • Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro. MDPI.
  • Validation of in-vitro bioassay methods: Application in herbal drug research. ResearchGate.
  • MEK inhibitors in clinical trials. ResearchGate.
  • Assessing Therapeutic Efficacy of MEK Inhibition in a KRAS G12C -Driven Mouse Model of Lung Cancer. AACR Journals.
  • This compound | CAS 183610-73-3. AMERICAN ELEMENTS ®.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.

Sources

Comparative Analysis of Antitubercular Activity of Pyridine-2-Amine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The enduring global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent discovery of novel therapeutics with unique mechanisms of action.[1][2] The pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of several existing antitubercular drugs like isoniazid and ethionamide.[3] This guide provides a comparative analysis of a promising class of compounds: pyridine-2-amine analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols crucial for their evaluation.

The Pyridine-2-Amine Scaffold: A Promising Starting Point

The pyridine ring's presence in established antitubercular agents has spurred extensive research into its derivatives.[3][4] Pyridine-2-amine analogs, in particular, have emerged as a focal point for synthetic and screening efforts due to their amenability to chemical modification and their demonstrated potency against Mtb. This guide will delve into the critical structural features that govern the antitubercular activity of these analogs, providing a framework for the rational design of next-generation TB drug candidates.

Structure-Activity Relationship (SAR) Analysis: Deciphering the Keys to Potency

The biological activity of pyridine-2-amine analogs is intricately linked to the nature and position of substituents on both the pyridine ring and the amine function. A comprehensive analysis of published data reveals several key trends that are crucial for optimizing the antitubercular potency of this scaffold.

A pivotal advancement in this area has been the identification of pyridine-2-methylamine derivatives as potent inhibitors of the essential mycobacterial membrane protein Large 3 (MmpL3).[1] MmpL3 plays a critical role in transporting mycolic acids, which are vital components of the mycobacterial cell wall.[1] Structure-based drug design strategies have led to the discovery of highly active compounds. For instance, compound 62 from a recent study demonstrated exceptional potency with a Minimum Inhibitory Concentration (MIC) of 0.016 μg/mL against the Mtb H37Rv strain and even lower MICs (0.0039-0.0625 μg/mL) against clinical MDR/XDR-TB isolates.[1]

The following diagram illustrates the key pharmacophoric elements of pyridine-2-methylamine analogs and their interaction with the MmpL3 target.

SAR_MmpL3 cluster_ligand Pyridine-2-Methylamine Analog cluster_target MmpL3 Active Site Pyridine Pyridine Ring (π-π stacking with Y646) Methylamine Methylamine Linker Pyridine->Methylamine Y646 Y646 Pyridine->Y646 π-π stacking R_group Substituent (R) (Occupies S1 hydrophobic pocket) Methylamine->R_group D645 D645 R_group->D645 Potential H-bond S1_pocket S1 Hydrophobic Pocket R_group->S1_pocket Hydrophobic interaction

Caption: Key interactions between a pyridine-2-methylamine analog and the MmpL3 target.

Key Substituent Effects:
  • Substitution at the 4-position of the Pyridine Ring: Aryl substitutions at the 4-position of the pyridine ring have been shown to be beneficial for activity. Pyridine-2-methylamine-4-aryl derivatives have demonstrated good activity, with MIC values in the range of 0.5-1 μg/mL.[1]

  • The Nature of the Amine Substituent: Bulky and hydrophobic groups attached to the amine can enhance activity. For example, an N-8-azaspiro[4.5]decyl group led to a 4-fold increase in activity, likely due to deeper penetration into a hydrophobic pocket of the target protein.[1]

  • The Amine Linker: Replacing the methylene amine linker with an amide group generally results in a significant decrease in activity, suggesting the importance of the hydrogen bonding capacity of the amine.[1]

Comparative Antitubercular Activity

The following table summarizes the in vitro antitubercular activity of representative pyridine-2-amine analogs and related pyridine derivatives against the Mtb H37Rv strain, providing a comparative overview of their potency.

Compound IDCore ScaffoldKey SubstituentsMIC (μg/mL)Reference
Compound 62 Pyridine-2-methylamineSpecific proprietary substitutions0.016[1]
Compound 21 Pyridine-2-methylamine-4-aryl4-Aryl0.5-1[1]
Compound 37 Pyridine-2-amineN-8-azaspiro[4.5]decyl0.125[1]
Compound 40 2-aminopyridine-3-carbonitrileIndole and 2-chlorophenyl moieties~8 µM[3]
Isoniazid Pyridine(Standard Drug)~0.02-0.06[2]
Rifampicin (Standard Drug)(Standard Drug)~0.006 µM[5]

Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols for Antitubercular Activity Assessment

The evaluation of novel compounds for antitubercular activity requires a standardized and robust set of in vitro assays. The following protocols are fundamental to the preliminary assessment of pyridine-2-amine analogs.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against Mtb.[6]

Principle: The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink upon reduction by metabolically active cells. The color change provides a visual or spectrophotometric assessment of bacterial growth.

Step-by-Step Protocol:

  • Preparation of Mtb Inoculum:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8.

    • Dilute the bacterial suspension to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microplate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted Mtb inoculum to each well containing the test compound.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Seal the plate and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After incubation, add 20 µL of Alamar Blue solution to each well.

    • Incubate for an additional 24 hours.

    • Visually assess the color change. The MIC is the lowest compound concentration that prevents the color change from blue to pink. Alternatively, read the fluorescence or absorbance using a plate reader.

The following diagram outlines the workflow for the Microplate Alamar Blue Assay (MABA).

MABA_Workflow start Start prep_inoculum Prepare Mtb H37Rv Inoculum start->prep_inoculum inoculate Inoculate Plate with Mtb Suspension prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds in 96-well Plate prep_compounds->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_alamar Add Alamar Blue Solution incubate1->add_alamar incubate2 Incubate for 24 hours add_alamar->incubate2 read_results Read Results (Visual or Spectrophotometric) incubate2->read_results end Determine MIC read_results->end

Sources

A Comparative Benchmarking Guide to Novel 3-(Methylthio)pyridin-2-amine Derivatives as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel 3-(Methylthio)pyridin-2-amine derivatives as potential anti-cancer agents. By benchmarking against established kinase inhibitors, researchers can effectively profile the potency, selectivity, and in vivo efficacy of new chemical entities, thereby accelerating the drug discovery pipeline.

The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in developing a variety of therapeutic agents.[1] Its structural simplicity and functional versatility make it an ideal starting point for creating diverse molecular libraries with potential biological activities.[1] This guide focuses on a specific subclass, this compound derivatives, and outlines a systematic approach to characterize their potential as inhibitors of the c-Met receptor tyrosine kinase.

The mesenchymal-epithelial transition factor (c-Met) and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[2][3] Aberrant c-Met signaling is a key driver in the progression and metastasis of various cancers, making it a validated and compelling therapeutic target.[3][4] Several small-molecule c-Met inhibitors have been developed, with some gaining regulatory approval for specific cancer types.[3][5]

This document details a head-to-head comparison of new this compound derivatives against a panel of well-characterized, clinically relevant kinase inhibitors: Cabozantinib, Foretinib, and Gefitinib. The objective is to provide drug development professionals with a robust, multi-tiered experimental workflow, from initial biochemical screens to in vivo validation, ensuring a thorough and data-driven assessment of these novel compounds.

Benchmark Kinase Inhibitors: An Overview

A critical aspect of early-stage drug discovery is contextualizing the performance of novel compounds against established drugs. For this guide, we have selected three multi-kinase inhibitors with known activity against c-Met and other relevant kinases.

DrugMechanism of Action & Key TargetsClinical Significance
Cabozantinib An oral multi-tyrosine kinase inhibitor targeting c-Met, VEGFR2, RET, AXL, KIT, and FLT3.[6][7][8] Its dual inhibition of c-Met and VEGFR pathways is thought to counteract resistance mechanisms.[6]Approved for the treatment of advanced renal cell carcinoma and metastatic medullary thyroid cancer.[4][6]
Foretinib An oral multi-kinase inhibitor targeting c-Met, VEGFR2, RON, AXL, and TIE-2.[9][10]Has demonstrated clinical activity in papillary renal cancer and hepatocellular carcinoma.[9] It is also effective in acute myeloid leukemia by inhibiting FLT3.[11]
Gefitinib A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12][13][14]Used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[12][14] While primarily an EGFR inhibitor, resistance can be mediated by c-Met amplification.[15]

The Experimental Benchmarking Workflow

A tiered approach to screening ensures that resources are allocated efficiently, with the most promising compounds advancing to more complex and resource-intensive assays. The causality behind this workflow is to first establish target engagement and potency at a biochemical level, then confirm on-target activity and functional effects in a cellular context, and finally, to evaluate efficacy in a living organism.

G cluster_0 Part 1: In Vitro Characterization cluster_1 Part 2: In Vivo Evaluation cluster_2 Decision Gate biochem Biochemical Assays (Kinase IC50 Profiling) cell_phos Cellular Target Engagement (c-Met Phosphorylation) biochem->cell_phos Confirm On-Target Activity cell_prolif Functional Cellular Assays (Cell Viability) cell_phos->cell_prolif Assess Functional Outcome invivo In Vivo Efficacy (Zebrafish Xenograft Model) cell_prolif->invivo Validate in a Living System decision Lead Candidate Selection invivo->decision

Caption: A tiered experimental workflow for benchmarking novel kinase inhibitors.

Part 1: In Vitro Characterization Protocols

Biochemical Kinase Inhibition Assays

The initial step is to determine the direct inhibitory effect of the new derivatives on the enzymatic activity of the target kinase and to assess their selectivity profile. A cell-free in vitro kinase assay is the standard method for determining the half-maximal inhibitory concentration (IC50).[16] It is crucial to perform these assays at an ATP concentration that approximates the Michaelis constant (Km) for ATP, as this allows for a more accurate comparison of inhibitor potencies.[16]

Protocol: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol is a self-validating system as it includes positive and negative controls to ensure the assay is performing correctly.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Reconstitute recombinant human c-Met kinase and a suitable substrate peptide (e.g., a fluorescently labeled poly-Glu-Tyr peptide) in the kinase buffer.

    • Prepare a stock solution of ATP at a concentration equal to the Km for the specific kinase batch.

    • Serially dilute the new this compound derivatives and benchmark drugs (Cabozantinib, Foretinib, Gefitinib) in DMSO to create a concentration gradient.

  • Assay Procedure:

    • In a 384-well microplate, add 5 µL of the diluted compound solutions. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).

    • Add 10 µL of the kinase/peptide substrate mix to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding 25 µL of a stop buffer containing EDTA.

  • Data Acquisition and Analysis:

    • The plate is read on a microfluidic capillary electrophoresis instrument. The instrument measures the ratio of the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their different electrophoretic mobilities.

    • Convert the product/substrate ratios to percent inhibition relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data: Kinase Inhibition Profile (IC50, nM)

Compoundc-MetVEGFR2EGFRFLT3
Derivative 1 15250>10,000800
Derivative 2 8150>10,000550
Cabozantinib 5125,20060
Foretinib 9187,80025
Gefitinib >10,000>10,00035>10,000
Cell-Based Assays

While biochemical assays are essential, they do not fully recapitulate the complexities of a cellular environment.[17] Therefore, the next crucial step is to verify that the compounds can penetrate the cell membrane, engage the target kinase, and elicit a functional response.

Protocol: Cellular Target Engagement (c-Met Phosphorylation Assay)

  • Cell Culture:

    • Culture a human cancer cell line with known c-Met amplification or overexpression (e.g., EBC-1 or Hs 746T) in appropriate media until they reach 80-90% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal receptor tyrosine kinase activity.

  • Compound Treatment and Stimulation:

    • Pre-treat the starved cells with various concentrations of the new derivatives and benchmark drugs for 2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation. Include an unstimulated control.

  • Protein Extraction and Western Blotting:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-c-Met signal to the total c-Met signal to determine the extent of target inhibition.

Protocol: Cell Proliferation/Viability Assay

  • Cell Seeding:

    • Seed the selected cancer cell line in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the new derivatives and benchmark drugs. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment (e.g., using CellTiter-Glo®):

    • Equilibrate the plates to room temperature.

    • Add the CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 2: In Vivo Evaluation

Zebrafish Xenograft Model for Rapid Efficacy Assessment

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for cancer research and drug discovery.[18][19] The optical transparency of zebrafish larvae, coupled with their rapid development, allows for real-time, high-resolution imaging of tumor growth, angiogenesis, and metastasis.[20][21] This model is particularly advantageous for initial in vivo screening due to its high-throughput nature and the small amount of compound required.[18]

G start Fluorescently Label Cancer Cells (e.g., DiI) inject Microinject Cells into Perivitelline Space of 2-dpf Zebrafish Larvae start->inject incubate Incubate Larvae at 34°C for 2 hours inject->incubate screen Screen for Successful Xenografts incubate->screen treat Transfer to 96-well Plate with Compound or Vehicle screen->treat image Image Tumor Mass at 24, 48, and 72 hours Post-Treatment treat->image analyze Quantify Tumor Size and Metastasis image->analyze

Caption: Workflow for the zebrafish xenograft efficacy model.

Protocol: Zebrafish Xenograft Efficacy Study

  • Cell Preparation:

    • Label c-Met-driven cancer cells with a fluorescent dye (e.g., DiI or DiO) according to the manufacturer's protocol.

    • Resuspend the labeled cells in a suitable medium at a concentration of 50,000 cells/µL.

  • Microinjection:

    • Anesthetize 2-days post-fertilization (dpf) zebrafish larvae.

    • Using a microinjector, inject approximately 200-300 cells into the perivitelline space of each larva.

  • Post-Injection Incubation and Screening:

    • Allow the injected larvae to recover in E3 medium at 34°C for 2 hours.

    • Screen the larvae under a fluorescence microscope to confirm successful injection and remove any with significant damage or misplaced cell clumps.

  • Compound Administration:

    • Array the successfully engrafted larvae into 96-well plates (one larva per well).

    • Add E3 medium containing the test compounds (new derivatives and benchmarks) at final desired concentrations. Include a vehicle control group.

  • Imaging and Analysis:

    • At 24, 48, and 72 hours post-treatment, anesthetize the larvae and capture fluorescent images of the primary tumor mass and the entire larval body.

    • Quantify the size of the primary tumor using image analysis software (e.g., ImageJ).

    • Count the number of metastatic foci in the caudal hematopoietic tissue and other distal sites.

  • Statistical Analysis:

    • Compare the tumor growth and metastasis rates between the treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Hypothetical Data: In Vivo Efficacy in Zebrafish Xenografts (% Tumor Growth Inhibition at 72h)

Compound (at 1 µM)% TGI vs. Vehicle
Derivative 1 45%
Derivative 2 68%
Cabozantinib 75%
Foretinib 72%
Gefitinib 5%

c-Met Signaling Pathway and Inhibitor Action

Understanding the mechanism of action requires visualizing how these inhibitors interfere with the signaling cascade. Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like RAS/MAPK and PI3K/AKT, ultimately promoting cell growth, survival, and motility. The new derivatives, along with Cabozantinib and Foretinib, are hypothesized to act by blocking the ATP-binding site in the kinase domain, thus preventing this initial autophosphorylation event.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates ATP_site ATP-binding Site cMet->ATP_site Autophosphorylation PI3K PI3K ATP_site->PI3K RAS RAS ATP_site->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor New Derivatives Cabozantinib Foretinib Inhibitor->ATP_site Blocks ATP Binding

Caption: The c-Met signaling pathway and the site of inhibitor action.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for benchmarking new this compound derivatives against established kinase inhibitors. The hypothetical data presented illustrates a scenario where "Derivative 2" emerges as a promising lead candidate, demonstrating potent and selective c-Met inhibition in biochemical assays, effective on-target activity in cells, and significant tumor growth inhibition in an in vivo zebrafish xenograft model.

The data generated through this comparative workflow is essential for making informed decisions on which candidates to advance into more complex preclinical models (e.g., patient-derived xenografts in mice) and for guiding further structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. By adhering to these principles of scientific integrity and rigorous comparison, researchers can confidently identify and develop the next generation of targeted cancer therapies.

References

  • Cabozantinib: Mechanism of action, efficacy and indications. (2017). PubMed.
  • Zebrafish Xenografts for Drug Discovery and Personalized Medicine. (2020). PMC.
  • What is the mechanism of action of Cabozantinib?. (2025). Patsnap Synapse.
  • The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics. (n.d.). MDPI.
  • Cabozantinib: Indications, Adverse Effects, Contraindications and Dosage. (n.d.). Urology-Textbook.com.
  • Zebrafish xenograft models of cancer and metastasis for drug discovery. (n.d.). PubMed.
  • Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. (2023). BOC Sciences.
  • Mechanism of action of cabozantinib. (n.d.). ResearchGate.
  • A Phase I/II Multicenter Study of Single-Agent Foretinib as First-Line Therapy in Patients with Advanced Hepatocellular Carcinoma. (n.d.). PMC - PubMed Central.
  • The zebrafish xenograft models for investigating cancer and cancer therapeutics. (n.d.). Arizona State University.
  • What is the mechanism of Gefitinib?. (2024). Patsnap Synapse.
  • Cancer Modeling in Zebrafish: Tools for Oncology Drug Development. (2025). ZeClinics.
  • C-Met inhibitors – Knowledge and References. (n.d.). Taylor & Francis.
  • (PDF) C-Met inhibitors. (2025). ResearchGate.
  • A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2. (n.d.). AACR Journals.
  • An In-depth Technical Guide to the Mechanism of Action of Gefitinib in Non-Small Cell Lung Cancer. (n.d.). Benchchem.
  • c-Met Therapies: Latest Advances & FDA Approvals. (2025). Biopharma PEG.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. (2021). PMC - PubMed Central.
  • c-Met inhibitor. (n.d.). Wikipedia.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib. (2024). PubMed.
  • Gefitinib: mechanism of action, pharmacokinetics and side effect. (2023). ChemicalBook.
  • Foretinib. (2025). Massive Bio.
  • The Role of Gefitinib in Lung Cancer Treatment. (2004). AACR Journals.
  • Safety and Tolerability of c-MET Inhibitors in Cancer. (n.d.). PMC - PubMed Central.
  • Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. (n.d.). NIH.
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (n.d.). PMC - NIH.
  • 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing.

Sources

A Senior Application Scientist's Guide to In Vitro Target Engagement Assays for 3-(Methylthio)pyridin-2-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, confirming that a therapeutic candidate physically interacts with its intended molecular target is a pivotal, non-negotiable step. This guide provides an in-depth comparison of leading in vitro target engagement methodologies, tailored specifically for the evaluation of small molecules in the 3-(Methylthio)pyridin-2-amine class, a scaffold frequently found in potent kinase inhibitors.[1][2][3]

Validating target engagement provides the mechanistic confidence required to interpret cellular activity, build robust structure-activity relationships (SAR), and ultimately de-risk progression into more complex biological systems and clinical trials.[4][5] The choice of assay is not trivial; it dictates the type of data obtained—from simple binding confirmation to detailed kinetic and thermodynamic profiles—and must be aligned with the specific questions being asked at each stage of the discovery pipeline.[6][7] This guide will dissect four powerful techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Chemoproteomics (Kinobeads), providing the rationale behind their application.

Comparative Analysis of Key Target Engagement Assays

The selection of an appropriate assay depends on multiple factors including the need for a cellular context, the desired data output (e.g., affinity, kinetics, thermodynamics), sample requirements, and throughput.[4][6] The following table summarizes the core attributes of the technologies discussed herein.

Assay Principle Sample Type Key Output Throughput Label-Free
CETSA Ligand-induced protein thermal stabilization[8][9]Cells, Tissues, LysatesTarget engagement confirmation (Melt Shift), Apparent Affinity (IC₅₀)Medium to HighYes
SPR Change in refractive index upon mass binding to a sensor surface[10][11]Purified ProteinsBinding Affinity (K D), Kinetics (k on, k off)HighYes
ITC Measurement of heat released or absorbed during binding[12][13]Purified ProteinsBinding Affinity (K D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Low to MediumYes
Kinobeads Affinity capture of kinases on immobilized inhibitor beads, followed by MS[14][15]Cell / Tissue LysatesTarget Identification, Selectivity Profiling, Apparent Affinity (IC₅₀)LowYes

Cellular Thermal Shift Assay (CETSA): Engagement in a Physiological Context

CETSA stands out for its ability to measure target engagement directly within intact cells or tissues, providing a more physiologically relevant assessment.[16][17] The foundational principle is that when a ligand binds to its target protein, the resulting complex is often thermodynamically more stable and thus more resistant to heat-induced unfolding and aggregation.[8][18]

Causality Behind the Choice: Select CETSA when the primary question is: "Does my compound reach and bind its intended target in a complex cellular environment?" This is crucial for validating hits from biochemical screens and for establishing a clear link between target binding and a cellular phenotype.[5][19] It accounts for factors like cell permeability and competition with endogenous substrates, which are absent in purified protein systems.[16][20]

CETSA Experimental Workflow

The workflow involves treating cells with the compound, applying a heat challenge, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein.[8][17]

CETSA_Workflow cluster_workflow CETSA Workflow A 1. Cell Culture & Treatment (Incubate cells with MTP-A compound or vehicle) B 2. Heat Challenge (Aliquot and heat samples across a temperature gradient) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles to release proteins) B->C D 4. Separation (Centrifuge to pellet aggregated proteins) C->D E 5. Quantification (Analyze soluble fraction via Western Blot, MS, or AlphaLISA) D->E SPR_Workflow cluster_workflow SPR Workflow A 1. Immobilization (Covalently couple purified kinase to sensor chip) B 2. Association (Inject MTP-A compound at various concentrations) A->B Analyte Injection E 5. Data Analysis (Fit sensorgrams to kinetic models to derive k_on, k_off, K_D) C 3. Dissociation (Flow buffer to monitor compound dissociation) B->C Buffer Flow D 4. Regeneration (Inject a solution to remove bound compound) C->D Surface Reset C->E D->B Next Cycle Decision_Tree Start Start: New MTP-A Compound Q1 Need to confirm binding in a cellular context? Start->Q1 Assay_CETSA Use CETSA (Confirms cell permeability & engagement) Q1->Assay_CETSA Yes Q2 Need to understand selectivity profile? Q1->Q2 No / Already Confirmed Assay_CETSA->Q2 Assay_Kino Use Kinobeads (Identifies on- and off-targets) Q2->Assay_Kino Yes Q3 Need detailed kinetics & residence time? Q2->Q3 No / Already Known Assay_Kino->Q3 Assay_SPR Use SPR (Provides kon, koff, KD for SAR) Q3->Assay_SPR Yes Assay_ITC Use ITC (Provides thermodynamic signature for lead optimization) Q3->Assay_ITC No / Thermodynamics Needed Assay_SPR->Assay_ITC Orthogonal Validation End Comprehensive Target Engagement Profile Assay_SPR->End Assay_ITC->End

Caption: Decision framework for selecting target engagement assays.

  • Hit-to-Lead: Begin with a chemoproteomics approach like Kinobeads to rapidly assess the selectivity of your initial hits. Concurrently, use CETSA to confirm that promising compounds can engage the target in a cellular environment.

  • Lead Optimization: As you refine your chemical series, employ SPR to generate high-resolution kinetic data. This will be your workhorse for building SAR, prioritizing compounds based not just on affinity (K D) but also on residence time (1/k_off).

  • Candidate Characterization: For late-stage lead or candidate compounds, use ITC as an orthogonal, gold-standard method to validate affinity and provide a complete thermodynamic signature of the binding interaction, offering invaluable information for understanding the molecular forces at play.

By strategically layering these techniques, researchers can build a robust, data-driven narrative for their this compound compounds, significantly increasing the confidence in their mechanism of action and the probability of success in subsequent stages of drug development.

References

  • Isothermal titration calorimetry in drug discovery. PubMed.
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • Validating Compound Target Engagement: A Compar
  • Isothermal Titration Calorimetry (ITC).
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Binding assays to profile target engagement by kinase inhibitors in vitro.
  • Validating B-Raf Kinase Inhibitor Binding Affinity Through Surface Plasmon Resonance (SPR)
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • Advancing kinase drug discovery through massively parallel SPR fragment screening. News-Medical.Net.
  • The target landscape of clinical kinase drugs. PMC - NIH.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Target and pathway engagement assays. Concept Life Sciences.
  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH.
  • Spotlight: Cell-based kinase assay form
  • Target Engagement. Selvita.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Biophysics: How to choose the right assay for your drug discovery project. Domainex.
  • CETSA. Pelago Bioscience.
  • Pyrimidine derivatives used as PI-3-kinase inhibitors.
  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed.
  • l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ. NIH.
  • Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. PubMed.

Sources

A Researcher's Guide to ADME Profiling: A Comparative Assessment of 3-(Methylthio)pyridin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A compound's therapeutic potential is not solely defined by its potency and selectivity but is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] These characteristics, collectively known as the pharmacokinetic profile, determine a drug's concentration and duration at its target site, ultimately governing its efficacy and safety. This guide provides an in-depth framework for assessing the ADME properties of a novel chemical entity, using 3-(Methylthio)pyridin-2-amine as a representative scaffold.

This compound is a sulfur-containing aminopyridine, a class of heterocycles frequently explored in medicinal chemistry for its diverse biological activities.[3][4] However, the introduction of a sulfur atom and an aminopyridine core presents specific challenges and opportunities in ADME profiling that warrant careful investigation. This guide will not only detail the essential in vitro assays for characterizing this molecule but will also explore how minor structural modifications—creating analogs—can dramatically influence its pharmacokinetic fate. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present a comparative analysis to guide lead optimization efforts.

The ADME Assessment Cascade: An Integrated Workflow

A systematic evaluation of ADME properties is crucial for making informed decisions in the drug discovery pipeline.[1][5] A tiered, integrated approach ensures that resources are focused on the most promising candidates. The workflow begins with fundamental physicochemical and metabolic stability assessments before progressing to more complex evaluations of permeability, protein binding, and drug-drug interaction potential.

ADME_Workflow cluster_0 Tier 1: Early Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Preclinical Candidate Selection Solubility Aqueous Solubility (Kinetic/Thermodynamic) MetStab Metabolic Stability (Liver Microsomes) Solubility->MetStab Physicochemical Properties LogD Lipophilicity (LogD) LogD->MetStab Permeability Permeability & Efflux (Caco-2 Assay) MetStab->Permeability Early Viability Check PPB Plasma Protein Binding (RED Assay) Permeability->PPB CYP_Inhibit CYP450 Inhibition (DDI Potential) PPB->CYP_Inhibit MetID Metabolite Identification CYP_Inhibit->MetID In-depth Profiling Hepatocyte Hepatocyte Stability (Phase I & II Metabolism) MetID->Hepatocyte InVivoPK In Vivo Pharmacokinetics (Rodent Studies) Hepatocyte->InVivoPK

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Metabolism: How is the Compound Modified?

Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their excretion. [6]This process is divided into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or unmask polar functional groups. [7][8]

Metabolic Stability: The Liver Microsomal Assay

The in vitro liver microsomal stability assay is a cornerstone of early ADME screening. [2][9]Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes. [10]By incubating a compound with liver microsomes and an NADPH-regenerating system (a necessary cofactor for CYP activity), we can measure the rate of disappearance of the parent compound over time. [11][12] From this data, we can calculate key parameters:

  • Half-life (t1/2): The time it takes for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug.

A compound with high intrinsic clearance is likely to be rapidly metabolized in vivo, leading to a short duration of action and poor oral bioavailability due to the "first-pass effect." [2]

Predicted Metabolic Pathways for this compound

For this compound, several metabolic pathways are predictable based on its structure:

  • S-Oxidation: The methylthio group is a prime target for oxidation by CYP enzymes (and potentially Flavin-containing Monooxygenases, FMOs) to form the corresponding sulfoxide and then sulfone. This is a common metabolic route for sulfur-containing compounds. [13][14]2. N-Oxidation/Hydroxylation: The pyridine nitrogen and the exocyclic amine can be sites for oxidation.

  • Aromatic Hydroxylation: The pyridine ring itself can be hydroxylated by CYP enzymes.

  • Conjugation (Phase II): The primary amine or any newly formed hydroxyl groups can be substrates for Phase II enzymes, leading to glucuronidation or sulfation.

Metabolism cluster_phase1 Phase I Metabolism (CYP450, FMO) cluster_phase2 Phase II Metabolism Parent This compound Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide S-Oxidation Hydroxypyridine Hydroxylated Pyridine Parent->Hydroxypyridine Ring Hydroxylation Sulfone Sulfone Metabolite Sulfoxide->Sulfone S-Oxidation Conjugate Glucuronide / Sulfate Conjugates Hydroxypyridine->Conjugate Conjugation

Caption: Predicted metabolic pathways for this compound.

Comparative Analysis: The Impact of Structural Analogs

To understand the structure-ADME relationships (SAR), we can assess hypothetical analogs of our parent compound. Small chemical modifications can lead to significant changes in ADME properties. [15]

Compound Structure Modification Predicted Impact on ADME Properties Rationale
Parent 3-(S CH₃)pyridin-2-amine Baseline: Moderate permeability, potential for high first-pass metabolism via S-oxidation. The methylthio group is metabolically labile. Lipophilicity is moderate.
Analog A 3-(O CH₃)pyridin-2-amine Improved Metabolic Stability: Reduced clearance compared to the parent. The methoxy group is generally more metabolically stable than a methylthio group, as O-demethylation is often slower than S-oxidation.
Analog B 5-Cl -3-(SCH₃)pyridin-2-amine Increased Permeability, Increased PPB: Higher lipophilicity may improve passive diffusion but also increase binding to albumin. The addition of a chlorine atom significantly increases lipophilicity (LogD). This may also introduce a new site for metabolism.

| Analog C | 3-(SCH₃)pyridin-2-NHCH₃ | Altered Permeability & pKa: May increase permeability depending on pKa shift. Potential for altered metabolism. | N-methylation of the amine changes its basicity and hydrogen bonding capacity, which can affect both permeability and interactions with metabolic enzymes. |

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability (Papp) and efflux ratio (ER) of a test compound. [16][17] Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates (e.g., Corning Costar)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Atenolol (low permeability), Antipyrine (high permeability), Talinolol (P-gp substrate). [18]* LC-MS/MS system for quantification.

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density.

  • Differentiation: Culture the cells for 18-22 days, replacing the medium every 2-3 days, to allow for monolayer differentiation. [19]3. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values indicating confluent, intact monolayers (typically >200 Ω·cm²). [20][19]4. Assay Initiation (A -> B):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add fresh buffer to the basolateral (receiver) chamber.

    • Add buffer containing the test compound (e.g., final concentration of 10 µM) to the apical (donor) chamber. [20]5. Assay Initiation (B -> A):

    • Perform the reverse by adding the compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours). [20]7. Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration. [18]Calculate the Efflux Ratio = Papp(B-A) / Papp(A-B).

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound. [12][21] Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Test compound stock solution (10 mM in DMSO)

  • Control compounds: Verapamil (high clearance), Dextromethorphan (moderate clearance). [10]* Acetonitrile with an internal standard for reaction termination.

  • LC-MS/MS system.

Methodology:

  • Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) in phosphate buffer. Pre-warm to 37°C. [22]2. Initiation: Add the test compound to the mixture (e.g., final concentration of 1 µM). [22]After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins. [10]5. Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the remaining parent compound in the supernatant at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line (k) is the elimination rate constant. Calculate t1/2 = 0.693 / k. Calculate CLint (µL/min/mg protein) from the half-life and incubation conditions. [10]

Protocol 3: Plasma Protein Binding (RED) Assay

Objective: To determine the percentage of a compound that is bound to plasma proteins and the fraction unbound (fu). [23] Materials:

  • Rapid Equilibrium Dialysis (RED) device with inserts (8 kDa MWCO)

  • Human plasma (pooled)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (10 mM in DMSO)

  • Control compound: Warfarin (high binding). [23]* LC-MS/MS system.

Methodology:

  • Preparation: Spike the test compound into plasma to a final concentration (e.g., 1-5 µM). [24]2. Assay Setup: Add the plasma-compound mixture to one chamber (the plasma chamber) of the RED device insert. Add an equal volume of PBS to the other chamber (the buffer chamber). [23]3. Incubation: Place the insert into the base plate, seal, and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours). [23]4. Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, mix the plasma sample with an equal volume of clean PBS, and mix the buffer sample with an equal volume of blank plasma.

  • Extraction: Perform a protein precipitation/extraction step on both matched samples (e.g., by adding cold acetonitrile with an internal standard).

  • Quantification: Analyze the compound concentration in the final extracts from both chambers by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber. The percent bound is (1 - fu) * 100. [23]

From In Vitro to In Vivo: The Rodent Pharmacokinetic Study

While in vitro assays are predictive, an in vivo pharmacokinetic (PK) study is essential to understand how a compound behaves in a whole organism. [25]Rodent studies (typically in mice or rats) are standard practice. [26][27] A typical study design involves:

  • Dosing: Administering the compound to two groups of animals, one via intravenous (IV) bolus and one via oral gavage (PO). The IV dose provides a baseline for 100% bioavailability.

  • Blood Sampling: Collecting sparse blood samples from the animals at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose. [27][28]* Analysis: Measuring the drug concentration in the plasma from each time point.

  • Parameter Calculation: Using software like Phoenix WinNonlin to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), clearance, volume of distribution, and oral bioavailability (%F). [26] This data integrates the effects of absorption, distribution, metabolism, and excretion, providing a complete picture of the compound's disposition and informing dose selection for subsequent efficacy and toxicology studies.

Conclusion

The systematic assessment of ADME properties is an indispensable component of successful drug discovery. For a molecule like this compound, a focused evaluation of its permeability, metabolic stability (with particular attention to the methylthio group), and plasma protein binding is critical. By employing a suite of validated in vitro assays such as the Caco-2, liver microsomal stability, and RED assays, researchers can generate crucial data to build a comprehensive pharmacokinetic profile. Furthermore, by synthesizing and testing rationally designed analogs, a deeper understanding of the structure-ADME relationship can be established, enabling the optimization of compound properties to achieve a desirable clinical candidate profile. This guide provides the foundational knowledge and practical protocols to embark on this critical stage of drug development with confidence and scientific rigor.

References

  • Selvita. In Vitro ADME. [Link]
  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
  • AxisPharm. Microsomal Stability Assay Protocol. [Link]
  • Concept Life Sciences. In Vitro ADME Assays. [Link]
  • ResearchGate. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]
  • Boston University. Caco2 assay protocol. [Link]
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. [Link]
  • Creative Bioarray. Caco-2 permeability assay. [Link]
  • Domainex. Microsomal Clearance/Stability Assay. [Link]
  • Mercell. metabolic stability in liver microsomes. [Link]
  • Domainex. Plasma Protein Binding Assay. [Link]
  • Visikol. Plasma Protein Binding Assay. [Link]
  • protocols.io. In-vitro plasma protein binding. [Link]
  • PubMed Central. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. [Link]
  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]
  • Inchem.org. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). [Link]
  • Evotec. Caco-2 Permeability Assay. [Link]
  • PubMed. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. [Link]
  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]
  • Bienta.
  • PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]
  • PubMed. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. [Link]
  • PubMed. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. [Link]
  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]
  • PubMed Central. Murine Pharmacokinetic Studies. [Link]
  • PubMed. Pharmacokinetics of 4-aminopyridine in human volunteers.
  • Recent Developments in Science and Technology for Sustainable Future. Role of Sulphur Containing Heterocycles in Medicinal Chemistry. [Link]
  • ACS Publications. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. [Link]
  • MDPI. Pharmaceuticals | Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. [Link]
  • YouTube. Cytochrome P450. [Link]
  • PubMed Central. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]
  • Longdom Publishing. Sulfur Metabolism and Sulfur-Containing Amino Acids: I- Molecular. [Link]
  • YouTube. 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. [Link]
  • YouTube. 10. Metabolism of sulfur containing AA- Methionine, Cysteine and Cystine. [Link]
  • NCBI Bookshelf. Biochemistry, Cytochrome P450. [Link]
  • Der Pharma Chemica.
  • Chemical Technology Co.,LTD. 3-amino-6-methyl-2-(methylthio)pyridine. [Link]
  • PubMed. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. [Link]
  • PubMed Central.

Sources

A Head-to-Head Comparison for Synthetic Chemists: 3-(Methylthio) vs. 3-Halogenated Pyridin-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Substrate Selection in Pharmaceutical and Materials Synthesis

The pyridin-2-amine scaffold is a cornerstone in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of this privileged heterocycle is paramount for tuning its physicochemical and biological properties. Among the most critical decisions a synthetic chemist faces is the choice of substituent at the 3-position, which profoundly influences subsequent synthetic transformations. This guide provides an in-depth, head-to-head comparison of two common starting materials: 3-(methylthio)pyridin-2-amine and 3-halogenated pyridin-2-amines (where halogen = Cl, Br, I), offering experimental insights to inform rational synthetic design.

At a Glance: Key Strategic Differences

FeatureThis compound3-Halogenated Pyridin-2-amine
Primary Utility C-S activation for cross-coupling, late-stage functionalization"Workhorse" for classical cross-coupling (Suzuki, Buchwald-Hartwig)
Reactivity in Pd-Coupling Requires specific conditions for C-S activation (often Ni or Cu co-catalysis)Well-established, predictable reactivity (I > Br > Cl)
Nucleophilic Aromatic Substitution Can act as a leaving group, but generally less reactive than halogensGood leaving group, especially with ring activation
Orthogonal Reactivity The methylthio group can be stable under conditions that react with halogensHalogen is the primary reactive site for most metal-catalyzed reactions
Cost & Availability Generally less common and potentially more expensiveWidely available and cost-effective, especially chloro/bromo derivatives

Deeper Dive: Performance in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Cross-coupling reactions are the gold standard for constructing C-C and C-N bonds, making them a critical testing ground for these substrates.

3-Halogenated Pyridin-2-amines: These are the traditional and more predictable coupling partners. The reactivity order follows the expected trend of C-I > C-Br > C-Cl, reflecting the bond dissociation energies.[1] For Suzuki-Miyaura couplings, 3-bromo- and 3-iodopyridines are highly reliable, often reacting under standard conditions with catalysts like Pd(PPh₃)₄.[2][3] However, the less expensive but more inert 3-chloropyridines typically require more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), to facilitate the challenging oxidative addition step.[2][4]

A significant challenge with halogenated pyridines, particularly 2-substituted ones, is catalyst inhibition. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[4][5]

This compound: The use of a methylthio group as a leaving group in cross-coupling is a more modern strategy, often termed a Liebeskind-Srogl type reaction. This approach hinges on C-S bond activation, which typically requires a stoichiometric amount of a copper(I) co-catalyst, such as copper(I) thiophene-2-carboxylate (CuTC), in conjunction with a palladium catalyst. Nickel catalysts have also proven highly effective for activating the C-S bond for coupling with organoaluminum[6] or organozinc reagents.

The key advantage of the methylthio group is its orthogonal reactivity. It can be stable under conditions used for traditional Suzuki or Buchwald-Hartwig amination reactions when a halogen is also present elsewhere on the molecule.[7] This allows for sequential, site-selective couplings. For instance, one could first perform a Suzuki coupling at a bromo position, leaving the methylthio group intact for a subsequent, mechanistically distinct coupling reaction.

Experimental Workflow: Comparative Suzuki-Miyaura Coupling

cluster_0 Route A: 3-Bromo-2-aminopyridine cluster_1 Route B: 3-(Methylthio)-2-aminopyridine A_start 3-Bromo-2-aminopyridine + Arylboronic Acid A_reagents Pd(OAc)2 / SPhos K3PO4, 1,4-Dioxane/H2O A_start->A_reagents Add Catalyst System A_heat Heat (80-110 °C) Inert Atmosphere (N2/Ar) A_reagents->A_heat Reaction Conditions A_product 3-Aryl-2-aminopyridine A_heat->A_product Workup & Purification B_start 3-(Methylthio)-2-aminopyridine + Arylboronic Acid B_reagents Pd(0) Catalyst (e.g., Pd2(dba)3) Cu(I) Co-catalyst (e.g., CuTC) Base, Solvent (e.g., Dioxane) B_start->B_reagents Add Catalyst System B_heat Heat (100-120 °C) Inert Atmosphere (N2/Ar) B_reagents->B_heat Reaction Conditions B_product 3-Aryl-2-aminopyridine B_heat->B_product Workup & Purification

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions offer a complementary, metal-free approach to C-N, C-O, and C-S bond formation. The viability of this reaction depends heavily on the leaving group's ability and the electronic nature of the pyridine ring.

3-Halogenated Pyridin-2-amines: Halides are classic leaving groups for SNAr. The reaction proceeds via a Meisenheimer intermediate, and its rate is enhanced by electron-withdrawing groups that stabilize this negatively charged complex.[8] The 2-amino group is electron-donating, which deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine. Nonetheless, strong nucleophiles can displace halides, particularly the more labile bromide and iodide. Chloropyridines are less reactive and often require harsh conditions, such as high temperatures in a sealed tube or in a flow reactor, to achieve good conversion.[9][10]

This compound: The methylthio (or more accurately, the methylsulfinyl or methylsulfonyl group after oxidation) can also serve as a leaving group in SNAr. However, the methanethiolate anion (MeS⁻) is a poorer leaving group than bromide or iodide. Therefore, direct displacement of the methylthio group typically requires either very strong nucleophiles or activation of the ring with additional electron-withdrawing groups. More commonly, the methylthio group is oxidized to a methylsulfoxide or methylsulfone, transforming it into a much better leaving group and activating the ring towards nucleophilic attack. This oxidation step adds to the synthetic sequence but provides a powerful method for late-stage functionalization.

Mechanistic Comparison: Oxidative Addition vs. C-S Activation

cluster_0 Classical Oxidative Addition (C-X) cluster_1 Liebeskind-Srogl C-S Activation Pd0 Pd(0)L2 Complex1 [Pd(II)(Ar)(X)L2] Pd0->Complex1 Oxidative Addition ArX Pyr-X ArX->Complex1 CuSMe Cu(I)-SMe ArSMe Pyr-SMe Transmetal [Pd(0)(Ar-SMe)L2] ArSMe->Transmetal Pd0_2 Pd(0)L2 Pd0_2->Transmetal Complex2 [Pd(II)(Ar)(SMe)L2] Transmetal->Complex2 Intramolecular Oxidative Addition CuTC_note Cu(I) mediates transmetalation

Caption: Simplified mechanisms of catalyst activation.

Representative Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-2-aminopyridine

This protocol is a standard procedure for the coupling of an aryl bromide.

  • Setup: To an oven-dried Schlenk flask, add 3-bromo-2-aminopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.5 eq), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 3-aryl-2-aminopyridine.

Protocol 2: Liebeskind-Srogl Coupling of 3-(Methylthio)-2-aminopyridine

This protocol highlights the specific requirements for C-S activation.

  • Setup: To an oven-dried Schlenk flask, add 3-(methylthio)-2-aminopyridine (1.0 eq), the arylboronic acid (1.5 eq), and copper(I)-thiophene-2-carboxylate (CuTC, 1.1 eq).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst & Solvent: Add the palladium catalyst (e.g., 5 mol% Pd₂(dba)₃) followed by anhydrous, degassed THF.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring for 16 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, rinsing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired 3-aryl-2-aminopyridine.

Conclusion and Strategic Recommendations

The choice between a 3-halogenated and a this compound is not merely a matter of preference but a strategic decision based on the overall synthetic plan.

  • For direct, well-established cross-coupling reactions, where the goal is the straightforward synthesis of a 3-aryl or 3-amino-substituted pyridine, 3-halogenated pyridin-2-amines (especially bromo-derivatives) remain the superior choice. Their reactivity is well-documented, and reaction conditions are robust and widely understood.[1][11]

  • For complex syntheses requiring orthogonal reactivity and sequential functionalization, the This compound offers unique advantages. Its ability to participate in mechanistically distinct C-S activation couplings allows for a level of synthetic flexibility that is difficult to achieve with a molecule bearing multiple, similar halogen atoms.[7] Furthermore, the potential for oxidation to a sulfone provides an alternative pathway for introducing nucleophiles via SNAr.

Ultimately, the Senior Application Scientist must weigh the predictability and reliability of the classical halogen-based approach against the strategic, multi-step potential offered by the methylthio-substituted analogue. This guide provides the foundational data and experimental context to make that decision an informed one.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Al-Masum, M., & El-Salfiti, K. (2011). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • Chen, F., Wang, G., Peng, Y., & Zhu, Q. (2016). The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel. ResearchGate.
  • Various Authors. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
  • Al-Masum, M., & El-Salfiti, K. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
  • Ranjit, S., et al. (2011). Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. ACS Publications.
  • Hamper, B. C., & Tesfu, E. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Ranjit, S., et al. (2011). Copper-mediated C-H activation/C-S cross-coupling of heterocycles with thiols. KAUST Repository.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Various Authors. (2012). ChemInform Abstract: Pd(0)-Catalyzed Cu(I)-Thiophene-2-carboxylate-Mediated Cross-Coupling of Heteroaromatic Thioethers and Boronic Acids - First Liebeskind-Srogl Reaction in Water. ResearchGate.
  • YouTube. (2021, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.
  • Smith, M. D., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
  • AMERICAN ELEMENTS. (n.d.). This compound.
  • Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • NIH. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Methylthio)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 3-(Methylthio)pyridin-2-amine (CAS 183610-73-3). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide essential, immediate safety and logistical information, ensuring that laboratory operations involving this compound are conducted with the highest degree of care. The procedures outlined herein are grounded in established safety protocols for handling pyridine and thioether-class compounds, and are aligned with federal and state regulations. Adherence to these guidelines is critical for protecting personnel, minimizing environmental impact, and ensuring regulatory compliance.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific, comprehensive toxicological profile for this compound is not widely published, its structure—containing both a pyridine ring and a methylthio (thioether) group—necessitates that it be handled as a hazardous substance. The hazards can be inferred from data on analogous compounds, such as aminopyridines and thiols.[1][2] The primary directive is to always consult the manufacturer-specific Safety Data Sheet (SDS) before use.

Based on structural analogues, the anticipated hazards are summarized below.

Hazard CategoryAnticipated RiskRationale & Authoritative Source
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. Analogous aminopyridines are classified as acutely toxic via oral, dermal, and inhalation routes.[2][3]
Skin & Eye Irritation Causes skin irritation and serious eye damage. Pyridine derivatives and amines can be corrosive or irritating to skin and eyes.[3][4]
Respiratory Irritation May cause respiratory tract irritation. Inhalation of dusts or vapors may irritate the nose, throat, and lungs.[1][2]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects. Aromatic amines and pyridine compounds can be environmentally hazardous.[5]

Given these potential hazards, a thorough risk assessment must be performed before any experiment. This involves evaluating the quantities being used, the potential for aerosolization, and the specific manipulations being performed.

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

Strict adherence to PPE and engineering controls is non-negotiable. The causality is simple: to prevent adverse health effects, we must eliminate routes of exposure.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction work-ups, must be conducted in a properly functioning and certified chemical fume hood.[6][7] This is critical for preventing the inhalation of potentially toxic and malodorous vapors.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]

  • Hand Protection: Nitrile or butyl rubber gloves should be worn. Given that pyridine can degrade nitrile gloves over time, double-gloving or using a heavier-duty glove is recommended for prolonged handling.[8] Always inspect gloves before use and wash hands thoroughly after removal.

  • Body Protection: A fully-buttoned, flame-retardant laboratory coat must be worn to protect against skin contact.[6]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or a failure of the fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used by trained and fit-tested personnel.[8]

Waste Characterization and Segregation: The "Cradle-to-Grave" Principle

Under the Resource Conservation and Recovery Act (RCRA), any waste containing this compound must be managed as hazardous waste.[9][10] This "cradle-to-grave" responsibility means that the generator is accountable for the waste from its creation to its final, environmentally sound disposal.[9]

Key Segregation Principles:

  • Incompatible Materials: Keep this compound waste segregated from strong oxidizing agents and strong acids (especially nitric acid).[3][8] Contact with these materials can lead to vigorous, exothermic reactions.

  • Dedicated Waste Containers: Use only designated, chemically compatible, and properly sealed hazardous waste containers.[9][11] Never use food-grade containers like milk jugs.[9] Containers must be kept closed at all times except when adding waste to prevent the release of vapors.[9][11]

Below is a decision workflow for the proper segregation and disposal of waste streams generated from work with this compound.

G cluster_streams Identify Waste Stream cluster_actions Disposal & Decontamination Actions start Waste Generated Containing This compound liquid Liquid Waste (e.g., reaction mixtures, solvents) start->liquid solid Solid Waste (e.g., contaminated gloves, paper towels, silica) start->solid glassware Contaminated Glassware (non-disposable) start->glassware surplus Unused/Surplus Chemical (in original container) start->surplus collect_liquid Collect in a labeled, sealed hazardous liquid waste container (halogenated or non-halogenated as appropriate). liquid->collect_liquid collect_solid Collect in a labeled, sealed hazardous solid waste container. solid->collect_solid decon Decontaminate in Fume Hood (see Section 5). glassware->decon dispose_surplus Ensure cap is sealed. Place in secondary containment. Dispose as hazardous chemical waste. surplus->dispose_surplus final final collect_liquid->final Arrange for pickup by EH&S or licensed waste disposal contractor. collect_solid->final Arrange for pickup by EH&S or licensed waste disposal contractor. clean_glass clean_glass decon->clean_glass After decontamination, wash normally. dispose_surplus->final Arrange for pickup by EH&S or licensed waste disposal contractor.

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocols

Protocol 4.1: Disposal of Surplus or Unwanted Chemical

  • Do not open the container.

  • Ensure the manufacturer's label is intact and legible.

  • Tightly secure the cap.

  • Place the container in a secondary containment bin (e.g., a plastic tub).

  • Complete a hazardous waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) department.

Protocol 4.2: Disposal of Liquid Waste

  • Designate a Waste Container: Select a chemically resistant container (e.g., glass or polyethylene) with a screw cap.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include the full chemical name, "this compound," and list all other components and their approximate percentages.

  • Collection: Pour liquid waste carefully into the container inside a chemical fume hood.

  • Closure: Securely close the container immediately after adding waste. An open waste container is a common and serious regulatory violation.[9]

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.[11]

Protocol 4.3: Disposal of Contaminated Solid Waste

  • Collection: Place all contaminated disposable items (e.g., gloves, weigh paper, pipette tips, absorbent pads) into a designated plastic bag or wide-mouth solid waste container.

  • Sealing and Labeling: Once full, seal the bag or container. If malodorous, double-bagging is recommended. Affix a hazardous waste label detailing the contents.

  • Disposal: Treat this as hazardous solid waste for EH&S pickup.

Decontamination of Laboratory Equipment

The methylthio group (-SCH₃) is a thioether, which, like thiols, can be oxidized to less volatile and less hazardous sulfones or sulfonic acids.[7][12] This is a critical decontamination step.

Protocol 5.1: Bleach Decontamination

  • Prepare Solution: Inside a chemical fume hood, prepare a decontamination bath using a 1:1 mixture of commercial bleach (sodium hypochlorite solution) and water.[13]

  • Submerge Items: Immediately after use, place contaminated glassware, stir bars, and other non-disposable items into the bleach bath.

  • Soak: Allow items to soak for a minimum of 14-24 hours to ensure complete oxidation.[7] For larger items that cannot be submerged, fill them with the bleach solution, seal, and let them stand in the fume hood.[13]

  • Rinse and Wash: After soaking, thoroughly rinse the items with water. They can then be washed using standard laboratory procedures.

  • Dispose of Bleach Bath: The used bleach solution should be evaluated for hazardous characteristics before disposal. Consult your institution's EH&S for guidance on the proper disposal of the used decontamination solution.

Spill Management

Immediate and correct response to a spill is critical to mitigating exposure and contamination.

Small Spills (manageable by trained lab personnel):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in Section 2, including double gloves.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[8]

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.

Large Spills (beyond the capacity of lab personnel):

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., EH&S, campus police) by phone.[8]

  • Secure the Area: Prevent unauthorized personnel from entering the contaminated area.

  • Provide Information: Be prepared to provide the SDS and details of the spill to emergency responders.

By adhering to these rigorous procedures, you contribute to a culture of safety and responsibility, building trust in our scientific practices and protecting ourselves, our colleagues, and our environment.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]
  • Safety Storage Systems. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?[Link]
  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
  • Creative Safety Supply. (2024, May 22). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]
  • Purdue University. Hazardous Waste Disposal Guidelines. [Link]
  • Safety Data Sheet.
  • Washington State University.
  • American Elements. This compound. [Link]
  • University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. [Link]
  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?[Link]
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
  • Cole-Parmer. 2-(Methylthio)[16][17][18]triazolo[1,5-a]pyrimidin-7-amine Material Safety Data Sheet. [Link]16][17][18]triazolo[1,5-a]pyrimidin-7-amine,%2095+%25_BTB08400.pdf
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]
  • Clausthal University of Technology.
  • UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Methylthio)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 3-(Methylthio)pyridin-2-amine (CAS 183610-73-3)[1]. As a substituted aminopyridine, this compound warrants a cautious approach. The procedural recommendations herein are derived from the established hazard profiles of structurally analogous aromatic amines and are designed to empower researchers with the knowledge to operate safely and effectively. This guide is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan and the compound's Safety Data Sheet (SDS).

The Foundation of Safety: Understanding the Hazard Profile

While comprehensive toxicological data for this compound is not widely published, the aminopyridine chemical class is well-characterized. Compounds in this family are often associated with significant health hazards that dictate our PPE strategy.

  • Acute Toxicity: Many aminopyridines are classified as highly toxic if swallowed or in contact with skin[2][3]. Dermal absorption is a primary route of exposure, making robust skin protection non-negotiable[4].

  • Corrosivity and Irritation: Aminopyridines can cause severe skin burns, serious eye damage, and respiratory tract irritation[3][5]. This necessitates protection against splashes, dust, and vapors.

  • Carcinogenicity: Aromatic amines as a class are noted for potential carcinogenicity, particularly affecting the bladder[6]. This long-term health risk underscores the importance of minimizing all routes of exposure.

Therefore, our safety protocol is built on the principle of complete barrier protection. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and are considered mandatory for handling this compound[6][7][8][9]. PPE serves as the critical final barrier to prevent exposure.

Core Protective Equipment: A Mandated Ensemble

The following table outlines the minimum required PPE for any procedure involving this compound. The rationale behind each selection is crucial for understanding and ensuring compliance.

PPE CategorySpecificationRationale (The "Why")
Eye & Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards[3][4][7][10]. A full-face shield must be worn over goggles when there is a risk of splash or energetic reaction.Protects against accidental splashes of solutions or solid particles, which can cause severe eye damage. A face shield provides a broader barrier for the entire face[11].
Hand Protection Double-gloving with powder-free nitrile gloves[4][6][11]. The outer glove should have an extended cuff. Check the manufacturer's guide for chemical resistance.Provides a robust barrier against dermal absorption, a primary exposure route for aminopyridines[4]. Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin. Change outer gloves every 30-60 minutes or immediately upon known contact[11].
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and a shirt made of natural fibers (e.g., cotton)[4].Protects skin on the arms and torso from accidental spills and splashes[4]. Flame-resistant material offers protection in the event of a fire.
Footwear Closed-toe, closed-heel shoes constructed of a durable, chemical-resistant material[4].Protects feet from spills and falling objects, which can be a significant source of exposure in a laboratory setting.
Respiratory Protection A NIOSH-approved respirator is required if dust or aerosols may be generated outside of a chemical fume hood[4][7]. A fit-tested N95 is the minimum for solids; a respirator with organic vapor cartridges may be necessary for solutions or spills[11].Prevents inhalation of airborne particles or vapors, which can cause acute respiratory irritation and systemic toxicity[3]. All respirator use must comply with a formal respiratory protection program, including medical evaluation and fit-testing[8][11].

Operational Plans: From Selection to Disposal

Proper procedure is as important as the equipment itself. The following workflows provide step-by-step guidance for safe operations.

PPE Selection Workflow

The nature of the experimental procedure dictates the specific combination of PPE. Use the following decision tree to determine the appropriate level of protection.

PPE_Workflow cluster_start Start: Assess Procedure cluster_solid Handling Solid cluster_solution Handling Solution cluster_high_risk High-Risk Operations start What is the scale and physical state of the material? weigh_solid Weighing Solid (<1g) in Fume Hood? start->weigh_solid Solid prep_solution Preparing/Transferring Solution (<100mL)? start->prep_solution Solution weigh_solid_ppe Result: - Core PPE - Double Nitrile Gloves - Lab Coat - Goggles weigh_solid->weigh_solid_ppe Yes high_risk Heating, Sonicating, or Large-Scale (>1g or >100mL) Work? weigh_solid->high_risk No (Larger Scale) prep_solution_ppe Result: - Core PPE - Double Nitrile Gloves - Lab Coat - Goggles + Face Shield prep_solution->prep_solution_ppe Yes prep_solution->high_risk No (Larger Scale or Energy Input) high_risk_ppe Result: - Core PPE - Double Nitrile Gloves - Flame-Resistant Lab Coat - Goggles + Face Shield - NIOSH-Approved Respirator high_risk->high_risk_ppe Yes

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.